An In-Depth Technical Guide to the Physical Properties of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate Introduction (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, identified by CAS number 130...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical Properties of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Introduction
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, identified by CAS number 1306763-30-3, is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its rigid, bicyclic indane core, functionalized with a cyano group and a Boc-protected amine, makes it a valuable and versatile building block. This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, notably in the preparation of oxadiazoles that function as sphingosine-1-phosphate (S1P) receptor modulators.[1][3] These modulators are instrumental in the treatment of various S1P1-associated diseases, highlighting the compound's critical role in the drug discovery pipeline.[1][3]
This technical guide provides a comprehensive overview of the core physical, chemical, and analytical properties of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, offering researchers and drug development professionals the foundational data required for its effective handling, characterization, and application.
Chemical Structure and Identifiers
The molecular architecture of the compound is fundamental to its reactivity and function as a synthetic intermediate. The "(R)" designation specifies the stereochemistry at the C-1 position of the indane ring, an essential feature for its application in stereospecific synthesis.
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate chemical structure
An In-Depth Technical Guide to (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate Abstract This technical guide provides a comprehensive overview of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a chiral intermediate crucial in pharmaceutical synthesis. The document details its chemical structure, physicochemical properties, a robust and stereoselective synthesis protocol, and methods for purification and analytical characterization. Furthermore, it explores the compound's primary application as a key building block in the development of Sphingosine-1-Phosphate (S1P) receptor modulators, such as Ozanimod, which are significant in the treatment of autoimmune and neurodegenerative diseases. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a high-value synthetic intermediate, distinguished by its specific stereochemistry which is fundamental to the biological activity of the final active pharmaceutical ingredients (APIs) it is used to construct. The presence of the cyano-substituted indane backbone combined with the Boc-protected amine at the chiral center makes it an ideal precursor for complex molecular architectures.
Its most notable application is in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators[1][2]. S1P receptors are critical in regulating numerous physiological processes, particularly within the immune system. Modulators of these receptors, such as Ozanimod, prevent the migration of lymphocytes from lymph nodes, thereby reducing the inflammatory responses associated with autoimmune diseases like multiple sclerosis. The enantiomeric purity of this intermediate is paramount, as the desired therapeutic effect is often exclusive to one enantiomer[3]. This guide provides the necessary technical detail to synthesize, purify, and characterize this compound to the exacting standards required for pharmaceutical research and development.
Chemical Structure and Properties
The molecular structure features a dihydroindene core, functionalized with a cyano group on the aromatic ring and a tert-butoxycarbonyl (Boc) protected amine on the stereogenic center of the five-membered ring.
Caption: 2D Structure of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
The synthesis of the title compound is achieved through the N-protection of the corresponding chiral amine, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, using di-tert-butyl dicarbonate (Boc₂O). The use of a chiral starting material, which can be produced via enzymatic transamination or classical resolution, ensures the desired (R)-stereochemistry in the final product[3].
Caption: Stereoselective Synthesis Workflow
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures[1].
Reaction Setup: To a suitable reaction vessel, add (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (1.0 eq., e.g., 11.6 g, 59.6 mmol) and dichloromethane (DCM, approx. 10 volumes, e.g., 100 mL).
Base Addition: Cool the resulting slurry to 0 °C using an ice bath. Add triethylamine (TEA) (2.2 eq., e.g., 12.0 g, 131.0 mmol) dropwise.
Causality: TEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of the starting material, liberating the free amine which is necessary for the subsequent reaction. The reaction is performed at 0 °C to control the initial exotherm.
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq., e.g., 14.3 g, 65.6 mmol) in DCM (approx. 3 volumes, e.g., 30 mL) to the reaction mixture.
Causality: Boc₂O is the standard reagent for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group onto an amine[9][]. The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step synthesis[].
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours, monitoring the reaction completion by a suitable method (e.g., TLC or LCMS).
Workup: Upon completion, wash the reaction mixture with brine. Separate the organic layer.
Causality: The brine wash removes the triethylammonium hydrochloride salt and any other aqueous-soluble impurities.
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane (e.g., 50 mL EA and 150 mL hexane) to afford the final product as an off-white solid[1].
Causality: Recrystallization is a highly effective method for purifying solid compounds, yielding material with high chemical and enantiomeric purity required for pharmaceutical applications.
Purification and Characterization
The final product must be rigorously characterized to confirm its identity, purity, and stereochemical integrity. The following table summarizes the expected analytical data.
The primary utility of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate lies in its role as a precursor to S1P receptor modulators[1][3]. The S1P signaling pathway is integral to lymphocyte trafficking. By modulating the S1P1 receptor, drugs can sequester lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system or other tissues, which is a key mechanism in autoimmune diseases.
The (R)-enantiomer of the carbamate is specifically required for the synthesis of Ozanimod. The cyano group and the Boc-protected amine serve as handles for subsequent chemical transformations to build the final, more complex API.
Caption: Role as a Key Intermediate in Drug Synthesis
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed.
Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[2].
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338)[2].
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C, to ensure long-term stability[2][4].
Conclusion
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a well-defined, high-purity chemical intermediate whose value is intrinsically linked to its specific stereochemistry. The synthetic and purification protocols outlined in this guide are robust and scalable, providing a clear pathway to obtaining material suitable for the demanding requirements of pharmaceutical manufacturing. Its established role in the synthesis of potent S1P1 receptor modulators underscores its importance to the fields of medicinal chemistry and drug development.
References
tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
(R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]
Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
(S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-30-3. (n.d.). Home Sunshine Pharma. Retrieved January 20, 2026, from [Link]
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]
tert-Butyl (R)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. (n.d.). Google Patents.
An In-depth Technical Guide to (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate Authored for Researchers, Scientists, and Drug Development Professionals Abstract (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, identified by CAS No. 1306763-30-3, is a critical chiral intermediate in contemporary pharmaceutical synthesis.[1][2] Its molecular structure is foundational for the construction of more complex therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, robust analytical characterization methods, and its primary application in drug development. The primary focus is to equip researchers with the technical knowledge required for its effective synthesis and utilization.
Physicochemical and Structural Properties
The fundamental characteristics of a chemical entity are paramount for its application in controlled synthetic workflows. The properties of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate are summarized below. The molecular weight, a key parameter for stoichiometric calculations, is consistently reported as approximately 258.32 g/mol .[1][3]
The synthesis of this compound is most commonly achieved through the N-protection of its corresponding primary amine precursor using di-tert-butyl dicarbonate (Boc-anhydride). This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and the stability of the resulting carbamate protecting group, which can be removed under specific acidic conditions when required.
Synthesis Workflow Diagram
The following diagram illustrates the streamlined, single-step protection reaction followed by purification to yield the target compound.
Caption: Boc-protection synthesis workflow.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures, yielding the target compound with high purity and an excellent yield of approximately 84%.[4]
Vessel Preparation and Reagent Charging:
In a suitable reaction vessel, dissolve (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (1.0 eq., e.g., 11.6 g, 59.6 mmol) in dichloromethane (DCM, approx. 8.6 mL per g of starting material).[4]
Cool the resulting slurry to 0 °C using an ice bath.
Base Addition:
To the cooled mixture, slowly add triethylamine (TEA, 2.2 eq., e.g., 12.0 g, 131.0 mmol).[4]
Expertise & Experience: TEA serves as an organic base to neutralize the hydrochloride salt of the starting amine, liberating the free amine for reaction. A slight excess ensures complete neutralization and scavenges the acidic byproducts generated during the reaction.
Boc-Anhydride Addition:
Separately, dissolve di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq., e.g., 14.3 g, 65.6 mmol) in a minimal amount of DCM (approx. 2 mL per g of Boc-anhydride).[4]
Add this solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
Trustworthiness: The slow addition of the electrophilic Boc-anhydride to the nucleophilic amine at low temperature is a critical control measure. It prevents exothermic temperature spikes that could lead to side reactions and ensures a selective, high-yielding transformation.
Reaction Progression:
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Stir for approximately 1.5 hours.[4] Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Aqueous Workup:
Upon completion, transfer the reaction mixture to a separatory funnel and wash with brine (saturated NaCl solution).
Expertise & Experience: The brine wash removes the water-soluble components, primarily the triethylammonium hydrochloride salt formed during the reaction, and helps to break any emulsions.
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.[4]
Purification via Recrystallization:
Concentrate the filtered organic layer under reduced pressure to obtain the crude product.
For enhanced purity, add activated carbon to the filtrate (in DCM) and reflux for 15 minutes to remove colored impurities. Filter the hot solution through a pad of diatomaceous earth.[4]
Concentrate the filtrate and perform recrystallization using a solvent system of ethyl acetate and hexane (e.g., 50 mL EA and 150 mL hexane for the scale described).[4]
Trustworthiness: This two-stage purification process is self-validating. The activated carbon treatment is a robust method for decolorization, while recrystallization is a powerful technique for isolating the product with high crystalline purity, effectively removing any remaining soluble impurities and unreacted starting materials.
Collect the resulting off-white solid via filtration and dry under vacuum.[4]
Analytical Characterization for Quality Assurance
Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable aspect of its use in drug development.
Liquid Chromatography-Mass Spectrometry (LCMS): This is the primary technique for confirming the molecular weight. The expected calculated m/z for the molecule [M] is 258.3. It is commonly observed as a sodium adduct [M+Na]⁺ at m/z 281.1 in ESI positive mode.[4]
Elemental Analysis: Provides confirmation of the empirical formula. The calculated values for C₁₅H₁₈N₂O₂ are C: 69.74%, H: 7.02%, N: 10.84%. Experimental results should align closely with these figures (e.g., measured C: 69.98%, H: 7.14%, N: 10.89%).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of atoms within the molecule. Key expected signals in ¹H NMR (in CDCl₃) include aromatic protons between 7.3-7.7 ppm, the chiral proton adjacent to the nitrogen around 5.3 ppm, and the characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm.[4]
Chiral High-Performance Liquid Chromatography (HPLC): As this compound is a specific enantiomer, chiral HPLC is mandatory to determine its enantiomeric excess (ee). An ee of >99.9% is achievable and demonstrates the stereochemical purity required for pharmaceutical applications.[4]
Application in Drug Development
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is not an active pharmaceutical ingredient (API) itself. Rather, it is a high-value key intermediate in the synthesis of Ozanimod .[1][5]
Role as an Ozanimod Intermediate
Ozanimod is an immunomodulatory drug that acts as a sphingosine-1-phosphate (S1P) receptor modulator.[4][5] The specific (R)-stereochemistry of the carbamate is crucial for the final biological activity of Ozanimod. The cyano group and the protected amine on the indane core serve as functional handles for subsequent chemical transformations that build the final, more complex Ozanimod molecule. The use of this specific, high-purity intermediate is essential for ensuring the efficacy and safety profile of the final drug product.
Significance of S1P Receptor Modulators
S1P receptor modulators are a class of drugs used in the treatment of autoimmune diseases, such as multiple sclerosis. By modulating the S1P receptor, these drugs prevent the migration of lymphocytes from lymph nodes into the central nervous system, thereby reducing inflammation and nerve damage. The synthesis of such targeted therapies relies on the availability of precisely engineered building blocks like the one discussed in this guide.[4][5]
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS number 1306763-30-3
An In-Depth Technical Guide to (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS No. 1306763-30-3): A Key Chiral Intermediate in Modern Drug Development This technical guide provides a comprehensive overvi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS No. 1306763-30-3): A Key Chiral Intermediate in Modern Drug Development
This technical guide provides a comprehensive overview of (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a sophisticated chiral building block pivotal in the synthesis of contemporary therapeutics. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, enantioselective synthesis, analytical characterization, and critical application in the synthesis of the sphingosine-1-phosphate (S1P) receptor modulator, Ozanimod.
Introduction and Physicochemical Properties
(R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, identified by CAS number 1306763-30-3, is a high-value intermediate characterized by a stereodefined amine on an indane scaffold. The presence of the cyano group and the Boc-protected amine makes it a versatile synthon for constructing complex molecular architectures. Its primary significance lies in its role as a key precursor to pharmacologically active molecules where the specific (R)-enantiomer is essential for biological activity.
Table 1: Physicochemical Properties of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
The synthesis of (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate with high enantiomeric purity is critical. The most common and effective method involves the protection of the chiral amine precursor, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds with high yield and preserves the stereochemical integrity of the chiral center.
Experimental Protocol: Synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate[1]
Reaction Setup: Dissolve (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (1.0 eq) in dichloromethane (DCM).
Base Addition: Cool the solution to 0°C and add triethylamine (TEA) (2.2 eq).
Boc-Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture.
Reaction Progression: Allow the mixture to warm to room temperature and stir for 1.5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Work-up: Upon completion, wash the reaction mixture with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
Purification: Concentrate the filtrate and recrystallize the crude product from ethyl acetate and hexane to yield the title compound as an off-white solid.
The causality behind these choices is rooted in established principles of amine protection. Dichloromethane is an excellent, relatively non-polar solvent for the starting materials. Triethylamine acts as a base to neutralize the hydrochloride salt of the starting amine and the acid generated during the reaction, driving the equilibrium towards the product. Di-tert-butyl dicarbonate is the standard reagent for introducing the acid-labile Boc protecting group. The low temperature at the start of the reaction helps to control the exothermicity. Recrystallization is an effective method for obtaining a highly pure solid product.
Caption: Synthetic workflow for Boc-protection.
Application in the Synthesis of Ozanimod
(R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a crucial intermediate in the synthesis of Ozanimod, a modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5, approved for the treatment of multiple sclerosis.[8] The synthesis of Ozanimod from this intermediate involves a multi-step sequence, beginning with the deprotection of the Boc group.
Boc Deprotection: A Critical Step
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[9][10] Its removal is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][11] This step unmasks the amine functionality, allowing for subsequent chemical transformations.
Experimental Protocol: Deprotection of the Boc Group[3]
Reaction Setup: Dissolve (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in dioxane.
Acid Addition: Add a solution of 4N HCl in dioxane.
Reaction Conditions: Heat the solution to 55°C for 1 hour.
Isolation: As the reaction progresses, the deprotected amine hydrochloride salt precipitates. Remove the dioxane and suspend the resulting solid in ether to collect the product.
The choice of acidic conditions is paramount for efficient Boc removal. The use of HCl in dioxane is a common and effective method, yielding the hydrochloride salt of the amine, which often precipitates from the reaction mixture, simplifying its isolation.[11]
Following deprotection, the resulting (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is further elaborated through a series of reactions, including the formation of a 1,2,4-oxadiazole ring, to yield Ozanimod.[3][8]
Caption: Synthesis of Ozanimod from the key intermediate.
Mechanism of Action of Ozanimod: S1P1 Receptor Modulation
Ozanimod exerts its therapeutic effect by acting as a functional antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][12] S1P1 is a G protein-coupled receptor that plays a critical role in the egress of lymphocytes from lymph nodes.[13] By binding to S1P1 on lymphocytes, Ozanimod induces receptor internalization and degradation, thereby preventing lymphocytes from leaving the lymph nodes and trafficking to sites of inflammation, such as the central nervous system in multiple sclerosis.[12][14] This sequestration of lymphocytes in the lymphoid organs reduces the inflammatory response.[12]
Caption: Ozanimod's modulation of S1P1 signaling.
Analytical Characterization
The identity, purity, and enantiomeric excess of (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate are confirmed using a suite of analytical techniques. The data presented below are representative of a highly pure sample.
Table 2: Analytical Data for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate[1]
As a laboratory chemical, (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate should be handled with appropriate safety precautions.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[15]
Storage: Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[4][7]
Conclusion
(R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a well-defined, high-purity chiral intermediate with a critical role in the pharmaceutical industry. Its enantioselective synthesis and application in the construction of complex drug molecules like Ozanimod underscore the importance of stereochemistry in modern drug design. This guide provides the essential technical information for researchers and developers working with this key building block, from its synthesis and characterization to its application in the development of life-changing therapies.
Spectroscopic Characterization of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: A Comprehensive Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a key intermediate in the synthesis of pharmacologically active molecules.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the spectroscopic data for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a key intermediate in the synthesis of pharmacologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships behind spectroscopic observations are explained to provide a deeper understanding of the molecule's structure and properties.
Introduction
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (Figure 1) is a chiral building block whose purity and structural integrity are paramount for the successful synthesis of downstream targets. Spectroscopic analysis is the cornerstone of its quality control, providing unambiguous confirmation of its identity and stereochemistry. This guide will dissect the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to create a complete and validated spectroscopic profile of this compound.
Figure 1: Chemical Structure of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
A 2D representation of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The data presented here was acquired on a 400MHz instrument using CDCl₃ as the solvent.[1]
Table 1: ¹H NMR Data for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in CDCl₃
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
7.64-7.49
m
2H
Ar-H
7.34
dt, J=7.7, 3.8Hz
1H
Ar-H
5.36-5.20
m
1H
CH -NHBoc
4.78
d, J=6.8Hz
1H
NH
3.20
ddd, J=16.9, 8.9, 3.3Hz
1H
CH ₂ (indenyl)
3.02
dt, J=25.4, 8.4Hz
1H
CH ₂ (indenyl)
2.82-2.53
m
1H
CH ₂ (indenyl)
1.88
dq, J=13.2, 8.6Hz
1H
CH ₂ (indenyl)
1.55-1.44
m
9H
C(CH ₃)₃
Interpretation:
Aromatic Protons (7.64-7.34 ppm): The signals in this region are characteristic of protons on a substituted benzene ring. The multiplicity of these signals (multiplet and doublet of triplets) is consistent with a 1,2,4-trisubstituted aromatic ring.
Carbamate and Adjacent Proton (5.36-5.20 and 4.78 ppm): The multiplet at 5.36-5.20 ppm is assigned to the proton on the chiral carbon attached to the carbamate nitrogen. The doublet at 4.78 ppm corresponds to the NH proton of the carbamate, with the coupling to the adjacent CH proton.
Dihydroindene Protons (3.20-1.88 ppm): The complex multiplets in this region arise from the four non-equivalent protons of the two methylene groups in the five-membered ring of the dihydroindene core. Their distinct chemical shifts and coupling patterns are a result of their diastereotopic nature.
tert-Butyl Protons (1.55-1.44 ppm): The intense singlet integrating to nine protons is the classic signature of the tert-butyl group of the Boc protecting group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The data was acquired on a 101MHz instrument using DMSO-d₆ as the solvent.[1]
Table 2: ¹³C NMR Data for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in DMSO-d₆
Chemical Shift (δ) ppm
Assignment
155.52
C =O (carbamate)
146.68
Ar-C
146.32
Ar-C
130.89
Ar-C H
128.70
Ar-C H
127.63
Ar-C H
117.51
C ≡N
107.76
Ar-C -CN
77.98
C (CH₃)₃
55.09
C H-NHBoc
31.88
C H₂ (indenyl)
29.11
C H₂ (indenyl)
28.19
C(C H₃)₃
Interpretation:
Carbonyl and Nitrile Carbons (155.52 and 117.51 ppm): The downfield signal at 155.52 ppm is characteristic of the carbamate carbonyl carbon. The signal at 117.51 ppm is typical for a nitrile carbon.
Aromatic Carbons (146.68-107.76 ppm): The six signals in this region correspond to the six carbons of the aromatic ring. The quaternary carbon attached to the nitrile group is observed at 107.76 ppm.
tert-Butyl Carbons (77.98 and 28.19 ppm): The quaternary carbon of the tert-butyl group appears at 77.98 ppm, and the three equivalent methyl carbons give a strong signal at 28.19 ppm.
Aliphatic Carbons (55.09, 31.88, and 29.11 ppm): The signal at 55.09 ppm is assigned to the chiral carbon bearing the carbamate. The two signals at 31.88 and 29.11 ppm correspond to the two methylene carbons of the dihydroindene ring.
Workflow for NMR analysis.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)
Functional Group
Vibration
Expected Intensity
~3350
N-H (carbamate)
Stretch
Medium
~3030
C-H (aromatic)
Stretch
Weak
~2970
C-H (aliphatic)
Stretch
Medium-Strong
~2230
C≡N (nitrile)
Stretch
Sharp, Medium-Strong
~1700
C=O (carbamate)
Stretch
Strong
1500-1600
C=C (aromatic)
Ring Stretch
Medium
~1250, ~1160
C-O (carbamate)
Stretch
Strong
Interpretation:
N-H and C-H Stretching Region (3400-2800 cm⁻¹): A medium intensity peak around 3350 cm⁻¹ is expected for the N-H stretch of the secondary carbamate.[2] Aromatic C-H stretches will appear as weak bands around 3030 cm⁻¹, while the aliphatic C-H stretches from the dihydroindene and tert-butyl groups will be more intense and located just below 3000 cm⁻¹.[3][4]
Nitrile Stretching Region (2260-2200 cm⁻¹): A sharp and intense absorption is predicted around 2230 cm⁻¹ due to the C≡N stretching vibration of the aromatic nitrile. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to aliphatic nitriles.[5][6]
Carbonyl Stretching Region (1800-1650 cm⁻¹): A very strong and sharp absorption band is expected around 1700 cm⁻¹ corresponding to the C=O stretch of the tert-butoxycarbonyl (Boc) protecting group.[7][8] This is a highly characteristic peak for Boc-protected amines.
Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions, including C-C and C-N stretching, and various bending vibrations. Notably, strong bands around 1250 and 1160 cm⁻¹ are characteristic of the C-O stretching vibrations of the carbamate group. Aromatic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ range.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, Electrospray Ionization (ESI) is a suitable technique.
Table 4: Mass Spectrometry Data
m/z (measured)
Ion
281.1
[M+Na]⁺
Interpretation:
The molecular formula of the compound is C₁₅H₁₈N₂O₂.[1] The calculated monoisotopic mass is 258.14 g/mol . The observed mass of 281.1 m/z corresponds to the sodium adduct of the molecule ([M+Na]⁺), which is commonly observed in ESI-MS.[1] This confirms the molecular weight of the compound.
Logical flow of mass spectrometry analysis.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating and authoritative spectroscopic profile of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. The presented data and its interpretation confirm the chemical structure, molecular weight, and the presence of all key functional groups. This guide serves as a valuable resource for scientists and researchers, ensuring the quality and identity of this important synthetic intermediate.
References
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 20, 2026, from [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]
Su, Y.-T., & Boxer, S. G. (2014). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. Retrieved January 20, 2026, from [Link]
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved January 20, 2026, from [Link]
Indane. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved January 20, 2026, from [Link]
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved January 20, 2026, from [Link]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this critical chiral intermediate, offering not only spectral data but also the underlying principles and experimental context necessary for its effective utilization in pharmaceutical research and development.
Introduction: The Significance of a Chiral Building Block
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a key chiral intermediate in the synthesis of Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator.[1] S1P receptor modulators are a class of drugs with significant therapeutic potential in the treatment of autoimmune diseases, most notably multiple sclerosis. The precise stereochemistry of these intermediates is paramount, as the biological activity of the final drug product is often dictated by its three-dimensional orientation. In the pharmaceutical industry, the use of single-enantiomer drugs is increasingly mandated by regulatory bodies to enhance efficacy and minimize potential side effects. This underscores the critical importance of robust analytical techniques like NMR spectroscopy for the unambiguous characterization of chiral intermediates such as the topic compound.
NMR spectroscopy is an indispensable tool in modern drug discovery and development, providing detailed information about molecular structure, dynamics, and purity.[2] This guide will provide a thorough interpretation of the ¹H and ¹³C NMR data for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, enabling researchers to confidently identify and assess the quality of this vital synthetic building block.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the following diagram illustrates the chemical structure of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate with the IUPAC numbering convention for the indane ring system and lettering for the tert-butoxycarbonyl (Boc) protecting group.
Caption: Molecular structure of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides valuable information regarding the number of different types of protons, their chemical environment, and their connectivity within the molecule.
Table 1: ¹H NMR Data for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (400 MHz, CDCl₃)
Aromatic Protons (7.64-7.34 ppm): The signals in the downfield region are characteristic of aromatic protons. The multiplet at δ 7.64-7.49 ppm, integrating to two protons, and the doublet of triplets at δ 7.34 ppm, integrating to one proton, are consistent with the three protons on the substituted benzene ring of the indane system. The complexity of these signals arises from the spin-spin coupling between these protons.
H-1 Proton (5.36-5.20 ppm): The multiplet in this region corresponds to the proton at the chiral center (C1). This proton is coupled to the adjacent protons on C2 and the N-H proton, resulting in a complex splitting pattern. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom of the carbamate group.
N-H Proton (4.78 ppm): The doublet at δ 4.78 ppm is assigned to the proton of the carbamate's secondary amine. The coupling with the H-1 proton (J = 6.8 Hz) is observed. The chemical shift of N-H protons can be variable and is dependent on factors such as solvent and concentration.
H-3 and H-3' Protons (3.20 and 3.02 ppm): These complex signals correspond to the two diastereotopic protons on the C3 carbon of the indane ring. Their distinct chemical shifts and complex splitting patterns are due to both geminal coupling with each other and vicinal coupling with the protons on C2.
H-2 and H-2' Protons (2.82-1.88 ppm): The two diastereotopic protons on the C2 carbon also exhibit complex multiplets. They are coupled to each other (geminal coupling) and to the protons on C1 and C3 (vicinal coupling).
tert-Butyl Protons (1.55-1.44 ppm): The intense singlet-like multiplet integrating to nine protons is characteristic of the tert-butyl group of the Boc protecting group. The nine protons are chemically equivalent due to free rotation around the C-C single bonds.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule and their chemical environments.
Table 2: ¹³C NMR Data for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (101 MHz, DMSO)
Carbamate Carbonyl (155.52 ppm): The signal at the lowest field is characteristic of the carbonyl carbon of the carbamate group.
Aromatic and Cyano Carbons (146.68-107.76 ppm): The six signals in this region correspond to the six carbons of the aromatic ring and the carbon of the cyano group. The quaternary carbons of the aromatic ring and the carbon attached to the cyano group will typically have lower intensities. The cyano carbon (C≡N) typically appears in the range of 110-125 ppm.
tert-Butyl Carbons (77.98 and 28.19 ppm): The signal at δ 77.98 ppm is assigned to the quaternary carbon of the tert-butyl group, while the signal at δ 28.19 ppm corresponds to the three equivalent methyl carbons.
Indane Ring Carbons (55.09, 31.88, and 29.11 ppm): The signal at δ 55.09 ppm is assigned to the C-1 carbon, which is shifted downfield due to the attachment of the nitrogen atom. The signals at δ 31.88 ppm and δ 29.11 ppm are assigned to the C-3 and C-2 carbons of the five-membered ring, respectively.
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols represent a self-validating system for obtaining reliable ¹H and ¹³C NMR spectra for small organic molecules like (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.
Sample Preparation
Caption: Workflow for NMR sample preparation.
Weighing the Sample: For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of the compound. For a ¹³C NMR spectrum, a larger quantity, typically 20-50 mg, is required due to the lower natural abundance of the ¹³C isotope.
Dissolving the Sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for ¹H NMR and DMSO-d₆ for ¹³C NMR, as used in the reference data) in a clean, dry vial. The choice of solvent is critical as it should dissolve the sample completely and not have signals that overlap with the analyte peaks.
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube.
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
A Technical Guide to the Solubility of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in Organic Solvents
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a key intermediate in the synthesis of pharmacologically a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a key intermediate in the synthesis of pharmacologically active molecules.[1][2] While quantitative solubility data remains proprietary in many instances, this document synthesizes available physicochemical properties and qualitative observations from synthetic procedures to offer a robust framework for its application in research and development. This guide will delve into the molecular structure, predicted physicochemical properties, and their implications for solubility in a range of common organic solvents. Furthermore, it will present a standardized protocol for the experimental determination of solubility, ensuring methodological consistency and data reliability.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences the entire drug development pipeline. From reaction kinetics in synthesis to bioavailability in preclinical studies, understanding and quantifying solubility is paramount. Poor solubility can lead to challenges in formulation, inaccurate toxicological assessments, and ultimately, therapeutic failure. (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate serves as a crucial building block in medicinal chemistry, making a thorough understanding of its solubility profile essential for process optimization and the successful development of novel therapeutics.
Physicochemical Properties of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
A foundational understanding of a compound's physicochemical properties is essential to predict its solubility behavior. The structural features of (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, as detailed in Table 1, provide key insights into its potential interactions with various organic solvents.
The molecule possesses both hydrophobic (the indenyl ring system and the tert-butyl group) and polar (the carbamate and cyano functionalities) regions. The carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the cyano group is a strong hydrogen bond acceptor. The predicted XLogP3 value of 2.6 suggests a moderate lipophilicity, indicating that the compound is likely to be soluble in a range of organic solvents with intermediate to high polarity.
Qualitative Solubility Profile in Organic Solvents
While specific quantitative solubility data is not widely published, a qualitative understanding can be derived from documented synthetic and purification procedures. This information provides valuable practical guidance for solvent selection in a laboratory setting.
A hexane/ethanol mixture is used as an eluent for HPLC analysis, suggesting some degree of solubility.[1]
Hexane
Nonpolar
Poorly Soluble
Used as an anti-solvent for recrystallization, indicating low solubility.[1]
This qualitative assessment aligns with the "like dissolves like" principle. The compound's moderate polarity, conferred by the carbamate and cyano groups, allows for effective solvation by polar aprotic solvents like dichloromethane, ethyl acetate, and DMSO through dipole-dipole interactions. The presence of a hydrogen bond donor and acceptor in the carbamate moiety also suggests favorable interactions with protic solvents like ethanol, albeit potentially to a lesser extent than with polar aprotic solvents. Conversely, the nonpolar nature of hexane makes it a poor solvent for this compound, a property that is effectively utilized for purification through recrystallization.
Experimental Determination of Thermodynamic Solubility: A Standardized Protocol
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is crucial. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its simplicity and accuracy.
The Shake-Flask Method: An Overview
This method involves equilibrating an excess amount of the solid compound in a chosen solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Detailed Step-by-Step Protocol
Preparation:
Accurately weigh an excess amount of (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate into a glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.
Pipette a precise volume of the desired organic solvent into the vial.
Equilibration:
Securely cap the vial to prevent solvent evaporation.
Place the vial in a temperature-controlled shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
Phase Separation:
Remove the vial from the shaker and centrifuge at a high speed to pellet the undissolved solid.
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
Analysis:
Prepare a series of dilutions of the supernatant with a suitable mobile phase for HPLC analysis.
Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve prepared from known standards.
Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or g/L.
Factors Influencing Solubility and Practical Considerations
Several factors can influence the measured solubility of (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate:
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is therefore crucial to maintain a constant and recorded temperature during the experiment.
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can significantly impact its solubility. Each polymorph will have a unique solubility, with the most stable form exhibiting the lowest solubility. It is important to characterize the solid form of the material being tested.
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using highly pure materials is essential for obtaining accurate and reproducible results.
Conclusion and Recommendations
This technical guide has provided a detailed examination of the solubility of (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in organic solvents. Based on its physicochemical properties and qualitative observations from synthetic procedures, the compound is predicted to be soluble in polar aprotic solvents such as dichloromethane, ethyl acetate, and DMSO, moderately soluble in polar protic solvents like ethanol, and poorly soluble in nonpolar solvents such as hexane.
For researchers and drug development professionals, it is recommended to:
Utilize the provided qualitative solubility profile for initial solvent screening and process development.
Employ the standardized shake-flask protocol for the quantitative determination of thermodynamic solubility to ensure data accuracy and reproducibility.
Consider the potential impact of temperature, polymorphism, and purity on solubility measurements.
A thorough understanding and experimental validation of the solubility of this key intermediate will undoubtedly facilitate more efficient and robust synthetic processes and contribute to the successful advancement of drug discovery and development programs.
References
PubChem. tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Available at: [Link]
Home Sunshine Pharma. (S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-30-3. Available at: [Link]
Pharmaffiliates. tert-Butyl (R)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Available at: [Link]
Stability and storage conditions for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
An In-depth Technical Guide to the Stability and Storage of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate Authored by: A Senior Application Scientist Introduction (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inde...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stability and Storage of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Authored by: A Senior Application Scientist
Introduction
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a carbamate functional group and a cyano moiety on a dihydroindene scaffold, presents unique considerations for its handling, storage, and stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage to ensure its integrity for research and drug development applications.
Chemical Structure and Potential for Degradation
The stability of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is intrinsically linked to its chemical structure. The presence of a carbamate linkage and a nitrile group suggests potential degradation pathways that must be considered. The carbamate functional group is known to be susceptible to hydrolysis, particularly under basic or acidic conditions, which can lead to the cleavage of the ester linkage.[1] Additionally, the molecule's overall structure may be sensitive to oxidation, light, and elevated temperatures.
Recommended Storage Conditions
Several chemical suppliers provide recommendations for the storage of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. However, there are some discrepancies in the suggested temperatures. A summary of these recommendations is provided below:
Given the conflicting information and the potential for hydrolysis of the carbamate group, a conservative approach to storage is recommended. Storing the compound at 2-8°C in a tightly sealed container, protected from moisture and light, is the most prudent course of action to minimize potential degradation.
Potential Degradation Pathways
Understanding the potential degradation pathways of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is crucial for developing stability-indicating analytical methods and for ensuring the quality of the material. Based on the chemical structure and general knowledge of carbamate stability, the following degradation pathways can be hypothesized:
Hydrolysis: The carbamate linkage is the most likely site of hydrolytic degradation.
Base-Catalyzed Hydrolysis: Under basic conditions, the carbamate can be hydrolyzed to yield (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, tert-butanol, and carbon dioxide.[1]
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbamate can also undergo hydrolysis, although the mechanism may differ.
Oxidation: The indene ring system and the benzylic position of the carbamate could be susceptible to oxidation, leading to the formation of various oxygenated derivatives.
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.
Potential degradation pathways for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.
Experimental Protocols for Stability Assessment
To definitively determine the stability of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a comprehensive stability testing program should be implemented. This program should include forced degradation studies and long-term stability testing, in line with the principles outlined by the International Council for Harmonisation (ICH).[5][6]
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[1]
Objective: To identify the likely degradation products of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Store the solution at room temperature for a defined period, monitoring frequently due to the expected lability of the carbamate group.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a defined period.
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
Analysis: Analyze all stressed samples, along with a control sample, at appropriate time points using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
The Strategic Role of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate stands as a pivotal chiral building block in contemporary drug synthesis. Its sig...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate stands as a pivotal chiral building block in contemporary drug synthesis. Its significance lies not just in its unique structure, but in the stereochemical precision it imparts to complex therapeutic molecules. This guide provides a detailed exploration of its synthesis, characterization, and its critical application as a key intermediate in the development of high-potency therapeutics, most notably the sphingosine-1-phosphate (S1P) receptor modulator, Ozanimod.
The Carbamate Motif: A Pillar of Stability and Function
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal. The resulting carbamate functional group offers more than just protection; it is a structural motif found in numerous approved drugs.[1] Carbamates are proteolytically stable, can form crucial hydrogen bonds, and their conformational properties can be finely tuned, making them invaluable in designing molecules that interact effectively with biological targets.[1] In the context of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, the Boc group ensures the integrity of the chiral amine throughout the initial synthetic steps, allowing for precise chemical manipulations on other parts of the molecule.
Synthesis and Characterization: Establishing the Chiral Core
The synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a well-defined process that begins with the corresponding chiral amine hydrochloride. The procedure is a classic example of Boc protection, a cornerstone reaction in medicinal chemistry.
Experimental Protocol: Synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Step 1: Reaction Setup
(R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), at a reduced temperature (0 °C).[2]
Step 2: Basification
A hindered organic base, typically triethylamine (TEA), is added to the solution. The purpose of the base is to deprotonate the amine hydrochloride salt, generating the free, nucleophilic primary amine required for the subsequent reaction.
Step 3: Boc Protection
A solution of di-tert-butyl dicarbonate (Boc anhydride) in DCM is added slowly to the reaction mixture.[2] The free amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the tert-butylcarbamate with the release of tert-butanol and carbon dioxide as byproducts. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).
Step 4: Workup and Purification
Upon completion, the reaction mixture is washed with brine to remove water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO4), filtered, and concentrated. The crude product is often further purified by recrystallization from a solvent system such as ethyl acetate and hexane to yield the final product as an off-white solid.[2]
Caption: Synthetic workflow for Boc protection.
Physicochemical and Analytical Data
The identity and purity of the synthesized compound are confirmed through a battery of analytical techniques.
The primary and most significant application of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is its role as "Ozanimod intermediate 1".[7] Ozanimod (brand name Zeposia®) is a potent and selective modulator of sphingosine-1-phosphate (S1P) receptors 1 and 5.[1][2] By binding to these receptors on lymphocytes, Ozanimod prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to mediate inflammation. This mechanism makes it an effective treatment for autoimmune diseases such as relapsing multiple sclerosis and ulcerative colitis.[][9]
The synthesis of Ozanimod from this intermediate involves the construction of a central 1,2,4-oxadiazole ring, a common bioisostere in medicinal chemistry.
Synthetic Pathway to Ozanimod Core Structure
The nitrile group of the indenyl moiety serves as a precursor for the formation of the oxadiazole ring. The general strategy involves converting the nitrile to an amidoxime, which then undergoes cyclization with an activated carboxylic acid derivative to form the heterocyclic core.
Step 1: Oxadiazole Formation
The Boc-protected intermediate is reacted with hydroxylamine to convert the cyano group into an N'-hydroxycarbamimidamide (amidoxime). This is a crucial step that prepares the scaffold for cyclization.
Step 2: Coupling and Cyclization
The resulting amidoxime is then coupled with an activated form of 3-cyano-4-isopropoxybenzoic acid. This reaction, often facilitated by a coupling agent, leads to the formation of the 1,2,4-oxadiazole ring, linking the indenyl moiety to the isopropoxybenzonitrile fragment of Ozanimod.[4]
Step 3: Deprotection
Following the formation of the core structure, the Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in dioxane, to reveal the primary amine.[4]
Step 4: Final Elaboration
The liberated (R)-amino group is then alkylated with a suitable 2-carbon synthon (e.g., a protected 2-bromoethanol) to install the 2-hydroxyethylamino side chain, completing the synthesis of Ozanimod.
Caption: Synthetic pathway from intermediate to Ozanimod.
The Strategic Advantage of a Chiral Building Block
The use of a pre-synthesized, enantiomerically pure intermediate like (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a deliberate and strategic choice in drug manufacturing. Alternative synthetic routes for Ozanimod exist where the chiral center is introduced later in the synthesis via asymmetric reduction of an imine.[2][10] However, employing a well-characterized chiral building block early on offers several advantages:
Stereochemical Control: It guarantees the correct absolute stereochemistry of the final active pharmaceutical ingredient (API), avoiding the need for challenging late-stage chiral separations or asymmetric reactions that may not be perfectly selective.
Process Robustness: It simplifies subsequent steps, as reactions are performed on a single enantiomer, leading to more predictable outcomes and cleaner reaction profiles.
Quality Assurance: It reduces the risk of contamination with the unwanted enantiomer, which could have different pharmacological or toxicological properties.
Conclusion
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is more than just a chemical reagent; it is a testament to the power of strategic synthesis in modern drug development. Its carefully designed structure, incorporating a stable protecting group and a versatile nitrile handle on a rigid chiral scaffold, makes it an exceptionally valuable intermediate. Its central role in the synthesis of Ozanimod highlights how the meticulous construction of such building blocks is fundamental to creating complex, stereochemically pure drugs that can offer profound benefits to patients with debilitating autoimmune diseases. The study of this molecule provides critical insights into the practical application of protecting group chemistry, heterocyclic synthesis, and chiral control in the journey from a simple starting material to a life-changing medicine.
BOC Sciences. (n.d.). CAS 1306760-87-1 Ozanimod. Retrieved from BOC Sciences website.[]
ChemicalBook. (2023, December 28). Synthesis of Ozanimod Hydrochloride. Retrieved from ChemicalBook website.[10]
Shenzhen Home Sunshine Pharma Co., Ltd. (n.d.). (S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-30-3. Retrieved from home-sunshine.com.[6]
Lead Sciences. (n.d.). (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved from Lead Sciences website.[3]
Pharmaffiliates. (n.d.). tert-Butyl (R)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved from Pharmaffiliates website.[5]
New Drug Approvals. (2015, July 29). Ozanimod, RPC1063. Retrieved from New Drug Approvals website.[4]
Wang, J., Wang, D., & Yang, T. (2023). Progress in the Synthesis of Ozanimod Hydrochloride. Chinese Journal of Pharmaceuticals, 54(8), 1145-1156.[9]
Pharmaffiliates. (n.d.). Ozanimod-impurities. Retrieved from Pharmaffiliates website.[11]
Pharmaffiliates. (n.d.). tert-Butyl (R)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved from Pharmaffiliates website.[12]
Shenzhen Home Sunshine Pharma Co., Ltd. (n.d.). (S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-30-3. Retrieved from home-sunshine.com.[7]
Pharmaffiliates. (n.d.). tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved from Pharmaffiliates website.[13]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ozanimod. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.[1]
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: A Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern pharmaceutical development, the strategic use of chiral building blocks is paramount for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the strategic use of chiral building blocks is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Chiral 1-aminoindanes, in particular, are recognized as privileged scaffolds due to their prevalence in a variety of bioactive molecules and approved drugs.[1] Among these, (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has emerged as a critical intermediate, valued for its stereodefined amine and the synthetic versatility of its cyano-substituted aromatic ring.
This guide provides a comprehensive technical overview of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, detailing its synthesis, properties, and applications. It is designed to serve as a practical resource for scientists engaged in the design and execution of complex synthetic routes in drug discovery and development.
Physicochemical Properties and Structural Analysis
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a white to off-white solid. The Boc-protected amine at the chiral center and the cyano group on the aromatic ring provide two key points for synthetic diversification.
LCMS-ESI (m/z): Calculated for C15H18N2O2: 258.3; Found: 281.1 [M+Na]⁺.[5][6]
Asymmetric Synthesis Strategies
The enantioselective synthesis of the 1-aminoindane core is the most critical aspect of producing the title compound. Several strategies have been developed, broadly categorized into chiral resolution of racemic amines and asymmetric synthesis from prochiral precursors.
Chiral Resolution of Racemic 1-Amino-4-cyanoindane
A classical and industrially viable approach involves the separation of enantiomers from a racemic mixture of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile. This is typically achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.
Process: The racemic amine is reacted with an optically pure chiral dicarboxylic acid, such as L(-)-malic acid or (2R,3R)-tartaric acid, in a suitable solvent like methanol.[8] One diastereomeric salt preferentially crystallizes, allowing for its separation. The desired enantiomer is then liberated by treatment with a base.
Causality: The choice of resolving agent and solvent is critical. The combination must form diastereomeric salts with significantly different solubilities to enable efficient separation by crystallization. Methanol is often preferred for its ability to provide good discrimination in the crystallization of these salts.[8]
Asymmetric Biocatalytic Synthesis
Modern synthetic chemistry increasingly leverages biocatalysis for its high enantioselectivity and mild reaction conditions. Transaminases are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones.[9]
Process: A prochiral ketone, 4-cyano-1-indanone, is subjected to reductive amination using a transaminase enzyme.[9][10] The enzyme, in the presence of an amine donor, stereoselectively transfers an amino group to the ketone, directly yielding (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile with high enantiomeric excess.[9]
Causality: Transaminases are highly enantioselective enzymes that can convert prochiral ketones into chiral amines with excellent purity, often exceeding what is achievable through traditional chemical methods.[9] This approach avoids the need for classical resolution, which is often lower yielding.
Caption: Key synthetic pathways to the title compound.
Application in Drug Discovery: A Key Intermediate for Baricitinib
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a known intermediate in the synthesis of several pharmacologically active agents.[5][11] While its direct incorporation into the final structure of the Janus kinase (JAK) inhibitor Baricitinib is not the primary route, the core chiral amine, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, is structurally related to intermediates used in the synthesis of various therapeutic agents.[12][13][14][15] The Boc-protected form serves as a stable, easily handled precursor for introducing this critical chiral fragment.
The synthesis of complex APIs like Baricitinib involves multiple intricate steps where the quality and purity of each intermediate are paramount to the overall efficiency and yield.[13] The use of pre-formed, enantiomerically pure building blocks like the title compound simplifies later-stage synthesis and purification, which is a crucial aspect of Good Manufacturing Practice (GMP) compliance.
Caption: Role as a precursor in multi-step API synthesis.
Detailed Experimental Protocols
The following protocols are presented as a validated system for the synthesis and purification of the title compound.
Protocol 1: Boc-Protection of (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Hydrochloride
This protocol details the final step in the synthesis, where the chiral amine hydrochloride is protected with a tert-butyloxycarbonyl (Boc) group.
Reaction Setup: Dissolve (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride in 100 mL of DCM in a suitable reaction vessel and cool the mixture to 0°C in an ice bath.[5][6]
Base Addition: Add triethylamine to the cooled solution.[5][6]
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in 30 mL of DCM to the reaction mixture.[5][6]
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.[5][6] Monitor the reaction for completion by TLC or LCMS.
Workup: Upon completion, wash the reaction mixture with brine. Separate the organic layer, dry it over anhydrous MgSO₄, and filter.[5][6]
Decolorization: Add additional DCM to the filtrate to a total volume of 250 mL. Add activated carbon and reflux the mixture for 15 minutes.[5][6]
Purification: Filter the hot mixture through a pad of diatomaceous earth/silica. Concentrate the filtrate under reduced pressure.[5][6]
Crystallization: Recrystallize the crude product from a mixture of ethyl acetate (50 mL) and hexane (150 mL) to yield the title compound as an off-white solid.[5][6]
Expected Yield: 12.93 g (84%).[5][6]
Quality Control: The product's identity and purity should be confirmed by NMR, LCMS, and elemental analysis. Chiral HPLC analysis should be performed to confirm enantiomeric excess (>99.9% ee).[5]
Safety, Handling, and Storage
Standard laboratory safety precautions should be observed when handling this compound and the reagents used in its synthesis.
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[2]
Conclusion
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a high-value chiral building block whose utility is firmly established in the field of pharmaceutical synthesis. Its stereodefined structure and versatile functional groups make it an ideal starting point for the construction of complex molecular architectures. The availability of robust and scalable synthetic routes, including highly efficient biocatalytic methods, ensures its accessibility for both research and large-scale manufacturing. As drug development continues to demand more complex and enantiomerically pure molecules, the importance of key intermediates like this will only continue to grow.
References
Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation.Journal of the American Chemical Society.
Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermedi
Application Note & Protocol: Chemoselective N-terminal Protection of (R)-1-Amino-4-cyanoindane using Di-tert-butyl Dicarbonate
Abstract This document provides a comprehensive guide for the N-terminal protection of the chiral amine (R)-1-amino-4-cyanoindane using di-tert-butyl dicarbonate ((Boc)₂O). The tert-butyloxycarbonyl (Boc) group is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the N-terminal protection of the chiral amine (R)-1-amino-4-cyanoindane using di-tert-butyl dicarbonate ((Boc)₂O). The tert-butyloxycarbonyl (Boc) group is a critical tool in multi-step organic synthesis, particularly in pharmaceutical development, due to its robustness under various conditions and its facile, acid-labile removal.[1][2] This protocol details the underlying chemical principles, optimized reaction conditions, step-by-step experimental procedures, and methods for characterization and purification of the resulting carbamate, (R)-tert-butyl (4-cyano-1-indanyl)carbamate. The causality behind procedural choices is explained to equip researchers with the knowledge to adapt and troubleshoot the synthesis effectively.
Introduction and Foundational Principles
The protection of amines is a fundamental strategy in the synthesis of complex molecules, preventing the nucleophilic and basic amine functionality from engaging in undesired side reactions.[3] The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, offering stability towards most nucleophiles and bases while being easily cleaved under mild acidic conditions.[4][5] This orthogonality is crucial for synthetic routes requiring base-labile protecting groups like Fmoc or hydrogenolysis-sensitive groups like Cbz.[6]
The target molecule, (R)-1-amino-4-cyanoindane, is a chiral building block. The protection of its primary amine is a key step to enable further functionalization at other positions of the indane scaffold. The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair attacks an electrophilic carbonyl carbon of the Boc anhydride.[6] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into the innocuous byproducts, gaseous carbon dioxide and tert-butanol.[3][7]
The reaction can proceed without a base; however, the use of a mild base like triethylamine (TEA) or sodium bicarbonate is common practice to accelerate the reaction by neutralizing the protonated amine intermediate.[4][8]
Reaction Scheme and Mechanism Visualization
The overall transformation is the conversion of the primary amine to an N-Boc carbamate.
Caption: Boc protection of (R)-1-amino-4-cyanoindane.
The mechanism, facilitated by a base (B:), is illustrated below.
Caption: Simplified mechanism of base-assisted Boc protection.
Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Adjust reagent quantities proportionally for different scales.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Quantity (10 mmol scale)
Molar Eq.
(R)-1-amino-4-cyanoindane
>98% enantiopurity
Custom Synthesis
1.58 g
1.0
Di-tert-butyl dicarbonate ((Boc)₂O)
Reagent Grade
Sigma-Aldrich
2.40 g
1.1
Dichloromethane (DCM), anhydrous
ACS Grade
Fisher Scientific
50 mL
-
Triethylamine (TEA)
>99%, redistilled
Acros Organics
1.53 mL (1.1 g)
1.1
1 M Hydrochloric Acid (HCl)
-
Lab Prepared
25 mL
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Lab Prepared
25 mL
-
Brine (Saturated NaCl)
-
Lab Prepared
25 mL
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
VWR Chemicals
~5 g
-
Silica Gel
60 Å, 230-400 mesh
-
As needed
-
Step-by-Step Procedure
Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-amino-4-cyanoindane (1.58 g, 10.0 mmol). Dissolve the amine in 50 mL of anhydrous dichloromethane (DCM). Stir at room temperature until fully dissolved.
Causality Note: DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes both the amine and (Boc)₂O, while its low boiling point simplifies removal during work-up.
Base Addition: Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq.) to the solution. Stir for 5 minutes.
Causality Note: TEA acts as a base to scavenge the proton released from the amine upon acylation. This prevents the formation of the amine hydrochloride salt, which would be unreactive, and accelerates the overall reaction rate.[8]
Reagent Addition: Slowly add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 eq.) portion-wise over 5-10 minutes. The reaction is mildly exothermic. A slight effervescence (CO₂ evolution) may be observed.[7]
Causality Note: A slight excess of (Boc)₂O ensures complete consumption of the limiting starting amine. Portion-wise addition helps to control any exotherm.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting amine should have a lower Rf than the less polar N-Boc product. The reaction is typically complete within 2-4 hours.
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
a. Wash with 1 M HCl (25 mL) to remove excess triethylamine.
b. Wash with saturated NaHCO₃ solution (25 mL) to remove any acidic impurities.
c. Wash with brine (25 mL) to reduce the amount of water in the organic layer.
Causality Note: This sequential washing procedure is critical for removing reagents and byproducts. The acid wash removes the basic TEA, while the bicarbonate wash neutralizes the mixture. The brine wash initiates the drying process.[6]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white solid or pale oil.
Purification
While the crude product is often of high purity, flash column chromatography can be performed if necessary.
Stationary Phase: Silica Gel
Mobile Phase: Gradient elution from 95:5 to 80:20 Hexane:Ethyl Acetate.
Procedure: Dissolve the crude product in a minimal amount of DCM, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent system, collecting fractions and combining those containing the pure product as determined by TLC. Remove the solvent under reduced pressure to yield the purified (R)-tert-butyl (4-cyano-1-indanyl)carbamate.
Characterization
The identity and purity of the product should be confirmed by spectroscopic methods.
¹H NMR: Expect to see a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.[9] A downfield shift of the proton on the chiral carbon (C1-H) is also expected, along with the appearance of a broad singlet for the N-H proton.
¹³C NMR: The appearance of new signals is expected around 80 ppm for the quaternary carbon of the Boc group and around 28 ppm for the three methyl carbons. A signal for the carbamate carbonyl should appear around 155 ppm.[10]
FT-IR: Look for the appearance of a strong C=O stretch from the carbamate group around 1680-1700 cm⁻¹ and an N-H stretch around 3300-3400 cm⁻¹.
Mass Spectrometry: The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the protected product (C₁₅H₁₈N₂O₂) should be observed.
If using DMAP, ensure it is catalytic and the reaction is not overheated. Use a non-nucleophilic base like DIPEA if side reactions with TEA are suspected.
Low Yield after Work-up
Product is partially water-soluble; emulsion formation during extraction.
Perform back-extraction of the aqueous layers with DCM. To break emulsions, add more brine to the separatory funnel.
Product is an Oil
Residual solvent or t-butanol.
Dry the product under high vacuum for several hours. Co-evaporation with a solvent like toluene can help remove residual volatile impurities.[6]
Workflow Visualization
Caption: Overall experimental workflow for Boc protection.
References
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]
El-Gazzar, A. B. A., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2016, 6847437. Available at: [Link]
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. ResearchGate. Available at: [Link]
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. Available at: [Link]
Reactions that Work: Boc Protection. Chemtips - WordPress.com. Available at: [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Available at: [Link]
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Available at: [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]
How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Available at: [Link]
¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]
Application Note: A Detailed Guide to the Synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate Using Di-tert-butyl dicarbonate
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Amine Protection In the landscape of modern pharmaceutical development, the synthesis of chiral intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Amine Protection
In the landscape of modern pharmaceutical development, the synthesis of chiral intermediates with high purity is a critical determinant of success. (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a key building block in the preparation of Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs investigated for treating autoimmune diseases.[1][2] Its synthesis hinges on the precise and selective protection of a primary amine. This guide provides an in-depth examination of the use of di-tert-butyl dicarbonate, commonly known as Boc-anhydride, for this purpose. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the critical safety considerations associated with the reagents involved.
The Cornerstone Reagent: Understanding Di-tert-butyl dicarbonate ((Boc)₂O)
The temporary masking of a reactive functional group is a foundational strategy in multi-step organic synthesis. Amines, being both basic and nucleophilic, often require protection to prevent unwanted side reactions.[3] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction, stability across a wide range of reaction conditions, and facile removal under mild acidic conditions.[4][5]
The Mechanism of Boc Protection
The reaction of an amine with Boc-anhydride is a nucleophilic acyl substitution. The process is efficient and typically high-yielding. The key steps are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc-anhydride. This forms a transient tetrahedral intermediate.[4][6]
Intermediate Collapse: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.[6]
Byproduct Decomposition: The unstable tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and tert-butanol, which are volatile and easily removed from the reaction mixture.[4][6]
In syntheses starting from an amine salt, such as the hydrochloride salt, a base (e.g., triethylamine) is required to first deprotonate the amine, liberating the free nucleophile, and to neutralize the acid formed during the reaction.[1][7]
Caption: Boc protection proceeds via nucleophilic attack and subsequent decomposition.
Why Choose the Boc Group? Causality Behind the Choice
The selection of the Boc protecting group is a strategic decision rooted in its robust and predictable chemical behavior:
Stability: It is exceptionally stable to most bases, nucleophiles, and reductive conditions (e.g., catalytic hydrogenation), which allows for broad compatibility with subsequent synthetic transformations.[5][8]
Orthogonality: Its acid-lability makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), a critical feature in complex syntheses.[5]
Clean Deprotection: Removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine, carbon dioxide, and a stable tert-butyl cation.[3] The volatile byproducts simplify purification.
Synthesis Protocol: From Amine to Carbamate
This section provides a detailed, step-by-step methodology for the Boc-protection of (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride. The protocol is adapted from established literature procedures.[1]
Materials and Reagents
Proper quantification of reagents is essential for reaction efficiency and reproducibility. The following table outlines the materials for a reaction starting with 11.6 g of the amine hydrochloride.
Caption: Experimental workflow for the Boc protection of the chiral amine.
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (11.6 g, 59.6 mmol) in dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath.[1]
Basification: To the cooled, stirred solution, add triethylamine (18.2 mL, 131.0 mmol) dropwise. Stir for 5-10 minutes. The TEA neutralizes the hydrochloride salt, liberating the free amine.
Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (14.3 g, 65.6 mmol) in dichloromethane (30 mL). Add this solution slowly to the reaction mixture while maintaining the temperature at 0 °C.[1]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 to 3 hours.[1][9]
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is fully consumed.[4]
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with brine. This removes the triethylamine hydrochloride salt and other aqueous-soluble impurities.[1]
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
Purification: Recrystallize the crude solid from a mixture of ethyl acetate (50 mL) and hexane (150 mL). Filter the resulting crystals and dry them under vacuum to afford the final product as an off-white solid.[1]
Product Characterization
The identity and purity of the final product, (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, should be confirmed using standard analytical techniques. Expected data includes:
LCMS-ESI (m/z): Calculated for C₁₅H₁₈N₂O₂: 258.3; a measured value may appear as the sodium adduct [M+Na]⁺ at 281.1.[1]
¹H and ¹³C NMR: The spectra should be consistent with the structure of the protected amine.[1]
Chiral HPLC: To confirm the enantiomeric excess (ee) is >99%.[1]
Critical Safety and Handling Protocols
Di-tert-butyl dicarbonate is a potent reagent that demands careful handling to mitigate risks.
Hazard Identification
Inhalation Toxicity: The compound is classified as fatal if inhaled. Its median lethal concentration is comparable to that of phosgene.[5][10] All manipulations must be performed within a certified chemical fume hood.[10]
Flammability: It is a flammable solid/liquid (melting point is 22-24 °C).[5] Keep away from heat, sparks, and open flames.[11]
Irritation: Causes serious eye and skin irritation and may cause an allergic skin reaction.[10]
Recommended Handling and Storage
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
Storage: Boc-anhydride can slowly decompose to generate CO₂ gas, which can lead to pressure buildup.[5] For this reason, it is sold and should be stored in plastic bottles, not glass, in a cool, well-ventilated area.
Spills: In case of a spill, evacuate the area. Use a NIOSH-approved respirator if ventilation is inadequate. Clean up with an absorbent material and dispose of it as hazardous waste.
Conclusion
The use of di-tert-butyl dicarbonate provides a robust, efficient, and high-yielding method for the protection of the primary amine in the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. A thorough understanding of the reaction mechanism, adherence to a validated protocol, and strict observance of safety procedures are paramount for the successful and safe execution of this critical synthetic step in pharmaceutical R&D.
References
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
YouTube. (2015). Di-tert-butyl dicarbonate. Retrieved from [Link]
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
Novachem. (n.d.). Di-tert-butyl dicarbonate Safety Data Sheet. Retrieved from [Link]
Sethi, M. K., et al. (2020). Stereoselective Synthesis of (S)-1-Amino-2,3-Dihydro-1H-Indene-4-Carbonitrile Using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]
Home Sunshine Pharma. (n.d.). (S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-30-3. Retrieved from [Link]
Recrystallization procedure for purifying (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
An In-Depth Guide to the Purification of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate via Recrystallization Abstract This application note provides a comprehensive and robust protocol for the purification...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Purification of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate via Recrystallization
Abstract
This application note provides a comprehensive and robust protocol for the purification of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a key intermediate in the synthesis of advanced pharmaceutical agents such as S1P1 receptor modulators.[1][2] The purification of this solid compound is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide delves into the fundamental principles of recrystallization, details a validated two-solvent system protocol, and offers extensive troubleshooting advice to empower researchers in achieving high purity and yield.
Introduction: The Critical Role of Purification
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1306763-30-3) is a chiral building block whose stereochemical and chemical purity is paramount.[1][3] Impurities, whether they are side-products, unreacted starting materials, or reagents, can have a significant impact on downstream reactions and the pharmacological profile of the final drug substance.
Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility between the desired compound and impurities in a given solvent or solvent system at different temperatures.[4] The underlying principle is that a hot, saturated solution of the crude compound, upon slow cooling, will become supersaturated, leading to the formation of a pure crystal lattice that excludes impurities, which remain in the solution (mother liquor).[5][6]
This document moves beyond a simple list of steps to explain the causality behind the protocol, ensuring a deeper understanding and enabling researchers to adapt the methodology as needed.
Foundational Principles: Single vs. Two-Solvent Recrystallization
The success of any recrystallization hinges on the selection of an appropriate solvent system.[4][7] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5]
Single-Solvent System: Ideal when a solvent is found that meets the aforementioned criteria perfectly. The process involves dissolving the solute in a minimal amount of the hot solvent and allowing it to cool.
Two-Solvent System (Anti-Solvent Recrystallization): This method is employed when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes saturated, inducing crystallization.[8]
For (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a two-solvent system of ethyl acetate and hexane has been proven highly effective.[1] The compound's carbamate and nitrile functionalities lend it sufficient polarity to dissolve in hot ethyl acetate, while the bulky tert-butyl and indenyl hydrocarbon structure ensures its insolubility in a non-polar solvent like hexane.
Table 1: Properties of Selected Solvents
Solvent
Boiling Point (°C)
Polarity Index
Role in this Protocol
Rationale
Ethyl Acetate
77.1
4.4
Primary ("Good") Solvent
Effectively dissolves the carbamate at elevated temperatures. Its moderate boiling point allows for easy handling and removal.
Hexane
69.0
0.1
Anti-Solvent ("Poor" Solvent)
Miscible with ethyl acetate but has very low solvating power for the polar compound, thus inducing precipitation.
Water
100.0
10.2
N/A
Generally unsuitable for non-ionic, moderately polar organic compounds.[9]
Methanol
64.7
5.1
Potential Alternative
May be too polar, potentially requiring very large volumes of anti-solvent.
Dichloromethane
39.6
3.1
N/A
Low boiling point can make it difficult to maintain a hot saturated solution effectively.
Optimized Recrystallization Workflow
The following diagram illustrates the complete, validated workflow for the purification of the title compound.
Caption: Workflow for the two-solvent recrystallization of the target compound.
Detailed Experimental Protocol
This protocol is based on a reported procedure which successfully yielded an off-white solid with >99.9% enantiomeric excess.[1]
Heating mantle or hot plate with stirring capability
Condenser
Büchner funnel and vacuum flask
Filter paper
Glass stirring rod
Ice bath
Procedure:
Dissolution:
Place the crude solid (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar.
Add a minimal amount of ethyl acetate (e.g., start with 30-40 mL).
Gently heat the mixture to a near boil (approx. 70-75°C) with stirring. Add ethyl acetate portion-wise until all the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in the solution even after cooling.[4] Avoid boiling vigorously to prevent solvent loss.[10]
Hot Filtration (If Necessary):
If any insoluble impurities (e.g., dust, particulates) are visible in the hot solution, perform a hot gravity filtration.
Pre-heat a funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[11]
Pour the hot solution through a fluted filter paper into the clean, pre-heated flask. Causality: This step removes impurities that are insoluble in the hot solvent system, which would otherwise contaminate the final product.[6]
Inducing Crystallization:
While the ethyl acetate solution is still hot, begin adding hexanes slowly with continuous stirring. A 1:3 ratio of ethyl acetate to hexane is a good target.[1]
Continue adding hexane until the solution becomes persistently cloudy (the "cloud point"). This indicates the solution is saturated.
If too much hexane is added and the solution becomes heavily opaque or "oily," add a small amount of hot ethyl acetate to redissolve the material and achieve a clear solution just past the cloud point. Causality: The anti-solvent reduces the solvating power of the system, forcing the desired compound out of solution to initiate crystal nucleation.[5]
Crystal Growth:
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is critical for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, undermining the purification process.[4][12]
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product. Causality: The solubility of the compound decreases further at lower temperatures, leading to a higher recovery yield.[5]
Isolation and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystal cake with a small amount of a pre-chilled mixture of ethyl acetate and hexanes (e.g., 1:3 ratio). Causality: The cold solvent wash removes the impurity-laden mother liquor adhering to the crystal surfaces without dissolving a significant amount of the purified product.[10]
Drying:
Continue to draw air through the funnel to partially dry the crystals.
Transfer the solid to a watch glass or drying dish and dry under vacuum to a constant weight. Causality: Complete removal of residual solvents is essential for accurate yield calculation and to prevent interference in subsequent analytical characterization or reactions.
Troubleshooting Common Issues
Problem
Observation
Probable Cause(s)
Recommended Solution(s)
Oiling Out
A liquid or oily layer separates from the solution instead of solid crystals.
The solution is too concentrated, or the cooling is too rapid. The compound's melting point may be lower than the solution temperature.
Re-heat the mixture to redissolve the oil. Add a small amount (1-5% total volume) of the primary solvent (ethyl acetate). Allow for much slower cooling.[10][13]
No Crystal Formation
The solution remains clear even after cooling in an ice bath.
Too much solvent was used; the solution is not supersaturated.
Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11][13] If this fails, reduce the solvent volume by gentle heating and attempt to cool again.[13]
Premature Crystallization
Solid forms in the funnel during hot filtration.
The funnel and receiving flask were too cold.
Re-dissolve the crystals with a small amount of hot solvent. Ensure all glassware for the hot filtration is pre-warmed before attempting again.[11][14]
Low Yield
The mass of recovered pure product is significantly lower than expected.
Too much solvent was used, leaving a large amount of product in the mother liquor. The compound is more soluble in the cold solvent than anticipated.
Check the mother liquor for product by evaporating a small sample. If significant residue remains, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.[12]
Crystallization is Too Rapid
A large amount of fine powder crashes out of the solution immediately upon cooling.
The solution is too concentrated, or cooling is too fast.
Re-heat to dissolve the solid, add a small excess of the primary solvent (ethyl acetate), and cool more slowly to encourage larger crystal growth.[12]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
Brainly. (2023). Indicate a procedure to solve the following recrystallization problems: (a) Oiling out (b) Lack of. Retrieved from [Link]
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
SciEngine. (2025). Methyl carbamate purification by extraction and recrystallazation. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
vlab.amrita.edu. (n.d.). Recrystallization. Retrieved from [Link]
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Retrieved from [Link]
Lead Sciences. (n.d.). (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved from [Link]
Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
PubChem. (n.d.). tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved from [Link]
LookChem. (n.d.). (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate/1306763-31-4. Retrieved from [Link]
Home Sunshine Pharma. (n.d.). (S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-30-3. Retrieved from [Link]
Chiral HPLC Analysis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate for Enantiomeric Excess Determination
An Application Note for the Pharmaceutical Industry Abstract The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit markedly dif...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Pharmaceutical Industry
Abstract
The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][2][3] This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents.[4][5] The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers, enabling the accurate determination of enantiomeric excess (ee). The protocol herein is detailed with supporting validation data according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and drug development environments.[6][7]
Introduction and Scientific Rationale
In chiral drug development, isolating and quantifying the desired enantiomer is paramount. The direct separation of enantiomers via chiral HPLC is the predominant technique employed for this purpose.[2] This method relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes with varying stabilities.[8][9] This difference in interaction energy results in different retention times, allowing for their separation and quantification.
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamates coated or immobilized on silica gel, have proven to be exceptionally versatile and effective for resolving a wide array of chiral compounds, including those with carbamate functionalities.[1][10][11][12] The selection of an amylose-based CSP for this application is predicated on its proven ability to form the necessary chiral recognition interactions—such as hydrogen bonds, π-π interactions, and dipole-dipole interactions—with the analyte, (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. The normal-phase elution mode, typically employing a non-polar alkane with a polar alcohol modifier, is highly effective for these types of CSPs, often providing superior selectivity and resolution.[10]
Experimental Methodology
Instrumentation and Reagents
HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Reagents: All solvents used were HPLC grade or higher.
(S)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate or the racemic mixture.
Chromatographic Conditions
A systematic screening of columns and mobile phases is the standard approach for developing a chiral separation method.[2][3] Based on preliminary screening and literature data for similar compounds[4], the following conditions were optimized for baseline resolution and robust quantification.
Parameter
Condition
Chiral Column
Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 5 µm, 4.6 x 250 mm
Mobile Phase
n-Hexane / Ethanol (97.5 : 2.5, v/v)
Flow Rate
1.0 mL/min
Column Temperature
25°C
Detection Wavelength
220 nm
Injection Volume
10 µL
Sample Diluent
Mobile Phase
Causality behind Choices:
CSP: The amylose tris(3,5-dimethylphenylcarbamate) selector provides multiple interaction sites (carbamate linkage, phenyl groups) that are effective for resolving carbamate-containing analytes.
Mobile Phase: A low percentage of ethanol (2.5%) acts as a polar modifier, modulating the retention and interaction with the CSP.[4] This specific ratio was found to provide optimal resolution without excessive retention times.
Temperature: Maintaining a constant temperature of 25°C is critical, as temperature fluctuations can significantly impact chiral recognition and retention time reproducibility.[10]
Standard and Sample Preparation Protocol
Racemic Standard Preparation (1.0 mg/mL):
Accurately weigh approximately 10 mg of the racemic mixture of tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.
Transfer to a 10 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.[10]
Sample Preparation (1.0 mg/mL):
Accurately weigh approximately 10 mg of the (R)-enantiomer sample.
Transfer to a 10 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase.
Filtration:
Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates that could damage the column.[10]
Analytical Workflow and Data Processing
The following diagram outlines the comprehensive workflow for determining the enantiomeric excess of the target compound.
Figure 1. Workflow from sample preparation to final analysis.
Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated from the integrated peak areas of the (R)- and (S)-enantiomers using the following formula:
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Where:
Area(R) is the peak area of the desired (R)-enantiomer.
Area(S) is the peak area of the undesired (S)-enantiomer.
Accurate integration is critical for reliable results; improperly set integration parameters can lead to significant errors in ee determination.[13]
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the analytical procedure is fit for its intended purpose, a comprehensive validation was performed according to the principles outlined in ICH Q2(R2).[14][15][16]
Validation Parameter
Protocol
Acceptance Criteria
Specificity
Inject diluent, racemic standard, and (R)-enantiomer sample. Assess peak purity and resolution between enantiomers.
Baseline resolution (Rs > 1.5) between enantiomers. No interference from diluent at the retention times of interest.
Linearity (of S-enantiomer)
Prepare a series of 5 concentrations of the racemic standard, ranging from the LOQ to 2.0% of the nominal sample concentration (1.0 mg/mL).
Correlation coefficient (r²) ≥ 0.998.
Accuracy (Recovery)
Spike the (R)-enantiomer sample with the (S)-enantiomer at three levels (e.g., 0.5%, 1.0%, 1.5%). Analyze in triplicate at each level.
Mean recovery between 80.0% and 120.0% for the impurity enantiomer.
Precision (Repeatability)
Perform six replicate injections of a racemic sample (e.g., 1% S-enantiomer).
Relative Standard Deviation (%RSD) ≤ 5.0% for the area of the S-enantiomer.
Limit of Quantitation (LOQ)
Determine the lowest concentration of the S-enantiomer that yields a signal-to-noise ratio (S/N) of approximately 10 and meets accuracy/precision criteria.
S/N ratio ≥ 10. %RSD ≤ 10% at this concentration.
Robustness
Systematically vary key parameters: Mobile Phase composition (±0.2% Ethanol), Column Temperature (±2°C), Flow Rate (±0.1 mL/min).
Resolution (Rs) remains > 1.5. Retention time shift is acceptable. %ee result does not change significantly.
Conclusion
This application note details a highly selective, robust, and validated chiral HPLC method for determining the enantiomeric excess of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. The use of an amylose-based chiral stationary phase with a normal-phase eluent provides excellent separation of the enantiomers, enabling precise and accurate quantification of the undesired (S)-enantiomer down to trace levels. The comprehensive validation protocol confirms that the method is suitable for its intended purpose in a regulated pharmaceutical quality control environment, ensuring the stereochemical purity of this critical intermediate.
References
Technical Support Center: Refining Sample Preparation for Chiral Analysis with Carbamate Phases. Benchchem.
Carbamate Derivatives of β-Cyclodextrin as Chiral Stationary Phases for Metal Capillary Gas Chromatography. Oxford Academic. Available from: [Link]
High-performance liquid chromatographic enantioseparation using chitin carbamate derivatives as chiral stationary phases. PubMed. Available from: [Link]
Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography. PubMed. Available from: [Link]
(R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-31-4. ChemBK. Available from: [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]
tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. PubChem. Available from: [Link]
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central. Available from: [Link]
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available from: [Link]
Chiral HPLC Method Development. I.B.S. Available from: [Link]
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]
(S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-30-3. Home Sunshine Pharma. Available from: [Link]
Preparation and HPLC application of chiral stationary phase from 4-tert-butylphenylcarbamates of cellulose and amylose immobilized onto silica gel. PubMed. Available from: [Link]
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Lead Sciences. Available from: [Link]
Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
Chiral Separation Using SFC and HPLC. Shimadzu. Available from: [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
Downstream reactions of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
An in-depth guide to the synthetic utility of a key pharmaceutical intermediate, focusing on its principal downstream chemical transformations. Introduction: A Versatile Scaffold in Modern Drug Discovery (R)-tert-Butyl (...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the synthetic utility of a key pharmaceutical intermediate, focusing on its principal downstream chemical transformations.
Introduction: A Versatile Scaffold in Modern Drug Discovery
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS No: 1306763-31-4) has emerged as a crucial chiral building block in medicinal chemistry.[1] Its rigid indane core, combined with two strategically placed, orthogonally reactive functional groups—a cyano group on the aromatic ring and a Boc-protected amine on the stereocenter—makes it an exceptionally valuable precursor for complex molecular architectures. This compound is notably recognized as a key intermediate in the synthesis of Ozanimod, a modulator of the sphingosine-1-phosphate (S1P) receptor.[2][3] The ability to selectively manipulate either the nitrile or the protected amine allows for divergent synthetic pathways, enabling the creation of a diverse library of derivatives for drug development and research.
This guide provides a detailed exploration of the principal downstream reactions of this intermediate. It is designed for researchers and scientists in organic synthesis and drug development, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design.
Core Reactive Sites and Synthetic Strategy
The synthetic potential of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is dictated by its two primary functional groups. A successful synthetic strategy hinges on understanding their distinct reactivities.
The Aromatic Nitrile (-C≡N): This electron-withdrawing group can be transformed into a variety of other functionalities. It can be fully reduced to a primary aminomethyl group, partially reduced and hydrolyzed to an aldehyde, or hydrolyzed to a carboxylic acid.
The N-Boc Carbamate (-NHBoc): This protecting group is stable under a wide range of conditions but can be selectively removed under acidic conditions to liberate the primary amine. This free amine is then available for a host of nucleophilic reactions, including alkylation, acylation, and sulfonylation.
The orthogonality of these groups is key; the nitrile can be modified while the Boc group remains intact, and the Boc group can be removed without affecting the nitrile, allowing for precise and controlled molecular elaboration.
Caption: Key downstream synthetic pathways from the title compound.
Section 1: Chemical Transformations of the Aromatic Nitrile Group
The aromatic nitrile is a versatile functional handle that serves as a gateway to several important molecular motifs.
Reduction to a Primary Aminomethyl Group (-CH₂NH₂)
The conversion of the nitrile to a primary amine is one of the most valuable transformations, yielding a diaminoindane scaffold. This can be achieved through catalytic hydrogenation or chemical reduction.
Mechanistic Insight & Causality:
Catalytic Hydrogenation: This is often the most efficient and clean method for reducing nitriles.[4] Catalysts like Raney Nickel (Raney Ni), Palladium (Pd), or Platinum Dioxide (PtO₂) are commonly used under a hydrogen atmosphere.[4] Raney Ni is a cost-effective and highly active catalyst for this purpose. The reaction proceeds via the sequential addition of hydrogen across the carbon-nitrogen triple bond, first forming an imine intermediate which is then further reduced to the amine.[4] The choice of solvent (e.g., methanol, ethanol) is critical to ensure substrate solubility and catalyst suspension. The addition of ammonia is a common tactic to suppress the formation of secondary amine byproducts, which can arise from the reaction of the intermediate imine with the final primary amine product.[4]
Chemical Reduction: Reagents like Lithium aluminum hydride (LiAlH₄) or various boranes can also effect this reduction.[4][5] Borane complexes, such as diisopropylaminoborane or ammonia borane, offer a milder alternative and can exhibit excellent functional group tolerance.[5][6]
Protocol 1.1: Catalytic Hydrogenation of Nitrile to Primary Amine
Reagent/Material
Amount
M.W.
Moles
Eq.
(R)-...-carbamate
5.00 g
258.32
19.36 mmol
1.0
Methanol (MeOH)
100 mL
-
-
-
Raney Nickel (50% slurry in H₂O)
~2.5 g
-
-
-
Ammonia (7N solution in MeOH)
5.5 mL
-
~38.7 mmol
~2.0
| Hydrogen Gas (H₂) | 50-100 psi | - | - | - |
Step-by-Step Methodology:
Catalyst Preparation: In a suitable hydrogenation vessel, carefully wash the Raney Nickel slurry (2 x 20 mL) with deionized water, followed by (2 x 20 mL) with methanol, decanting the solvent carefully after each wash.
Reaction Setup: To the washed catalyst, add the starting carbamate and the 7N methanolic ammonia solution. Add the remaining methanol to bring the total volume to ~100 mL.
Hydrogenation: Seal the vessel and purge it three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.
Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS by sampling the reaction mixture (ensure the system is safely depressurized and purged before sampling).
Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product, (R)-tert-butyl (4-(aminomethyl)-2,3-dihydro-1H-inden-1-yl)carbamate, can be purified by column chromatography on silica gel if necessary.
Partial Reduction to an Aldehyde (-CHO)
Controlled reduction of the nitrile to an aldehyde provides a scaffold for further reactions such as reductive amination or Wittig reactions.
Mechanistic Insight & Causality:
Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[4] At low temperatures (typically -78 °C), DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen.[4] This is followed by the transfer of a single hydride to the nitrile carbon, forming a stable aluminum-imine intermediate.[4] It is crucial to maintain the low temperature to prevent a second hydride addition. During the aqueous work-up, this intermediate is hydrolyzed to release the desired aldehyde.[4][7]
Protocol 1.2: DIBAL-H Reduction of Nitrile to Aldehyde
Reaction Setup: Dissolve the starting carbamate in anhydrous DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add the DIBAL-H solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
Reaction Execution: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C.
Work-up: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly add the 2M HCl solution and stir vigorously for 1 hour. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography.
Section 2: Manipulations of the N-Boc Protecting Group
The Boc group provides robust protection for the amine but can be cleanly removed to unmask a key nucleophilic center.
Deprotection to the Primary Amine (-NH₂)
This is a fundamental step to enable further derivatization at the 1-position amine.
Mechanistic Insight & Causality:
The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) is highly effective for this purpose. The mechanism involves protonation of the carbamate carbonyl, followed by the collapse of the intermediate to release the stable tert-butyl cation (which is trapped or deprotonates to isobutylene), carbon dioxide, and the protonated primary amine. Using a solvent like DCM facilitates the reaction and subsequent removal of excess reagents.
Caption: Workflow for amine deprotection and subsequent functionalization.
Reaction Setup: Dissolve the starting carbamate in DCM in a round-bottom flask at room temperature.
Reagent Addition: Slowly add the TFA to the stirred solution. Gas evolution (CO₂) will be observed.
Reaction Execution: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is fully consumed.
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
Isolation: The resulting product is the trifluoroacetate salt of the amine. To obtain the free amine, dissolve the residue in water, basify to pH > 10 with 2M NaOH, and extract with an organic solvent like ethyl acetate or DCM. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
Section 3: Summary of Key Transformations
The following table provides a comparative overview of the primary downstream reactions discussed.
Transformation
Target Functional Group
Key Reagents
Typical Conditions
Product Functional Group
Reduction (Full)
Nitrile
H₂, Raney Ni (or PtO₂)
25-50 °C, 50-100 psi H₂
Primary Amine (-CH₂NH₂)
Reduction (Partial)
Nitrile
DIBAL-H
-78 °C, then H₃O⁺ workup
Aldehyde (-CHO)
Hydrolysis
Nitrile
NaOH (aq), heat
Reflux in aqueous base
Carboxylic Acid (-COOH)
Deprotection
N-Boc Carbamate
TFA or 4M HCl in Dioxane
0 °C to Room Temp
Primary Amine (-NH₂)
Section 4: Applications in Medicinal Chemistry
The derivatives synthesized from (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate are valuable scaffolds for targeting a range of biological systems. The resulting aminotetralin and aminoindane cores are privileged structures known to interact with G protein-coupled receptors (GPCRs).[8][9]
Serotonin (5-HT) Receptor Ligands: The diamine and amino-alcohol derivatives can serve as precursors for ligands targeting various serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₃, 5-HT₄), which are implicated in psychiatric and neurological disorders.[10][11][12]
Dopamine Receptor Agonists: The core structure is related to known dopamine receptor agonists, suggesting applications in conditions like Parkinson's disease.[9]
Antifungal Agents: Related aminotetralin derivatives have shown potent antifungal activity, indicating a potential avenue for discovery in this therapeutic area.[13]
The ability to generate diverse functional groups (amines, aldehydes, carboxylic acids) on this chiral scaffold allows for the systematic exploration of structure-activity relationships (SAR) essential for modern drug development.
References
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Indane-amine derivatives, their preparation and use as medicaments.
Synthesis and Structure-Activity Relationship of Novel Aminotetralin Derivatives With High Micro Selective Opioid Affinity. PubMed. [Link]
The products and kinetics of hydrolysis of cyanopyridinium ions. Tel Aviv University. [Link]
New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation. PubMed. [Link]
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Ligands for the investigation of 5-HT autoreceptor function. PubMed. [Link]
Synthesis and Antifungal Activities of Novel 2-Aminotetralin Derivatives. ACS Publications. [Link]
Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. PubMed Central. [Link]
Scale-Up Synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: An Application Note and Protocol
Introduction (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Its stereospecific configuration is crucial for the de...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Its stereospecific configuration is crucial for the desired biological activity, making enantioselective synthesis a critical aspect of its production. This application note provides a detailed, scalable, and robust protocol for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology emphasizes an efficient enzymatic asymmetric reductive amination, ensuring high enantiopurity and yield, coupled with practical scale-up considerations.
Strategic Overview of the Synthesis
The synthetic strategy is designed as a three-stage process, commencing with the preparation of the key precursor, 4-cyano-1-indanone. This is followed by an enantioselective reductive amination to yield the chiral amine, (R)-1-amino-4-cyano-2,3-dihydro-1H-indene. The final stage involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group to afford the target molecule. This approach is selected for its efficiency, scalability, and the high degree of stereochemical control offered by the enzymatic transformation.
Caption: Asymmetric reductive amination workflow.
Protocol 2: Asymmetric Reductive Amination
Materials and Reagents:
Reagent
CAS Number
Molecular Weight
Quantity
4-Cyano-1-indanone
62931-33-7
157.17 g/mol
1.0 eq
(R)-selective Transaminase
Varies
Varies
As per manufacturer's recommendation
Isopropylamine (or other amine donor)
75-31-0
59.11 g/mol
Excess (e.g., 5-10 eq)
Pyridoxal 5'-phosphate (PLP)
54-47-7
247.14 g/mol
Catalytic amount
Buffer (e.g., potassium phosphate, pH 7.5-8.5)
Varies
Varies
Solvent
Dichloromethane (DCM)
75-09-2
84.93 g/mol
For extraction
Sodium sulfate (Na₂SO₄)
7757-82-6
142.04 g/mol
Drying agent
Procedure:
Reaction Setup: In a temperature-controlled reactor, prepare a solution of the appropriate buffer. Add 4-cyano-1-indanone (1.0 eq), the amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).
Enzyme Addition: Once the substrate is dissolved or suspended, add the (R)-selective transaminase. The choice of a specific commercially available (R)-selective transaminase is critical and may require screening to find the optimal enzyme for this substrate.
[1][2]3. Reaction Monitoring: Maintain the reaction at the optimal temperature for the chosen enzyme (typically 25-40 °C) with gentle agitation. Monitor the progress of the reaction by chiral HPLC until the desired conversion is achieved.
Work-up: Upon completion, adjust the pH of the reaction mixture to >10 with a suitable base (e.g., sodium hydroxide solution). Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (R)-1-amino-4-cyano-2,3-dihydro-1H-indene can be used directly in the next step or purified further by column chromatography if necessary.
Part 3: Boc Protection of (R)-1-amino-4-cyano-2,3-dihydro-1H-indene
The final step is the protection of the chiral amine with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction that can be readily scaled up.
[3]
Protocol 3: Boc Protection
Materials and Reagents:
Reagent
CAS Number
Molecular Weight
Quantity (molar equivalent)
(R)-1-amino-4-cyano-2,3-dihydro-1H-indene
1306763-29-0
158.20 g/mol
1.0 eq
Di-tert-butyl dicarbonate (Boc₂O)
24424-99-5
218.25 g/mol
1.1 eq
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
121-44-8 / 144-55-8
101.19 / 84.01 g/mol
1.2 eq / excess
Dichloromethane (DCM) or Tetrahydrofuran (THF)
75-09-2 / 109-99-9
84.93 / 72.11 g/mol
Solvent
Water
7732-18-5
18.02 g/mol
For work-up
1M Hydrochloric acid (HCl)
7647-01-0
36.46 g/mol
For washing
Saturated sodium bicarbonate (NaHCO₃) solution
N/A
N/A
For washing
Brine
N/A
N/A
For washing
Anhydrous sodium sulfate (Na₂SO₄)
7757-82-6
142.04 g/mol
Drying agent
Ethyl acetate
141-78-6
88.11 g/mol
For recrystallization
Hexane
110-54-3
86.18 g/mol
For recrystallization
Procedure:
Reaction Setup: In a suitable reactor, dissolve (R)-1-amino-4-cyano-2,3-dihydro-1H-indene (1.0 eq) in dichloromethane or another suitable solvent. Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent. The reaction is typically exothermic, so maintain the temperature between 20-25 °C.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting amine is fully consumed.
Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate as a solid.
[4]
Analytical Characterization
Chiral HPLC Analysis:
The enantiomeric purity of the final product should be determined by chiral HPLC. A suitable method would involve a chiral stationary phase, such as a polysaccharide-based column, with a mobile phase of hexane and an alcohol modifier.
[5][4]
Column: Chiralpak AD-H or equivalent
Mobile Phase: Hexane/Isopropanol (e.g., 90:10)
Flow Rate: 1.0 mL/min
Detection: UV at a suitable wavelength (e.g., 220 nm)
Spectroscopic Data:
The identity and purity of the final product should be confirmed by spectroscopic methods.
¹H NMR (400 MHz, CDCl₃) δ: 7.64-7.49 (m, 2H), 7.34 (dt, J=7.7, 3.8Hz, 1H), 5.35 (q, J=8.4Hz, 1H), 4.85 (br s, 1H), 3.15-2.95 (m, 2H), 2.65-2.50 (m, 1H), 2.05-1.90 (m, 1H), 1.48 (s, 9H).
[4]* IR (KBr, cm⁻¹): Key absorptions should be observed for the N-H stretch, C≡N stretch, C=O stretch of the carbamate, and aromatic C-H stretches.
Conclusion
This application note provides a comprehensive and scalable synthetic route to (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. The strategic use of an (R)-selective transaminase for the key asymmetric amination step ensures high enantiopurity and overall efficiency. The detailed protocols and considerations for scale-up are intended to provide researchers and process chemists with a reliable foundation for the production of this important chiral building block. Adherence to the outlined safety procedures, particularly when handling cyanides, is paramount for a safe and successful synthesis.
References
Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate. Accessed January 20, 2026. [Link]
STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Accessed January 20, 2026. [Link]
Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH. Accessed January 20, 2026. [Link]
(R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate/1306763-31-4. Lead Pharm. Accessed January 20, 2026. [Link]
Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. Accessed January 20, 2026. [Link]
Asymmetric reductive amination of 1‐indanone derivatives by using... ResearchGate. Accessed January 20, 2026. [Link]
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 20, 2026. [Link]
Cyanides | Division of Research Safety. University of Illinois. Accessed January 20, 2026. [Link]
Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. ResearchGate. Accessed January 20, 2026. [Link]
Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines. ACS Catalysis. Accessed January 20, 2026. [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Accessed January 20, 2026. [Link]
Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. Accessed January 20, 2026. [Link]
Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Accessed January 20, 2026. [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. Accessed January 20, 2026. [Link]
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Accessed January 20, 2026. [Link]
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Accessed January 20, 2026. [Link]
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC - NIH. Accessed January 20, 2026. [Link]
Indanone synthesis. Organic Chemistry Portal. Accessed January 20, 2026. [Link]
Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Accessed January 20, 2026. [Link]
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Accessed January 20, 2026. [Link]
Stereoselectivity of Four (R)-Selective Transaminases for the Asymmetric Amination of Ketones. ResearchGate. Accessed January 20, 2026. [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Accessed January 20, 2026. [Link]
(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Accessed January 20, 2026. [Link]
Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. PubMed. Accessed January 20, 2026. [Link]
Myers Chem 115. Harvard University. Accessed January 20, 2026. [Link]
Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. PMC - NIH. Accessed January 20, 2026. [Link]
Transaminase catalysed asymmetric reductive amination of bulky‐bulky... ResearchGate. Accessed January 20, 2026. [Link]
(S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-30-3. Pheromones. Accessed January 20, 2026. [Link]
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI. Accessed January 20, 2026. [Link]
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Lead Sciences. Accessed January 20, 2026. [Link]
Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC - NIH. Accessed January 20, 2026. [Link]
Application Note: High-Throughput LCMS-ESI Analysis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Abstract This application note presents a robust and sensitive method for the analysis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a key intermediate in the synthesis of sphingosine 1-phosphate (S1P)...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust and sensitive method for the analysis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a key intermediate in the synthesis of sphingosine 1-phosphate (S1P) receptor modulators.[1][2] A Liquid Chromatography-Mass Spectrometry (LCMS) method employing Electrospray Ionization (ESI) was developed for the rapid and accurate characterization and quantification of this compound. The protocol details optimized parameters for chromatographic separation and mass spectrometric detection, providing a high-throughput solution for researchers, scientists, and professionals in drug development and process chemistry.
Introduction
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a crucial building block in the synthesis of pharmacologically active molecules, particularly S1P receptor modulators used in treating S1P1-associated diseases.[1][2] Its purity and accurate quantification are critical for ensuring the quality and yield of subsequent synthetic steps. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in pharmaceutical development, combining the powerful separation capabilities of LC with the high sensitivity and specificity of MS.[3][]
This guide focuses on an LCMS method using Electrospray Ionization (ESI), a soft ionization technique ideal for polar and medium-polarity small molecules.[][5] ESI allows for the analysis of intact molecules, typically by forming protonated ([M+H]⁺) or other adduct ions ([M+Na]⁺), which is crucial for unambiguous identification.[6] The tert-butyl carbamate (Boc) protecting group, while essential for synthesis, can be thermally labile and sometimes rearranges in the ion source, making optimized ESI conditions critical for accurate analysis.[7][8][9]
Scientific Principle: The Synergy of LC and ESI-MS
The method's success hinges on the integration of Reversed-Phase Liquid Chromatography (RP-LC) and Electrospray Ionization Mass Spectrometry (ESI-MS).
2.1 Chromatographic Separation
The analyte is a moderately non-polar molecule, owing to the indenyl backbone and the tert-butyl group (Calculated XLogP3 = 2.6).[10] Therefore, RP-LC is the logical choice for separation. A C18 stationary phase provides a hydrophobic environment that retains the analyte based on its non-polar character. A mobile phase gradient, starting with a high aqueous component and increasing in organic solvent (acetonitrile or methanol), is used to elute the analyte from the column. The inclusion of a small percentage of formic acid in the mobile phase is critical for two reasons:
Improved Peak Shape: It protonates residual free silanols on the silica-based column packing, minimizing undesirable secondary interactions with the analyte and preventing peak tailing.[11]
Enhanced Ionization: It provides a source of protons, promoting the formation of the desired [M+H]⁺ ion in the ESI source, thereby increasing sensitivity in positive ion mode.[12][13]
2.2 Electrospray Ionization (ESI) Mechanism
ESI converts the analyte from a liquid solution into gas-phase ions.[5] This process involves several key steps:
Droplet Formation: The LC eluent is passed through a high-voltage capillary (2-5 kV), forming a fine spray of charged droplets (an aerosol).[5]
Desolvation: A heated drying gas (typically nitrogen) aids the evaporation of solvent from the droplets. This causes the droplets to shrink and the charge density on their surface to increase.[5]
Ion Formation: For small molecules like our analyte, the Ion Evaporation Model (IEM) is the predominant mechanism.[6][14][15] As the droplet shrinks, the electric field at its surface becomes intense enough to eject solvated ions directly into the gas phase. These ions are then guided into the mass analyzer for detection.
Materials and Methods
3.1 Reagents and Chemicals
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate reference standard (Purity ≥97%)[16]
Acetonitrile (LC-MS Grade)
Water (LC-MS Grade)
Formic Acid (LC-MS Grade, >99%)
Methanol (LC-MS Grade, for cleaning)
3.2 Instrumentation
HPLC/UHPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)
Single Quadrupole or Triple Quadrupole/Ion Trap Mass Spectrometer with an ESI source (e.g., Agilent 6120, Waters SQ Detector 2, Sciex Triple Quad™ series)
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of Acetonitrile in a volumetric flask.
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of 50:50 (v/v) Acetonitrile:Water.
Sample Preparation: Dissolve the crude or purified reaction mixture in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a final concentration of approximately 10 µg/mL.
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before placing them in autosampler vials to prevent clogging of the LC system.
Protocol 2: LCMS-ESI Analysis
The following tables summarize the optimized parameters for the analysis. The rationale behind these choices is to achieve a balance between speed, resolution, and sensitivity.
Table 1: Liquid Chromatography (LC) Parameters
Parameter
Setting
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
Provides excellent resolution for small molecules with short run times.
Mobile Phase A
Water + 0.1% Formic Acid
Aqueous phase with additive for protonation and peak shape.[12][13]
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Organic phase for elution.
Gradient
10% B to 95% B in 3 min
A rapid gradient suitable for high-throughput screening.
95% B hold for 1 min
95% B to 10% B in 0.1 min
10% B hold for 0.9 min
Re-equilibration of the column.
Total Run Time
5 minutes
Flow Rate
0.4 mL/min
Optimal for a 2.1 mm ID column, ensuring efficient separation.
Column Temp.
40 °C
Reduces viscosity and improves peak symmetry.
| Injection Volume | 2 µL | Small volume to prevent peak distortion. |
Table 2: Electrospray Ionization (ESI) Mass Spectrometry (MS) Parameters
Parameter
Setting
Rationale
Ionization Mode
Positive ESI
The carbamate nitrogen is readily protonated.
Scan Range
100 - 400 m/z
Covers the expected parent ions and potential fragments.
| Fragmentor Voltage | 70 V | A mild voltage to aid ion transmission without causing excessive fragmentation. |
Visualization of the Analytical Workflow
The entire process from sample preparation to data acquisition follows a systematic workflow.
Caption: High-level workflow for LCMS analysis.
Expected Results and Data Analysis
Chromatogram: A sharp, symmetrical peak should be observed for the analyte. Under the specified conditions, the expected retention time is approximately 2.5 - 3.0 minutes.
Mass Spectrum: The primary ion observed in the mass spectrum will be the protonated molecule [M+H]⁺ at m/z 259.1 . It is also common to observe the sodium adduct [M+Na]⁺ at m/z 281.1 , especially if glassware was used for sample preparation.[1][19] The relative intensity of these adducts can vary. A low fragmentor voltage is used to minimize in-source fragmentation, but a characteristic loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) may be seen if the energy is increased.[20]
Visualization of the Ionization & Detection Pathway
Caption: Conceptual pathway from LC eluent to MS detector.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
No Signal or Weak Signal
Clogged capillary, incorrect ESI parameters, sample degradation.
Check for leaks and flow. Optimize capillary voltage and gas flows. Prepare fresh sample.[21]
Run a blank gradient. Use high-purity solvents. Implement a needle wash step in the autosampler method.[22]
Conclusion
The LCMS-ESI method detailed in this application note provides a rapid, sensitive, and reliable tool for the analysis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. By employing a standard C18 column and optimized ESI parameters, the protocol enables high-throughput screening and quality control, which are essential in the fast-paced environment of pharmaceutical research and development. The provided step-by-step instructions and troubleshooting guide serve as a comprehensive resource for scientists to implement this method effectively in their laboratories.
References
Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Retrieved from [Link]
Chromatography Today. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
Núñez, O., & Lucci, P. (2013). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
Chemistry Stack Exchange. (2015). What is the mechanism for electrospray ionization? Retrieved from [Link]
Núñez, O., & Lucci, P. (2013). Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis. Retrieved from [Link]
Gritti, F., & Guiochon, G. (2012). Method development in liquid chromatography. ResearchGate. Retrieved from [Link]
University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
Scientech. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
Tosevska, A., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Digital Discovery. Retrieved from [Link]
Konermann, L. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Retrieved from [Link]
Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]
Separation Science. (n.d.). Why Acid? Retrieved from [Link]
Pirok, B., et al. (2023). Approaches to Accelerate LC Method Development in the Laboratory Using Chemometrics and Machine Learning. LCGC International. Retrieved from [Link]
ChemBK. (n.d.). tert-butyl (S)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved from [Link]
Traverso, A., et al. (2023). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. Retrieved from [Link]
Zhao, Y., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. IVDT. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. PubChem Compound Database. Retrieved from [Link]
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination? Retrieved from [Link]
Home Sunshine Pharma. (n.d.). (S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-30-3. Retrieved from [Link]
Taylor, T. (2021). Tips for Electrospray Ionization LC–MS. LCGC International. Retrieved from [Link]
Massachusetts Institute of Technology. (n.d.). Electrospray helpful hints. Retrieved from [Link]
Lead Sciences. (n.d.). (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved from [Link]
Farkas, T., et al. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Retrieved from [Link]
Farkas, T., et al. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Retrieved from [Link]
Farkas, T., et al. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Welcome to the technical support center for the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. This critical intermediate is utilized in the preparation of advanced therapeutic agents, such as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. This critical intermediate is utilized in the preparation of advanced therapeutic agents, such as sphingosine-1-phosphate (S1P) receptor modulators.[1][2] This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance yield, purity, and stereochemical integrity.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
A1: Low yield is a common issue that can stem from several factors, from reagent quality to reaction workup. Let's break down the primary culprits:
Inadequate Basicity: The starting material, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, is typically used as a hydrochloride salt.[1] A sufficient amount of base is required not only to neutralize this salt to liberate the free amine but also to scavenge the acidic byproducts generated during the reaction. Using an insufficient amount of base like triethylamine (TEA) will result in a portion of the starting amine remaining protonated and unreactive.
Solution: Use at least 2.2 molar equivalents of triethylamine. This ensures complete neutralization of the amine hydrochloride and the acid formed during the carbamate formation.
Reagent Purity and Handling: Di-tert-butyl dicarbonate (Boc-anhydride) is sensitive to moisture and can degrade over time. The starting amine's purity is also paramount.
Solution: Use fresh, high-purity Boc-anhydride. If it is a low-melting solid, it can be gently warmed to be handled as a liquid.[3] Ensure the starting amine hydrochloride is pure and dry. The reaction should be conducted under anhydrous conditions using dry solvents to prevent hydrolysis of the Boc-anhydride.
Poor Temperature Control: The reaction between the amine and Boc-anhydride is exothermic. Adding the Boc-anhydride too quickly or at room temperature can lead to localized heating, promoting side reactions and degradation of the Boc-anhydride.
Solution: Dissolve the Boc-anhydride in the reaction solvent (e.g., Dichloromethane) and add it slowly to the chilled (0 °C) solution of the amine and base.[1] Maintain the low temperature during the addition, then allow the mixture to warm to room temperature to complete the reaction.[1]
Mechanical Losses: Significant product loss can occur during the workup and purification phases, especially during aqueous washes and recrystallization.
Solution: During liquid-liquid extraction, ensure complete phase separation to avoid losing the product in the aqueous layer. When recrystallizing, use a minimal amount of the hot solvent mixture (e.g., ethyl acetate/hexane) to dissolve the product, and cool the solution slowly to maximize crystal recovery.[1]
Q2: I'm observing significant impurities in my final product. How can I identify and prevent them?
A2: Impurity formation often points to issues with stoichiometry or reaction conditions.
Unreacted Starting Material: This is the most common impurity and is easily detected by TLC or LCMS. It arises from incomplete reaction.
Solution: Ensure a slight excess of Boc-anhydride (1.1 equivalents) is used to drive the reaction to completion.[1] Monitor the reaction progress using TLC until the starting amine spot is no longer visible. A typical reaction time is around 1.5 hours at room temperature.[1]
Side Reactions: While the Boc group's bulkiness generally prevents over-alkylation, harsh conditions could potentially lead to side reactions involving the nitrile group.
Solution: Stick to the recommended mild reaction conditions. Avoid excessively high temperatures or prolonged reaction times. The workup should also be mild; washing with brine is sufficient and avoids strongly acidic or basic conditions that could affect the nitrile.[1]
Q3: The recrystallization step is problematic; the product is "oiling out" or the purity doesn't improve.
A3: Recrystallization is a critical purification step that requires precision.
Cause: The solvent system may be inappropriate for your product's specific impurity profile, or the solution may be cooling too rapidly. "Oiling out" occurs when the product's solubility drops so quickly upon cooling that it separates as a liquid phase instead of forming a crystal lattice.
Solution: The ethyl acetate/hexane system is reported to be effective.[1] First, dissolve the crude product in a minimal amount of hot ethyl acetate. A hot filtration through a pad of celite or silica gel at this stage can be very effective at removing insoluble baseline impurities.[1] Then, slowly add warm hexane until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals. If it still oils out, try adding slightly more of the better solvent (ethyl acetate) before cooling.
Q4: The enantiomeric excess (ee%) of my product is lower than expected. What's causing the racemization?
A4: The stereocenter in this molecule is robust under the specified reaction conditions. Racemization during the Boc-protection step is highly unlikely.
Cause: The issue almost certainly lies with the enantiopurity of your starting material, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride.
Solution: The stereochemical integrity of the final product is dictated entirely by the precursor. It is crucial to either synthesize or procure the starting amine with a high enantiomeric excess (>99% ee).[1] Modern biocatalytic methods, such as the asymmetric amination of 4-cyano indanone using transaminase enzymes, are highly effective for producing the desired (R)-amine with excellent enantioselectivity and yield.[4][5] Always verify the ee% of your starting amine via chiral HPLC analysis before proceeding.
Part 2: Frequently Asked Questions (FAQs)
Q5: What is the underlying mechanism of this N-Boc protection reaction?
A5: The reaction is a nucleophilic acyl substitution. The free amine, generated in situ by the triethylamine, acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc-anhydride). This forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, with the tert-butoxy group leaving. This generates a mixed anhydride which quickly decomposes, releasing the stable byproducts carbon dioxide and tert-butanol, along with the N-Boc protected product. The triethylamine present in the reaction mixture neutralizes the acidic byproducts.
Technical Support Center: Boc Protection of 4-Cyano-1-Aminoindane
Welcome to the technical support center for the Boc protection of 4-cyano-1-aminoindane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Boc protection of 4-cyano-1-aminoindane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and straightforward, acid-labile removal.[1] The Boc protection of 4-cyano-1-aminoindane, a key intermediate in various pharmaceutical syntheses, presents a unique set of challenges. The electron-withdrawing nature of the cyano group deactivates the aromatic ring, significantly reducing the nucleophilicity of the primary amine.[2] This can lead to sluggish reactions and the emergence of undesirable side products. This guide provides a comprehensive troubleshooting framework, detailed experimental protocols, and a mechanistic understanding of the potential side reactions.
Troubleshooting Guide & FAQs
Here we address specific issues you may encounter during the Boc protection of 4-cyano-1-aminoindane in a question-and-answer format.
Q1: My reaction is very slow or shows no conversion to the desired N-Boc product. What is the likely cause and how can I fix it?
A1: The primary reason for a sluggish reaction is the reduced nucleophilicity of the amino group in 4-cyano-1-aminoindane due to the electron-withdrawing cyano substituent. Standard Boc protection conditions may be insufficient.
Troubleshooting Steps:
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition.
Employ a Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3] However, be aware that DMAP can also promote side reactions (see Q2).
Use an Alternative Solvent System: Alcoholic solvents, such as methanol or ethanol, have been shown to enhance the rate of Boc protection for aromatic amines, even without the addition of a base.[4]
Consider a More Reactive Boc Reagent: While di-tert-butyl dicarbonate ((Boc)₂O) is standard, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) could be considered, although they are often more expensive.
Q2: I'm observing multiple spots on my TLC plate, including a less polar spot than my desired product. What could this be?
A2: A common side reaction, especially with primary amines and when using a catalyst like DMAP, is the formation of the N,N-di-Boc-protected product.[5] This di-substituted compound is less polar than the desired mono-Boc product and will have a higher Rf value on a normal-phase TLC plate.
Mitigation Strategies:
Stoichiometry Control: Use a controlled amount of (Boc)₂O, typically 1.05 to 1.2 equivalents. Excess (Boc)₂O can drive the formation of the di-Boc product.
Avoid Over-Catalysis: If using DMAP, keep the catalyst loading low (e.g., 1-5 mol%).
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the di-Boc adduct.
Alternative Conditions: Consider catalyst-free conditions in an aqueous system, which have been shown to be highly chemoselective for mono-N-Boc protection.[6]
Q3: My final product is difficult to purify, and I suspect the formation of urea or other byproducts. How can I avoid this?
A3: The formation of urea derivatives can occur, particularly with sterically hindered amines or under harsh reaction conditions.[7] Other potential byproducts from the reaction with (Boc)₂O, especially when catalyzed by DMAP, include isocyanates and carbamic-carbonic anhydrides.[5]
Preventative Measures:
Mild Reaction Conditions: Whenever possible, conduct the reaction at room temperature. If heating is necessary, do so cautiously.
Choice of Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred over stronger, more nucleophilic bases.
Aqueous Work-up: A standard aqueous work-up will hydrolyze any remaining (Boc)₂O and can help remove some water-soluble byproducts.
Purification: Careful column chromatography is often necessary to isolate the pure mono-Boc product from these closely-related impurities.
Experimental Protocols
Protocol 1: Standard Boc Protection with DMAP Catalysis
This protocol is a good starting point for achieving a reasonable reaction rate.
Reagents & Materials:
Reagent/Material
Molar Mass ( g/mol )
Amount (mmol)
Equivalents
4-Cyano-1-aminoindane
158.20
1.0
1.0
Di-tert-butyl dicarbonate ((Boc)₂O)
218.25
1.1
1.1
Triethylamine (TEA)
101.19
1.5
1.5
4-(Dimethylamino)pyridine (DMAP)
122.17
0.05
0.05
Dichloromethane (DCM)
-
-
-
Procedure:
To a solution of 4-cyano-1-aminoindane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add triethylamine (1.5 eq).
Add di-tert-butyl dicarbonate (1.1 eq) followed by a catalytic amount of DMAP (0.05 eq).
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst-Free Boc Protection in an Aqueous System
This environmentally friendly protocol can offer high chemoselectivity for the mono-protected product.[8]
Reagents & Materials:
Reagent/Material
Molar Mass ( g/mol )
Amount (mmol)
Equivalents
4-Cyano-1-aminoindane
158.20
1.0
1.0
Di-tert-butyl dicarbonate ((Boc)₂O)
218.25
1.2
1.2
Water
-
-
-
Acetone
-
-
-
Procedure:
In a round-bottom flask, suspend 4-cyano-1-aminoindane (1.0 eq) in a mixture of water and acetone (e.g., 9:1 v/v, 10 mL/mmol).
Add di-tert-butyl dicarbonate (1.2 eq) to the suspension.
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC.
Upon completion, extract the mixture with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography if necessary.
Visualizing the Reaction and Side Products
To better understand the chemical transformations, the following diagrams illustrate the intended reaction and a key side reaction.
Caption: Desired Boc protection of 4-cyano-1-aminoindane.
Caption: Formation of the N,N-di-Boc side product.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the Boc protection of 4-cyano-1-aminoindane.
Caption: Troubleshooting workflow for Boc protection.
References
Di-tert-butyl dicarbonate. (2023). In Wikipedia. [Link]
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
Boc Protecting Group for Amines. Chemistry Steps. [Link]
tert-Butyloxycarbonyl protecting group. (2023). In Wikipedia. [Link]
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
Huang, Y.-N., Li, Y.-L., Li, J., & Deng, J. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645–4653. [Link]
Akpojivi, R. E., Emokpae, T. A., & Hirst, J. (1994). The origins of the dichotomy of amine effects in aromatic nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (3), 443. [Link]
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]
Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. (2025). BenchChem.
Alternative Methods for Boc Deprotection. (2023). Reddit. [Link]
Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. (2013). ResearchGate. [Link]
Amine Boc protection-Mechanism and Reaction Setup. (2022). YouTube. [Link]
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
Huang, Y.-N., Li, Y.-L., Li, J., & Deng, J. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. PubMed. [Link]
Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. (2018). ResearchGate. [Link]
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2019). ResearchGate. [Link]
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16316. [Link]
Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2018). PMC. [Link]
Reactions that Work: Boc Protection. (2012). Chemtips. [Link]
Technical Support Center: Purification of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Welcome to the dedicated technical support guide for the purification of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. This molecule is a critical intermediate in the synthesis of advanced pharmaceutical a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. This molecule is a critical intermediate in the synthesis of advanced pharmaceutical agents, including oxadiazoles that act as sphingosine 1-phosphate (S1P) receptor modulators[1]. Achieving high purity, particularly enantiomeric purity, is paramount for the success of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient.
This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of this compound. It is designed for researchers, chemists, and process development professionals who require robust and reliable purification protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate?
A1: Based on its typical synthesis from (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile and di-tert-butyl dicarbonate (Boc-anhydride), the primary impurities include[1]:
Reagent-Related Impurities: Unreacted Boc-anhydride and its hydrolysis product, tert-butanol.
Enantiomeric Impurity: The (S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.
Process Solvents: Dichloromethane (DCM), triethylamine (TEA), ethyl acetate, and hexanes are often used and can be retained in the final product[1].
Color Bodies: Minor, often unidentified byproducts that can impart an off-white or yellowish tint to the solid product.
Q2: Why is enantiomeric purity so critical for this intermediate?
A2: Enantiomeric purity is vital because biological systems are chiral. For S1P receptor modulators derived from this intermediate, it is almost certain that one enantiomer will have the desired therapeutic activity while the other may be inactive or, in a worst-case scenario, contribute to off-target effects or toxicity. Regulatory agencies require strict control of stereoisomeric purity in drug substances. Therefore, ensuring an enantiomeric excess (ee) of >99.5% is a standard requirement for such advanced intermediates. Chiral HPLC analysis has demonstrated the feasibility of achieving an ee greater than 99.9%[1].
Q3: What are the essential analytical techniques for quality control during purification?
A3: A comprehensive analytical panel is necessary to ensure the purity and identity of the final product.
Chiral HPLC: This is the most critical assay to determine enantiomeric excess (ee)[1].
Reverse-Phase HPLC (RP-HPLC): Used to quantify chemical purity and detect process-related impurities. Carbamate-specific columns can offer enhanced separation[2][3].
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): Confirms the chemical structure and can help identify residual solvents and other impurities if they are present at sufficient levels (>0.5 mol%)[1].
Mass Spectrometry (MS): Confirms the molecular weight of the desired product[1].
Elemental Analysis: Provides an orthogonal confirmation of the product's elemental composition[1].
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: My final product is an oil or fails to crystallize properly during recrystallization from ethyl acetate/hexane.
Plausible Causes & Scientific Rationale:
High Impurity Load: Significant levels of impurities can disrupt the crystal lattice formation, acting as "eutectic-melters" and lowering the melting point of the mixture, resulting in oiling out.
Incorrect Solvent Ratio: The polarity of the solvent system is critical. Too much ethyl acetate (the "good" solvent) will result in high solubility and poor recovery. Too much hexane (the "anti-solvent") added too quickly can cause the compound to precipitate as an amorphous oil rather than forming an ordered crystal lattice.
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth, favoring amorphous precipitation.
Recommended Actions & Solutions:
Pre-Purification: If the crude material is very impure, consider performing a quick filtration through a plug of silica gel with an appropriate solvent mixture (e.g., 10-20% ethyl acetate in hexane) to remove highly polar and non-polar impurities before attempting recrystallization.
Optimize Solvent System: Dissolve the crude material in a minimal amount of warm ethyl acetate. Slowly add hexane at an elevated temperature until the solution becomes faintly turbid. Add a few drops of ethyl acetate to redissolve the solids.
Control Cooling Rate: Allow the flask to cool slowly to room temperature, ideally in an insulated bath. Once at room temperature, transfer to a 0-4°C refrigerator. Avoid placing the warm flask directly into a cold environment.
Utilize Seeding: If available, add a single, small crystal of pure product to the supersaturated solution to induce controlled crystallization.
Problem 2: The chemical purity by RP-HPLC is acceptable, but the product fails chiral HPLC analysis (<99.5% ee).
Plausible Causes & Scientific Rationale:
Non-Enantiopure Starting Material: The most likely cause is that the starting material, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride, had an insufficient enantiomeric excess.
Racemization: While less common under the standard basic conditions of a Boc-protection, certain conditions (e.g., excessive heat, prolonged exposure to strong base/acid) could potentially cause some degree of racemization at the chiral center.
Recommended Actions & Solutions:
Verify Starting Material: Immediately analyze the enantiomeric purity of the starting amine using a suitable chiral HPLC method. If the starting material is out of specification, it must be replaced or re-purified.
Standard Recrystallization is Ineffective: It is crucial to understand that standard recrystallization will not separate enantiomers. They have identical physical properties (solubility, melting point) and will co-crystallize.
Preparative Chiral Chromatography: If obtaining enantiopure starting material is not feasible, the only reliable method to separate the enantiomers of the final product is preparative chiral HPLC. This method uses a chiral stationary phase to differentiate between the (R) and (S) enantiomers[4].
Review Reaction Conditions: Ensure the reaction temperature and time were within the recommended parameters to minimize any potential for racemization.
Problem 3: The final product has a persistent off-white or yellowish color.
Plausible Causes & Scientific Rationale:
Chromophoric Impurities: These are often highly conjugated molecules formed from side reactions during synthesis or carried over from starting materials. They are typically present in very low concentrations but have high extinction coefficients, making them visible.
Recommended Actions & Solutions:
Activated Carbon Treatment: Before the final recrystallization step, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (Norit), typically 1-5% by weight of your product[1].
Procedure: Heat the mixture to reflux for 15-30 minutes[1].
Filtration: While still hot, filter the mixture through a pad of diatomaceous earth (Celite) to remove the fine carbon particles. Caution: Never add activated carbon to a solution at or near its boiling point, as this can cause violent bumping.
Recrystallize: Concentrate the filtrate and proceed with the standard recrystallization protocol. The resulting crystals should be significantly whiter.
Section 3: Standardized Purification Protocols
Protocol 3.1: Purification by Recrystallization
This protocol is designed for material that is already of moderate purity (>90%) but requires upgrading to >99% purity.
Place the crude solid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask.
Add ethyl acetate in small portions while gently warming the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary. For 10g of product, this may be around 40-50 mL[1].
While the solution is still hot, slowly add hexanes (approximately 120-150 mL for every 50 mL of ethyl acetate) until a persistent cloudiness appears[1]. Add a few drops of hot ethyl acetate to render the solution clear again.
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this process.
Once the flask has reached ambient temperature, place it in an ice bath or refrigerator (2-8°C) for at least 1-2 hours to maximize crystal precipitation.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the collected crystals with a small amount of cold, pre-mixed ethyl acetate/hexane solution (in the same ratio as the crystallization solvent) to remove residual soluble impurities.
Dry the purified solid under vacuum to a constant weight. The final product should be an off-white solid[1].
Protocol 3.2: Purity Assessment by Chiral HPLC
This method is for the determination of enantiomeric excess.
Instrumentation & Column:
HPLC system with UV detector
Chiral Stationary Phase (CSP) column (e.g., Quinidine-based CSPs are known to be effective for carbamates)[4]. A specific reported method uses a hexane solution with 2.5% ethanol[1].
Typical Conditions:
Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 97.5 : 2.5 v/v)[1].
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection Wavelength: 220 nm or 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase.
Data Analysis:
Identify the peaks corresponding to the (R) and (S) enantiomers.
Integrate the peak areas for both enantiomers.
Calculate the enantiomeric excess (% ee) using the formula:
% ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Parameter
Typical Specification
Appearance
Off-white to white solid
Chemical Purity (RP-HPLC)
≥ 99.5%
Enantiomeric Excess (Chiral HPLC)
≥ 99.8%
Residual Solvents
Conforms to ICH limits
Section 4: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting an out-of-specification (OOS) result after initial purification.
Caption: Troubleshooting workflow for out-of-specification results.
References
Cromlab Instruments. The Acclaim Carbamate Column—A Superior Solution. [Link]
U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]
Separation Science. Effective Analysis of Carbamate Pesticides. [Link]
Han, H., Somsen, G. W., Crommen, J., & Jiang, Z. (2016). Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography. PubMed. [Link]
Technical Support Center: A Comprehensive Guide to the Removal of Unreacted Di-tert-butyl Dicarbonate from Reaction Mixtures
As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing the common challenge of purifying compounds following a tert-bu...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing the common challenge of purifying compounds following a tert-butoxycarbonyl (Boc) protection step. The presence of unreacted di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O) and its byproducts can complicate downstream applications and compromise the purity of the final product. This guide offers a structured approach to troubleshooting and resolving these purification issues, grounded in the fundamental physicochemical properties of the molecules involved.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the workup of Boc protection reactions.
Q1: Why is it crucial to remove unreacted Boc-anhydride?
Excess Boc-anhydride can interfere with subsequent reaction steps. For instance, it can react with other nucleophiles in your reaction sequence or decompose, leading to impurities that complicate purification and analysis. In pharmaceutical applications, the purity of intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: How can I detect the presence of residual Boc-anhydride in my product?
The most common and effective method is ¹H NMR spectroscopy. Boc-anhydride displays a sharp, characteristic singlet for its 18 equivalent protons (two tert-butyl groups) at approximately 1.46 ppm in CDCl₃.[1] By comparing the integration of this peak to a known proton signal from your desired product, you can quantify the level of contamination. Thin-layer chromatography (TLC) can also be indicative, though Boc-anhydride may not always be UV-active and might require specific stains for visualization.
Q3: What are the primary byproducts of a Boc protection reaction, and how do they affect purification?
The reaction of an amine with Boc-anhydride generates the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[2][3] While carbon dioxide is a gas and is easily removed, tert-butanol is a volatile alcohol that can often be removed under high vacuum. However, depending on the scale and subsequent steps, it may co-distill or co-elute with your product during chromatography.
Q4: Can I simply remove Boc-anhydride by placing my reaction mixture on a high-vacuum line?
While Boc-anhydride has a relatively low boiling point under reduced pressure (56-57 °C at 0.5 mmHg), this method is only effective if your desired product is significantly less volatile.[4][5] For many non-volatile solid products, evaporation or sublimation under high vacuum can be a highly efficient, chromatography-free purification method.[1] However, for liquid or semi-solid products, co-evaporation is a significant risk. It is often more reliable to first quench the excess Boc-anhydride chemically before concentrating the reaction mixture.
Understanding the Chemistry: Physicochemical Properties
The choice of a purification strategy is dictated by the differences in the physical and chemical properties of the desired product, the unreacted Boc-anhydride, and its byproducts.
Miscible with most organic solvents; immiscible with water.[4][9]
tert-Butanol
74.12
25–26
82.2
Soluble in water and most organic solvents.
N-Boc Protected Amine (Example)
Variable
Variable
Generally higher than Boc₂O
Variable, typically soluble in organic solvents.
Troubleshooting Guide: Selecting the Optimal Removal Strategy
The following decision tree provides a logical workflow for selecting the most appropriate method for removing excess Boc-anhydride based on the properties of your target compound.
Caption: Decision workflow for selecting a Boc-anhydride removal method.
Comparison of Removal Methods
Method
Reagent/Procedure
Efficiency
Advantages
Disadvantages
Aqueous Workup
Saturated NaHCO₃ or dilute base wash
Moderate (70-95%)
Simple, inexpensive, and removes some byproducts.[10]
May require multiple vigorous washes and may not achieve high purity.[1]
Chemical Quenching
Imidazole, NH₄OH, or other primary/secondary amines followed by aqueous wash.
High (>95%)
Fast, effective, and converts Boc₂O to a more easily removable species.[1][10]
Requires an additional wash step which may not be suitable for sensitive products.
Scavenger Resins
Polymer-supported trisamine (PS-Trisamine) or other nucleophilic resins.
Very High (>99%)
Simple filtration workup; ideal for a wide range of products, including water-soluble ones.[1]
The cost of the resin can be a factor.
Physical Removal
High vacuum evaporation or sublimation.
Very High (>99%)
Avoids solvents and additional reagents; excellent for non-volatile solids.[1]
Only suitable for products with low volatility; risk of co-evaporation.
Chromatography
Silica gel column chromatography.
Very High (>99%)
Provides high purity and separates other impurities simultaneously.
Can be time-consuming, requires significant solvent volumes, and may lead to product loss on the column.
In-Depth Methodologies & Experimental Protocols
Method 1: Aqueous Workup
This is the simplest method and should be the first approach for products that are stable and have low water solubility. The principle is the slow hydrolysis of Boc-anhydride in the aqueous phase.
Step-by-Step Protocol:
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer the solution to a separatory funnel.
Wash the organic layer vigorously with a saturated aqueous solution of sodium bicarbonate (2-3 times). This helps to hydrolyze the Boc-anhydride and remove acidic byproducts.
Wash the organic layer with brine to remove residual water.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter and concentrate the solvent under reduced pressure.
Analyze the product by ¹H NMR to confirm the removal of Boc-anhydride.
Method 2: Chemical Quenching (Scavenging)
This method involves adding a nucleophilic agent to the reaction mixture to rapidly react with the excess Boc-anhydride, converting it into a species that is easily removed by a subsequent aqueous wash. Imidazole is a particularly effective scavenger.[10][11][12]
Caption: Mechanism of Boc-anhydride quenching with imidazole.
Protocol: Quenching with Imidazole
Once the main reaction is complete (as determined by TLC or LC-MS), add imidazole (approximately 1.5 equivalents relative to the initial excess of Boc-anhydride) to the reaction mixture.
Stir the mixture at room temperature for 1-2 hours. The reaction of imidazole with Boc-anhydride is slow but effective.[11]
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer with a dilute aqueous HCl solution (e.g., 0.5 M HCl). This step protonates the excess imidazole and hydrolyzes the 1-Boc-imidazole adduct, pulling them into the aqueous layer.[11][12]
Perform a final wash with brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
Method 3: Solid-Phase Scavengers
Polymer-supported scavengers, such as PS-Trisamine, are highly efficient and simplify the workup to a simple filtration. The scavenger resin contains nucleophilic amine groups that react with and bind the excess Boc-anhydride.
Step-by-Step Protocol:
To the completed reaction mixture, add the scavenger resin (typically 2-3 equivalents based on the excess Boc-anhydride).
Stir the resulting slurry at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of Boc-anhydride from the solution by TLC or ¹H NMR analysis of a small, filtered aliquot.
Once the scavenging is complete, filter the reaction mixture to remove the resin.
Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
References
Grokipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
ChemBK. (n.d.). Boc anhydride. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
PubChem. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
Mohapatra, D. K. (2001).
Reddit. (2023). Help Removing Excess Boc Anhydride. Retrieved from [Link]
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
LookChem. (2023). What Is The Structure Of Tert-Butyl Dicarbonate?. Retrieved from [Link]
Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(04), 551-553.
Reddit. (2021). removal of excess boc anhydride. Retrieved from [Link]
Optimizing reaction conditions for the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Welcome to the technical support center for the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient synthesis of this key pharmaceutical intermediate.
I. Synthetic Overview & Core Principles
The synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a critical step in the preparation of various bioactive molecules, including sphingosine-1-phosphate (S1P) receptor modulators.[1] The most common and direct route involves the N-protection of the chiral amine, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, using di-tert-butyl dicarbonate (Boc anhydride). This reaction, while seemingly straightforward, is subject to several variables that can impact yield, purity, and enantiomeric excess. A thorough understanding of the reaction mechanism and potential pitfalls is paramount for optimization.
The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into the volatile byproducts tert-butanol and carbon dioxide.[2][3] The use of a non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloride salt of the starting amine and to scavenge the proton generated during the reaction, thereby driving the equilibrium towards product formation.[4]
Fig. 1: Synthetic workflow for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.
Q1: My reaction is showing low conversion to the desired product, with a significant amount of starting amine remaining. What are the potential causes and how can I fix this?
A1: Low conversion is a frequent challenge and can stem from several factors:
Insufficient Base: The starting material is a hydrochloride salt, requiring at least one equivalent of base for neutralization. An additional equivalent is needed to scavenge the proton generated during the reaction. Incomplete neutralization will leave the amine protonated and non-nucleophilic.
Solution: Ensure at least 2.2 equivalents of triethylamine are used. It is also critical to use a dry, high-quality base, as moisture can hydrolyze the Boc anhydride.
Inactive Boc Anhydride: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time.
Solution: Use a fresh bottle of Boc anhydride or test the activity of the current batch on a simpler amine. For optimal results, use a slight excess (1.1 equivalents) of Boc anhydride.
Low Reaction Temperature: While the reaction is typically initiated at 0°C to control the initial exotherm, prolonged reaction at this temperature may slow down the rate, especially with sterically hindered amines.
Solution: After the initial addition of Boc anhydride at 0°C, allow the reaction to warm to room temperature and stir for a sufficient duration (typically 1.5-3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Solvent Issues: The choice of solvent is critical for ensuring all reagents are in solution.
Solution: Dichloromethane (DCM) is a commonly used solvent.[1] Ensure it is anhydrous, as water will compete with the amine for the Boc anhydride.
Q2: I am observing the formation of a significant amount of a non-polar byproduct. What could this be and how can I prevent it?
A2: The most likely non-polar byproduct is the di-Boc protected amine. This occurs when the initially formed carbamate is further acylated by another molecule of Boc anhydride.
Cause: The carbamate nitrogen is still weakly nucleophilic and can react with excess Boc anhydride, especially under forcing conditions (e.g., high temperatures, prolonged reaction times, or the use of a strong nucleophilic catalyst like DMAP).
Prevention:
Stoichiometry Control: Avoid using a large excess of Boc anhydride. A 1.1 to 1.2 molar excess is generally sufficient.
Controlled Addition: Add the Boc anhydride solution slowly to the reaction mixture at 0°C. This maintains a low instantaneous concentration of the acylating agent.
Temperature Management: Maintain the reaction temperature at or below room temperature. Avoid unnecessary heating.
Removal: The di-Boc byproduct is significantly less polar than the desired mono-Boc product. It can typically be removed by column chromatography on silica gel.
Q3: My final product has a lower than expected enantiomeric excess (ee). What could be the cause?
A3: The Boc protection reaction itself should not affect the stereocenter of the chiral amine. Therefore, a low ee in the final product almost certainly indicates an issue with the starting material.
Cause: The (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride starting material has a low enantiomeric purity.
Solution:
Source a High-Purity Starting Material: The enantioselective synthesis of the starting amine is crucial. Biocatalytic methods using transaminase enzymes on 4-cyanoindanone are known to produce high ee material.[5]
Verify Starting Material Purity: Before proceeding with the Boc protection, verify the ee of the starting amine hydrochloride using chiral High-Performance Liquid Chromatography (HPLC).
Recrystallization of the Final Product: In some cases, it may be possible to enhance the ee of the final product through careful recrystallization. A solvent system of ethyl acetate and hexane has been reported for the recrystallization of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.[1]
Q4: I am having difficulty with the purification of the final product. What are the best practices?
A4: Purification of the target carbamate is typically straightforward, but attention to detail is key.
Aqueous Workup: After the reaction is complete, a wash with brine is recommended to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.[1]
Drying: Thoroughly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before concentrating.[1] Residual water can interfere with subsequent steps or storage.
Recrystallization: Recrystallization is an effective method for obtaining a highly pure product. A common solvent system is ethyl acetate/hexane.[1] The product should be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until turbidity is observed. Cooling the mixture will then induce crystallization.
Silica Gel Chromatography: If recrystallization does not provide the desired purity, or if significant byproducts are present, column chromatography on silica gel is a viable option. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
III. Frequently Asked Questions (FAQs)
Q1: Is a base absolutely necessary for this reaction?
A1: Yes. Since the starting material is a hydrochloride salt, a base is required to liberate the free amine, which is the active nucleophile. A non-nucleophilic organic base like triethylamine is ideal as it will not compete with the primary amine in reacting with the Boc anhydride.
Q2: Can I use a different base, such as pyridine or sodium bicarbonate?
A2: While other bases can be used for Boc protections in general, for this specific substrate, triethylamine is a well-documented and effective choice. Pyridine is a weaker base and may result in slower reaction times. Sodium bicarbonate is an inorganic base and may have limited solubility in dichloromethane, potentially leading to a heterogeneous and less efficient reaction.
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method. The starting amine is significantly more polar than the Boc-protected product. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product spot will have a higher Rf value than the starting material. For more quantitative analysis, LC-MS can be used.
Q4: How can I confirm the enantiomeric purity of my final product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of chiral compounds. For (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a reported method uses a hexane solution with 2.5% ethanol as the eluent, which showed an enantiomeric excess of >99.9%.[1]
Q5: What are the storage conditions for the final product?
A5: (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a stable solid. It should be stored in a cool, dry place, away from incompatible materials.
IV. Optimized Reaction Conditions
The following table summarizes the optimized reaction conditions for the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate based on literature precedent.[1]
To a stirred solution of (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
Stir the mixture at 0°C for 10-15 minutes.
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.
Slowly add the di-tert-butyl dicarbonate solution to the reaction mixture at 0°C over a period of 15-20 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5-3 hours. Monitor the reaction progress by TLC.
Upon completion of the reaction, wash the reaction mixture with brine.
Separate the organic layer and dry it over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate as an off-white solid.[1]
VI. References
Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications (RSC Publishing). Available at: [Link]
Enantioselective Synthesis of 1‐Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium. American Chemical Society. Available at: [Link]
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. Available at: [Link]
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
Stereoselective Synthesis of (S)-1-Amino-2,3-Dihydro-1H-Indene-4-Carbonitrile using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]
DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. Available at: [Link]
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
Troubleshooting low enantiomeric excess in the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the synthesis of (R)-t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, with a specific focus on addressing low enantiomeric excess (ee). As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you achieve high stereoselectivity in your reactions.
Q1: My asymmetric synthesis is yielding low enantiomeric excess for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. What are the most common initial points of investigation?
Low enantioselectivity can be attributed to a number of factors. Before delving into extensive optimization, a systematic initial check is crucial. The primary areas to investigate are the integrity of your analytical method, the quality of your reagents and catalyst, and the stringency of your reaction conditions.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low enantiomeric excess.
Start by rigorously validating your analytical method (e.g., chiral HPLC or SFC) with a known racemic standard to ensure accurate ee determination.[1] Concurrently, assess the purity of your starting materials and the integrity of your chiral catalyst. Finally, confirm that all reaction conditions, especially those related to temperature and atmosphere, were strictly followed.
In-Depth Troubleshooting Guides
This section provides detailed answers and protocols to address specific issues that may lead to low enantiomeric excess.
Catalyst-Related Issues
Q2: How can I be certain that my chiral catalyst is the source of the low enantioselectivity?
The chiral catalyst is the cornerstone of asymmetric synthesis; its purity and activity are paramount.[2] Several factors related to the catalyst can lead to a drop in enantioselectivity.
Catalyst Purity and Integrity: Impurities can act as poisons or alternative catalysts, leading to a non-selective background reaction. Ensure your catalyst is from a reputable source or has been properly purified. For catalysts sensitive to air or moisture, proper handling and storage under an inert atmosphere are critical.
Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst may lead to a slow, non-selective background reaction becoming competitive. Conversely, excessive catalyst loading can sometimes lead to the formation of less selective dimeric or aggregated species.
Catalyst Degradation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by thermal instability.[2]
Procure a Fresh Batch: Obtain a new, unopened vial of the chiral catalyst or ligand from a trusted supplier.
Control Reaction: Set up a small-scale control reaction using the new catalyst, ensuring all other parameters are identical to the problematic reaction.
Benchmark Substrate: If available, run the reaction with a benchmark substrate known to give high ee with your catalyst system. This helps to isolate the issue to either the catalyst or your specific substrate.
Analyze and Compare: Compare the enantiomeric excess from the control reaction with your previous results. A significant improvement points towards an issue with your original catalyst batch.
Reaction Condition Optimization
Q3: My catalyst seems fine. Which reaction parameters should I investigate to improve the enantiomeric excess?
The reaction conditions create the environment for the stereodifferentiating transition state. Even subtle deviations can have a significant impact on enantioselectivity.
Key Parameters and Their Influence on Enantioselectivity
Parameter
Potential Impact of Suboptimal Conditions
Troubleshooting Strategy
Temperature
Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing ee.[2][3]
Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
Solvent
The solvent's polarity and coordinating ability influence the geometry of the catalyst-substrate complex and the stability of the transition states.[4]
Conduct a solvent screen with a variety of aprotic solvents of differing polarities (e.g., THF, Toluene, Dichloromethane, Diethyl Ether).
Concentration
Very low concentrations can slow the desired catalytic cycle, allowing a non-selective background reaction to compete.
Perform a concentration screen, varying the molarity of the limiting reagent.
Reaction Time
Prolonged reaction times, especially at elevated temperatures, can lead to product racemization.
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time that maximizes conversion while minimizing potential racemization.
Logical Flow for Reaction Condition Optimization
Caption: Systematic optimization of reaction conditions.
Substrate and Reagent Purity
Q4: Can impurities in my starting material, 4-cyano-1-indanone, affect the enantioselectivity of the reduction?
Absolutely. The purity of the prochiral ketone is critical. Impurities can act as catalyst inhibitors or competing substrates, leading to a decrease in the desired enantioselectivity.[1]
Potential Inhibitors: Functional groups that can coordinate strongly to the catalyst (e.g., unprotected amines, thiols) can act as poisons.
Competing Substrates: Other ketone impurities will also be reduced, consuming the reducing agent and potentially interfering with the primary reaction.
Protocol: Purification of 4-cyano-1-indanone
Recrystallization: If the starting material is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective method for removing many impurities.
Column Chromatography: For more persistent impurities, flash column chromatography on silica gel can be employed.
Purity Analysis: Confirm the purity of the starting material post-purification using ¹H NMR and LC-MS before proceeding with the asymmetric reaction.
Racemization Concerns
Q5: I achieved a high initial ee, but it seems to decrease over time or during workup. What could be causing this racemization?
Racemization is the conversion of an enantiomerically enriched sample into a racemic mixture and can occur if the newly formed stereocenter is labile under the reaction or workup conditions.[5] The hydrogen at the chiral carbon in the product, (R)-1-amino-4-cyano-2,3-dihydro-1H-indene, is adjacent to a benzene ring and could be susceptible to deprotonation-reprotonation under certain conditions, leading to racemization.
Potential Causes of Racemization:
Harsh pH Conditions: Both strongly acidic and strongly basic conditions during the reaction workup can potentially lead to racemization.[5][6]
Elevated Temperatures: As mentioned, prolonged exposure to heat can facilitate racemization.[6]
Intermediate Lability: The intermediate formed after reduction but before Boc-protection might be more prone to racemization.
Mitigation Strategies:
Neutralize Carefully: During the aqueous workup, carefully adjust the pH to be near neutral. Avoid strong acid or base washes if possible.
Low-Temperature Workup: Perform the entire workup and extraction procedure at low temperatures (e.g., in an ice bath).
Prompt Protection: After the reduction of the indanone to the amine, proceed with the Boc-protection step as quickly as possible to cap the potentially labile amine. The resulting carbamate is generally much more configurationally stable. A one-pot reduction-protection sequence can be beneficial.
Method-Specific Troubleshooting
Q6: I am using a Corey-Bakshi-Shibata (CBS) reduction of 4-cyano-1-indanone. Are there specific issues to watch out for with this method?
The CBS reduction is a powerful and reliable method for the enantioselective reduction of ketones.[7][8][9] However, its success hinges on specific experimental details.
Reagent Quality: The borane source (e.g., BH₃·THF, BH₃·SMe₂) must be fresh and its concentration accurately titrated. Old bottles of BH₃·THF can have significantly lower molarity.
Anhydrous Conditions: The CBS catalyst and the reaction itself are highly sensitive to moisture.[10] Water can hydrolyze both the borane and the oxazaborolidine catalyst, leading to a non-selective reduction.
Catalyst Formation: If generating the catalyst in situ from a chiral amino alcohol and borane, ensure complete formation before adding the ketone substrate.
Protocol: Ensuring Anhydrous Conditions
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or argon.
Solvents: Use freshly distilled solvents or anhydrous solvents from a solvent purification system.
Reagents: Use fresh, high-purity reagents. Handle hygroscopic materials in a glovebox or under a positive pressure of inert gas.
Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire reaction setup and duration.
Analytical Method Validation
Q7: How do I properly validate my chiral HPLC/SFC method to ensure my ee measurements are accurate?
An unvalidated analytical method can be misleading.[1] It is crucial to confirm that you can accurately separate and quantify the enantiomers.
Protocol: Chiral Method Validation
Prepare a Racemic Standard: Synthesize a small amount of the final product, (R/S)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, using a non-chiral reducing agent (e.g., sodium borohydride) to ensure a 50:50 mixture of enantiomers.
Analyze the Racemic Standard: Inject the racemic sample into your chiral HPLC or SFC system.
Evaluate the Chromatogram:
Resolution: You should observe two distinct, baseline-separated peaks. A resolution factor (Rs) of >1.5 is ideal.
Peak Area: The areas of the two peaks should be nearly identical (within 1-2% of a 50:50 ratio).
Troubleshooting: If you see poor resolution or overlapping peaks, you must optimize your analytical method (e.g., change the mobile phase composition, flow rate, or column temperature) before you can trust the ee values from your asymmetric reactions.[11][]
References
Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
Enantioselective Synthesis of 1‐Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium.American Chemical Society.
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation.Journal of the American Chemical Society.
Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances.SciSpace.
A diversity of recently reported methodology for asymmetric imine reduction.Sci-Hub.
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral c
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines.PMC - NIH.
Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral c
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Deriv
Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric C
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.PMC - NIH.
Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)-Sertraline.
Racemiz
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.Accounts of Chemical Research.
A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas.SciSpace.
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+).RSC Publishing.
Enantioenrichment by Crystallization.
19.
Enantioselective synthesis.Wikipedia.
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
A Comparative Guide to Catalysts for Asymmetric Indanone Synthesis.Benchchem.
STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization.St.
Corey–Itsuno reduction.Grokipedia.
STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES.Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
Corey-Bakshi-Shib
Part 6: Resolution of Enantiomers.Chiralpedia.
A process for the preparation of (R)-1-aminoindanes.
Technical Support Center: (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
A Guide to Investigating Chemical Stability and Degradation Pathways Welcome to the technical support resource for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1306763-30-3)[1][2]. This guide is desig...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Investigating Chemical Stability and Degradation Pathways
Welcome to the technical support resource for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1306763-30-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and troubleshoot degradation-related issues during experimentation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Handling
Question 1: What are the primary molecular liabilities and potential degradation pathways for this compound?
Answer:
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate possesses two primary functional groups susceptible to degradation under common experimental and storage conditions:
N-Boc (tert-Butoxycarbonyl) Group: This carbamate is a protecting group known for its lability under acidic conditions and at elevated temperatures.[3][4][5] Its degradation typically proceeds via cleavage of the tert-butyl-oxygen bond, leading to the formation of the corresponding primary amine, isobutylene, and carbon dioxide.
Nitrile (Cyano) Group: The aromatic nitrile group is generally robust.[6] However, under harsh hydrolytic conditions (strong acid or base), it can be converted first to a carboxamide and subsequently to a carboxylic acid.[7][8][9] Oxidative conditions can also lead to reactions involving the nitrile moiety.[10]
Caption: General workflow for a forced degradation study.
The goal is to achieve 5-20% degradation. [11][12]If no degradation is observed at room temperature, the temperature can be increased (e.g., to 50-60°C).
[12]
Question 4: My compound degrades almost instantly in 0.1 M HCl. What is happening and what is the product?
Answer:
This observation is expected. The N-Boc protecting group is highly susceptible to acid-catalyzed hydrolysis. [3]The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and a proton. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.
The primary degradation product is (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile .
Caption: Stepwise hydrolysis of the nitrile group.
Troubleshooting: Monitor the reaction by LC-MS to track the disappearance of the parent compound and the appearance of two new peaks corresponding to the molecular weights of the amide and carboxylic acid degradants.
Section 3: Analytical Troubleshooting
Question 6: I am developing a stability-indicating HPLC method. What are the key parameters to consider for separating the parent compound from its potential degradants?
Answer:
A robust, stability-indicating HPLC method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities. F[13]or this compound, here are the key considerations:
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is an excellent starting point due to the overall non-polar nature of the molecule.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.5-3) and an organic solvent (acetonitrile or methanol) is recommended.
Rationale: The primary acid-degradant, the free amine, will be much more polar than the parent compound. A gradient is necessary to elute both the polar degradant (early) and the non-polar parent (later) with good peak shape in a reasonable runtime. The acidic pH will also ensure the amine is protonated, which often improves peak shape.
Detection:UV detection at ~230-240 nm should provide good sensitivity, as this wavelength corresponds to the absorbance of the substituted benzene ring system. A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help identify degradants by comparing their UV spectra.
4[14][15]. Validation: The method must be validated for specificity by analyzing samples from the forced degradation studies. The goal is to demonstrate baseline separation between the parent peak and all degradant peaks. Mass balance calculations (aiming for 95-105%) should be performed to ensure all major degradants are accounted for.
Question 7: How can I definitively identify the structures of the degradation products I observe?
Answer:
Structural elucidation is critical for understanding the degradation pathways and assessing the safety of any degradants. A[16] multi-step approach is required:
LC-MS Analysis: This is the first step. It provides the molecular weight of the degradants, which is crucial for generating initial hypotheses. For example, a loss of 100 amu (C₅H₈O₂) from the parent compound strongly suggests deprotection of the Boc group. An addition of 18 amu (H₂O) suggests hydrolysis of the nitrile to the amide.
LC-MS/MS Analysis: Tandem mass spectrometry provides fragmentation data. By comparing the fragmentation pattern of a degradant to that of the parent compound, you can often pinpoint the site of modification.
Isolation and NMR: For unambiguous structure confirmation of major degradants, isolation is necessary. This is typically achieved using preparative HPLC. Once the degradant is isolated in sufficient purity and quantity (>1 mg), its structure can be definitively determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Forced Degradation via Acid Hydrolysis
This protocol is a template and should be adapted based on the observed reactivity of the compound.
Preparation: Prepare a 1.0 mg/mL stock solution of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in acetonitrile.
Stress Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.
Control Sample: Prepare a control sample by adding 1.0 mL of the stock solution to a 10 mL volumetric flask and diluting to the mark with the 50:50 acetonitrile/water mixture (without acid).
Incubation: Store both the stress and control samples at room temperature (or a specified temperature, e.g., 60°C), protected from light.
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from the stress sample.
Neutralization & Dilution: Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., add 100 µL of the sample to a vial containing 100 µL of 0.1 M NaOH) and dilute with the mobile phase to an appropriate concentration for HPLC analysis. Analyze the control sample after dilution only.
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method and by LC-MS to identify degradants. Calculate the percentage of degradation relative to the T=0 injection and perform a mass balance assessment.
References
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (PMC). [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater. National Center for Biotechnology Information (PMC). [Link]
Relevant enzymes involved in the degradation of cyano-compounds. ResearchGate. [Link]
METHODS OF ANALYSIS BY THE U.S.
Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. National Center for Biotechnology Information (PMC). [Link]
The degradation of cyanide by anodic electrooxidation using different anode materials. ResearchGate. [Link]
Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. U.S. Geological Survey. [Link]
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. ResearchGate. [Link]
Thermal Methods - BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Oxidation of Some Transition-Metal Cyanide Compounds by Hydroxyl Radical. ACS Publications. [Link]
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information (PMC). [Link]
Discovery of carbamate degrading enzymes by functional metagenomics. National Center for Biotechnology Information (PMC). [Link]
The nitrile-degrading enzymes: Current status and future prospects. ResearchGate. [Link]
On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. ResearchGate. [Link]
Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media: New Pathways of Photodegradation. ResearchGate. [Link]
Efficient Photodegradation of Dyes from Single and Binary Aqueous Solutions Using Copper(II) Coordination Polymers. MDPI. [Link]
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. National Center for Biotechnology Information (PMC). [Link]
g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye: Recent Modifications and Future Perspectives. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Guide Version: 1.0
Introduction
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1306763-30-3) is a critical chiral building block in pharmaceutical synthesis, notably as an intermediate for Sphingosine-1-Phosphate (S1P) receptor modulators.[1][2] Given its role in the development of therapeutic agents, ensuring its chemical and stereochemical purity is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of common impurities, troubleshooting strategies for analytical challenges, and answers to frequently asked questions. Our goal is to empower users to identify, mitigate, and control impurities effectively during their research and development workflows.
Section 1: Overview of Potential Impurities
The impurity profile of commercial (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is intrinsically linked to its synthetic route. A common pathway involves the protection of the chiral amine, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, with di-tert-butyl dicarbonate (Boc-anhydride).[1] Impurities can therefore be categorized as stereoisomers, process-related impurities (from starting materials and reagents), and degradation products.
Synthetic Pathway and Impurity Genesis
The diagram below illustrates a typical synthesis, highlighting the origin points of common impurities.
Caption: Synthetic pathway and key impurity formation points.
Incomplete enantioselectivity during the synthesis of the chiral amine precursor.[2]
Separate peak in chiral HPLC analysis. Identical mass spectrum (MS) and similar ¹H NMR spectrum to the (R)-enantiomer.
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile
Process-Related (Starting Material)
Incomplete Boc protection reaction.
More polar peak in reverse-phase HPLC. Absence of Boc group protons (~1.5 ppm) in ¹H NMR.
Di-Boc Protected Amine
Process-Related (Byproduct)
Over-reaction of the amine with Boc-anhydride, though less common for sterically hindered amines.[3]
Less polar peak in reverse-phase HPLC. Distinct ¹H NMR signals corresponding to two Boc groups.
tert-Butanol
Process-Related (Byproduct)
Stoichiometric byproduct of the Boc protection reaction.[3]
Highly volatile. May appear as a singlet at ~1.2-1.3 ppm in ¹H NMR in certain solvents.
Positional Isomers (e.g., 5- or 6-cyano isomers)
Process-Related (Starting Material)
Impurities present in the 4-cyano-1-indanone starting material.
May co-elute in standard HPLC. Best identified by MS fragmentation or high-field NMR showing different aromatic splitting patterns.
4-(Hydroxymethyl)benzonitrile
Degradation Product
Potential hydrolysis of the indane ring system under harsh acidic or basic conditions, although unlikely under normal storage.
Can be identified by GC-MS or LC-MS.
Section 2: Frequently Asked Questions (FAQs)
Q1: My chiral HPLC shows a small, secondary peak close to my main product peak. Is this the (S)-enantiomer?
A: It is highly likely. The most common stereochemical impurity is the undesired (S)-enantiomer.[2] To confirm, you should:
Obtain a Racemic Standard: If possible, synthesize a racemic version of the compound by protecting the racemic amine. The racemic standard should show two peaks of equal area, allowing you to confirm the retention times of both the (R) and (S) enantiomers.
Use an Orthogonal Chiral Column: Analyze the sample on a different type of chiral stationary phase (CSP) to see if the separation profile is consistent.
Check Supplier's Certificate of Analysis (CoA): Commercial batches should specify an enantiomeric excess (e.e.), often >99%.[1] Your observed peak area ratio should align with this specification.
Q2: My ¹H NMR spectrum has a singlet around 1.2-1.3 ppm that I can't assign. What could it be?
A: A singlet in this region that is not the large 9H signal of the Boc group (~1.5 ppm) is often due to residual tert-butanol, a byproduct of the Boc-anhydride reagent.[3] This is a volatile impurity and is usually removed during workup and recrystallization. Its presence may indicate insufficient drying.
Q3: The color of my material is off-white or slightly yellow, but the CoA states it should be a white solid. Should I be concerned?
A: A slight off-white or yellow color can sometimes be attributed to trace-level aromatic impurities or minor degradation products formed during synthesis or storage, potentially from exposure to light or air.[4] While it may not significantly impact the overall purity percentage, it is crucial to verify the material's integrity. Run a fresh HPLC purity analysis and compare it to the CoA. If new, significant impurity peaks are observed, the material may be degrading.
Q4: How can I quickly check for unreacted (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile starting material?
A: The most straightforward methods are:
TLC Analysis: The amine starting material is significantly more polar than the Boc-protected product. On a silica plate (e.g., eluting with 30% Ethyl Acetate in Hexane), the amine will have a much lower Rf value. Staining with ninhydrin will produce a colored spot for the primary amine, which will not happen with the protected product.
¹H NMR: Check for the absence of the characteristic Boc singlet at ~1.5 ppm and the presence of signals corresponding to the unprotected amine.
Section 3: Troubleshooting & Analytical Guides
Problem 1: Verifying Enantiomeric Purity by Chiral HPLC
Verifying the enantiomeric excess (e.e.) is the most critical quality control test for this compound. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method.[5][6]
Detailed Protocol: Chiral HPLC Analysis
Column Selection: Polysaccharide-based columns are highly effective. Commonly used phases include Chiralpak® AD-H or Chiralcel® OD-H.
Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (n-Hexane or Heptane) and an alcohol modifier (Isopropanol or Ethanol).[1] A good starting point is 95:5 Hexane:Isopropanol. The ratio can be adjusted to optimize resolution.
Sample Preparation:
Accurately weigh ~1 mg of the compound.
Dissolve in 1 mL of the mobile phase or a compatible solvent like isopropanol.
Ensure complete dissolution. Filter through a 0.22 µm syringe filter if any particulate matter is visible.
Instrument Parameters (Typical):
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 10 µL
Detector: UV at 254 nm or a wavelength where the cyano-aromatic system has strong absorbance.
Data Analysis:
The enantiomeric excess (% e.e.) is calculated from the peak areas of the (R) and (S) enantiomers using the formula:
% e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
A successful analysis will show a baseline-resolved separation between the two enantiomer peaks.[7]
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Problem 2: Identifying Process-Related Impurities via ¹H NMR and LC-MS
Process-related impurities from reagents and side reactions can be identified using a combination of NMR and LC-MS.
Troubleshooting Guide: Unexpected Peaks in HPLC/UPLC-MS
Issue: An unexpected peak appears in your reverse-phase UPLC-MS chromatogram.
Analysis:
Examine the Mass Spectrum:
Is the m/z consistent with a known impurity? Check the masses for residual starting material (C₁₀H₁₀N₂), di-Boc product (C₂₀H₂₆N₂O₄), or positional isomers (same m/z as the product, C₁₅H₁₈N₂O₂).[8]
Is the m/z from a common reagent or byproduct? Di-tert-butyl dicarbonate itself is reactive, but byproducts like tert-butyl carbamic acid could potentially be observed.[9][10]
Examine the Retention Time (RT):
Earlier RT than product: Suggests a more polar impurity. This is characteristic of the unprotected amine starting material.
Later RT than product: Suggests a less polar impurity. This could be a di-Boc protected species.[3]
Examine the UV Spectrum: Compare the UV spectrum of the impurity peak with the main product peak. A similar spectrum suggests a structurally related compound (like a positional isomer), while a very different spectrum points to a dissimilar impurity.
Protocol: Quantifying Residual Solvents by ¹H NMR
Residual solvents from synthesis (e.g., Dichloromethane, Ethyl Acetate, Hexane) can be quantified using ¹H NMR.
Sample Preparation: Accurately weigh ~10-20 mg of your compound and a known amount (~5-10 mg) of an internal standard (e.g., dimethyl sulfoxide or 1,3,5-trimethoxybenzene) into an NMR tube. The standard should have a sharp singlet that does not overlap with your product or solvent signals.
Solvent: Dissolve the mixture in a deuterated solvent in which both the sample and standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30 seconds) to ensure full relaxation of all protons for accurate integration.
Calculation: Compare the integral of a known proton signal from the residual solvent to the integral of the known proton signal from your internal standard to calculate the weight percent.
BenchChem. (2025). Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods. BenchChem Technical Notes.
Dakenchem. (2025). What is the stability of Cyanobenzyl Chloride in the presence of oxygen?. Dakenchem Blog.
BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. BenchChem Technical Support.
Encyclopedia.pub. (2022).
Mbah, C. J. (2018).
Sanchez, C. A. et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?.
Sethi, M. K. et al. (2020). Stereoselective Synthesis of (S)-1-Amino-2, 3-Dihydro-1H-Indene-4-Carbonitrile Using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
How to prevent racemization during the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Welcome to the dedicated technical support guide for the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in this synthesis: the prevention of racemization. Below, you will find a series of frequently asked questions and troubleshooting guides rooted in established chemical principles to ensure the stereochemical integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to racemization during the synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate?
A1: The principal cause of racemization in this synthesis is the acidity of the proton at the C1 position of the indane ring system. This proton is benzylic and alpha to a cyano group (once the indanone precursor is considered), making it susceptible to deprotonation by a base. Once deprotonated, the resulting carbanion is planar and achiral. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both (R) and (S) enantiomers, thus reducing the enantiomeric excess (e.e.) of the desired product.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Introduction (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a valuable chiral building block in the synthesis of pharmacologically active molecules.[1] Its rigid, three-dimensional structure and the prese...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a valuable chiral building block in the synthesis of pharmacologically active molecules.[1] Its rigid, three-dimensional structure and the presence of a key chiral center make it a sought-after intermediate in drug discovery and development. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.
This guide provides an in-depth comparison of two distinct and prominent synthetic strategies for obtaining (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate:
Method 1: Resolution Followed by Protection. This classical approach involves the resolution of a racemic amine precursor to isolate the desired (R)-enantiomer, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group.
Method 2: Asymmetric Biocatalysis. This modern strategy employs a biocatalyst, specifically a transaminase enzyme, to directly generate the chiral amine from a prochiral ketone precursor with high enantioselectivity.
This comparison will delve into the experimental details, mechanistic underpinnings, and practical considerations of each method, providing researchers with the necessary insights to select the most suitable approach for their specific needs.
Method 1: Synthesis via Resolution and Boc Protection
This synthetic route relies on the initial preparation of racemic 1-amino-4-cyano-2,3-dihydro-1H-indene, followed by a classical resolution to isolate the (R)-enantiomer. The resolved chiral amine is then protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.
Overall Synthetic Strategy
Caption: Workflow for the asymmetric biocatalytic synthesis.
Conceptual Experimental Protocol: Biocatalytic Amination of 4-cyanoindanone
While a detailed, step-by-step protocol for the specific synthesis of the (R)-enantiomer was not found in the initial search, the synthesis of the (S)-enantiomer has been reported and provides a strong basis for comparison. The synthesis of the (R)-enantiomer would be analogous, likely requiring a different transaminase enzyme.
Reaction Setup: A buffered aqueous solution is prepared containing the substrate, 4-cyanoindanone.
Enzyme and Co-factor Addition: A suitable transaminase enzyme and an amine donor (e.g., isopropylamine) are added to the reaction mixture. Transaminases are highly enantioselective enzymes that catalyze the transfer of an amino group from a primary amine to a prochiral ketone.
Reaction Progression: The reaction is incubated under controlled temperature and pH until completion.
Workup and Purification: The product, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, is extracted from the aqueous phase and purified.
Boc Protection: The resulting chiral amine would then undergo a Boc protection step similar to that described in Method 1 to yield the final product.
Data Summary (for the synthesis of the (S)-enantiomer)
Parameter
Value
Starting Material
4-Cyano-1-indanone
Key Reagents
Transaminase enzyme, Amine donor
Solvent
Aqueous buffer
Yield
High (reported as a single-step complete conversion)
Enantiomeric Excess (ee)
High (reported as 100% chiral purity)
Discussion of Method 2
Expertise & Experience: Biocatalysis represents a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions. The selection of the appropriate transaminase is crucial for achieving high conversion and enantioselectivity. This often involves screening a library of enzymes to identify the optimal catalyst for the specific substrate. The use of an aqueous medium and ambient reaction conditions makes this a "greener" alternative to many traditional chemical methods.
Trustworthiness: The reported complete conversion and high chiral purity for the synthesis of the enantiomeric product underscore the potential of this method. The stereochemical outcome is dictated by the inherent chirality of the enzyme's active site, leading to highly reliable and reproducible results once the optimal enzyme is identified.
Comparative Analysis
Feature
Method 1: Resolution & Protection
Method 2: Asymmetric Biocatalysis
Starting Material
Racemic 1-amino-4-cyano-2,3-dihydro-1H-indene
4-Cyano-1-indanone
Key Transformation
Classical resolution of a racemic mixture
Enantioselective enzymatic amination of a prochiral ketone
Stereochemical Control
Separation of pre-existing enantiomers
Creation of the chiral center in a stereoselective manner
Atom Economy
Lower, as one enantiomer is typically discarded (unless racemized and recycled)
Higher, as the prochiral starting material is directly converted to the desired enantiomer
Environmental Impact
Potentially higher due to the use of resolving agents and organic solvents
Generally lower, utilizing aqueous media and biodegradable catalysts
Process Development
May require extensive screening of resolving agents and crystallization conditions
Requires screening of enzyme libraries and optimization of biocatalytic reaction conditions
Scalability
Well-established and scalable
Can be highly scalable with the availability of the appropriate enzyme
Conclusion
Both the resolution-based approach and the asymmetric biocatalytic method offer viable pathways to (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.
Method 1 is a traditional and reliable route, particularly if a robust resolution protocol for the racemic amine is already established. Its primary drawback is the inherent loss of at least 50% of the material during the resolution of the racemate, which negatively impacts the overall atom economy.
Method 2 represents a more modern and elegant approach, leveraging the high selectivity of enzymes to generate the desired enantiomer directly from a simple prochiral precursor. This method is characterized by its high atom economy and environmentally benign reaction conditions. The main challenge lies in the initial identification and optimization of a suitable transaminase enzyme, which may require specialized expertise and resources in biocatalysis.
For researchers and drug development professionals, the choice between these two methods will depend on a variety of factors including the availability of starting materials and reagents, in-house expertise (particularly in biocatalysis), project timelines, and cost-of-goods considerations for large-scale production. As the field of biocatalysis continues to expand, enzymatic methods are likely to become increasingly favored for the synthesis of chiral intermediates like (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.
References
(S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-30-3. Autech Industry Co.,Ltd. [Link]
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
A Senior Application Scientist's Guide to Alternative Protecting Groups for 4-Cyano-1-Aminoindane
For researchers and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. The 4-cyano-1-aminoindane scaffold is a privileged structure in med...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. The 4-cyano-1-aminoindane scaffold is a privileged structure in medicinal chemistry, and the effective protection of its primary amine is critical for subsequent functionalization. This guide provides an in-depth comparison of alternative protecting groups beyond the standard options, offering experimental insights to inform your synthetic strategy.
The Challenge: Protecting the Nucleophilic Amine in a Multifunctional Scaffold
The primary amine of 4-cyano-1-aminoindane is a potent nucleophile, necessitating protection to prevent undesired side reactions during synthesis.[1] The choice of a protecting group is governed by several factors: ease of installation, stability under various reaction conditions, and crucially, the ability to be removed selectively under mild conditions that do not compromise other functional groups, such as the cyano moiety.[2] This guide will explore a range of carbamate and sulfonamide-based protecting groups, providing a comparative analysis to aid in the selection of the optimal group for your specific synthetic route.
Orthogonal Protection Strategies: A Comparative Overview
An orthogonal protection strategy, where each protecting group can be removed under distinct conditions without affecting the others, is highly desirable in complex syntheses.[3][4] The following table summarizes the key characteristics of several alternative protecting groups for 4-cyano-1-aminoindane, highlighting their orthogonality and compatibility with the cyano group.
Protecting Group
Reagent
Typical Protection Conditions
Typical Deprotection Conditions
Stability & Orthogonality
Boc (tert-Butoxycarbonyl)
Di-tert-butyl dicarbonate (Boc)₂O
Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane), RT to 40°C[5]
Stable to acidic and reductive conditions. Orthogonal to Boc, Cbz, Fmoc, Alloc.[11][13]
Nosyl (2-Nitrobenzenesulfonyl)
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
Base (e.g., Pyridine, NEt₃), Solvent (e.g., CH₂Cl₂)
Thiol (e.g., thiophenol) and a weak base (e.g., K₂CO₃)[1]
Stable to strong acids. Orthogonal to Boc, Cbz.[1]
Experimental Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step methodologies for the protection and deprotection of 4-cyano-1-aminoindane with the discussed protecting groups. The causality behind experimental choices is explained to provide a deeper understanding of each protocol.
Boc (tert-Butoxycarbonyl) Protection
The Boc group is one of the most common amine protecting groups due to its ease of installation and clean, acid-labile deprotection.[5][6]
Protection Workflow:
Caption: Boc protection workflow.
Experimental Protocol (Protection):
Dissolve 4-cyano-1-aminoindane (1.0 equiv) in tetrahydrofuran (THF).
Add triethylamine (NEt₃) (1.5 equiv).
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) portion-wise at room temperature.[5]
Stir the reaction mixture at room temperature for 12-16 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which can be purified by column chromatography if necessary.
Deprotection Workflow:
Caption: Boc deprotection workflow.
Experimental Protocol (Deprotection):
Dissolve the Boc-protected 4-cyano-1-aminoindane in dichloromethane (CH₂Cl₂).
Add an equal volume of trifluoroacetic acid (TFA) at 0°C.[6]
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Monitor the deprotection by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in CH₂Cl₂ and neutralize with a saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.
Cbz (Benzyloxycarbonyl) Protection
The Cbz group is a classic amine protecting group, stable to both acidic and basic conditions and readily removed by hydrogenolysis.[8]
Experimental Protocol (Protection):
Dissolve 4-cyano-1-aminoindane (1.0 equiv) in a mixture of THF and water (2:1).
Add sodium bicarbonate (NaHCO₃) (2.0 equiv).
Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise.[8]
Stir the reaction at 0°C for 2 hours and then at room temperature for 12 hours.
Dilute the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel column chromatography.
Experimental Protocol (Deprotection):
Dissolve the Cbz-protected 4-cyano-1-aminoindane in methanol or ethanol.
Add 10% Palladium on carbon (Pd/C) (10% w/w).
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours.[5]
Monitor the reaction by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Alloc (Allyloxycarbonyl) Protection
The Alloc group offers excellent orthogonality, as it is stable to both acidic and basic conditions but is selectively cleaved by palladium(0) catalysts.[10]
Experimental Protocol (Protection):
Dissolve 4-cyano-1-aminoindane (1.0 equiv) in anhydrous THF.
Add pyridine (1.5 equiv).
Cool the solution to 0°C and add allyl chloroformate (Alloc-Cl) (1.2 equiv) dropwise.[10]
Stir the reaction at room temperature for 4-6 hours.
Quench the reaction with water and extract with ethyl acetate.
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Experimental Protocol (Deprotection):
Dissolve the Alloc-protected 4-cyano-1-aminoindane (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).
The Teoc group is cleaved by a fluoride source, providing another layer of orthogonality. It is stable to a wide range of acidic and reductive conditions.[11][13]
Experimental Protocol (Protection):
Dissolve 4-cyano-1-aminoindane (1.0 equiv) in CH₂Cl₂.
Add triethylamine (NEt₃) (1.5 equiv).
Add N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.2 equiv) and stir at room temperature for 12-24 hours.[11]
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Experimental Protocol (Deprotection):
Dissolve the Teoc-protected 4-cyano-1-aminoindane in anhydrous THF.
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv).[11][12]
Stir the reaction at room temperature for 1-3 hours.
Monitor the reaction by TLC or LC-MS.
Quench the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Nosyl (2-Nitrobenzenesulfonyl) Protection
The Nosyl group forms a stable sulfonamide that is readily cleaved under mild conditions with a thiol nucleophile, a key feature of the Fukuyama amine synthesis.[1]
Protection and Deprotection Workflow:
Caption: Nosyl protection and deprotection cycle.
Experimental Protocol (Protection):
Dissolve 4-cyano-1-aminoindane (1.0 equiv) in anhydrous CH₂Cl₂.
Add pyridine (2.0 equiv).
Cool the solution to 0°C and add 2-nitrobenzenesulfonyl chloride (Ns-Cl) (1.1 equiv) portion-wise.
Stir the reaction at room temperature for 2-4 hours.
Wash the reaction mixture with 1M HCl, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product is often crystalline and can be purified by recrystallization.
Experimental Protocol (Deprotection):
Dissolve the Nosyl-protected 4-cyano-1-aminoindane (1.0 equiv) in acetonitrile (ACN).
Add potassium carbonate (K₂CO₃) (2.5 equiv).
Add thiophenol (2.0 equiv) and stir the mixture at room temperature for 1-3 hours.[1]
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute with water and extract with ethyl acetate.
Wash the organic layer with 1M NaOH and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Conclusion and Recommendations
The choice of an alternative protecting group for 4-cyano-1-aminoindane is dictated by the specific requirements of the synthetic route.
Boc is a reliable and straightforward choice for general purposes, especially when acidic deprotection is tolerable.
Cbz is ideal when stability to both acid and base is required, and the presence of reducible groups is not a concern.
Alloc and Teoc provide excellent orthogonality for complex syntheses where mild and highly selective deprotection is paramount.
Nosyl is a powerful option, particularly when subsequent N-alkylation is desired, and its mild deprotection with thiols offers a unique advantage.
It is imperative to perform small-scale trials to optimize the reaction conditions for your specific substrate and subsequent synthetic steps. This guide provides a solid foundation based on established methodologies to facilitate this process.
References
Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
Bentham Science. (2017, August 7). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
Technical Disclosure Commons. (2025, August 12).
National Institutes of Health. (n.d.). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc.
Boc Sciences. (2021, October 8). Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group.
National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II)
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
Pepresin. (2025, October 9). Alloc and Allyl Deprotection for Peptide Synthesis.
DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis..
Chemie Brunschwig. (n.d.). Protecting Agents.
YouTube. (2022, February 9). Teoc Group Deprotection Mechanism | Organic Chemistry.
CDN. (n.d.). Alloc Protecting Group Removal Protocol.
Beilstein Journals. (2018, July 13).
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)
ResearchGate. (2024, September 11). Synthesis of 3-(substitutedthiocarbamide)
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131.
The Royal Society of Chemistry. (n.d.). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent.
A Comparative Guide to (R)- and (S)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in Asymmetric Synthesis
In the landscape of modern medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks serve as the...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks serve as the foundational elements that allow chemists to construct complex, three-dimensional molecules with exacting specificity. Among these, the enantiomers of tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate represent a vital class of intermediates. Their rigid indane scaffold and strategically placed functional groups make them highly valuable precursors, particularly in the synthesis of targeted therapies.
This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of this carbamate. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their synthesis, characterization, and stereospecific applications. By explaining the causality behind experimental choices and providing validated protocols, this document aims to empower chemists to leverage these powerful chiral synthons effectively in their research and development endeavors.
Pathways to Enantiopurity: A Comparative Analysis of Synthesis
The journey to a pure enantiomer begins with a robust synthetic strategy. For the title compounds, chemists have two primary avenues: the resolution of a racemic mixture or a direct asymmetric synthesis. The choice between these paths is often dictated by factors such as scale, cost, and the desired level of enantiomeric purity.
A common starting point is the synthesis of the racemic amine, 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, which is then protected with a tert-butyloxycarbonyl (Boc) group. The subsequent separation of enantiomers or a direct asymmetric approach then yields the desired chiral intermediate.
Racemic Synthesis and Chiral Resolution
The most traditional route involves the preparation of the racemic compound followed by separation. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization. While effective, this method can be time-consuming and is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Alternatively, enzymatic kinetic resolution offers a highly selective method for separating enantiomers.[1] Lipases, such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of a related alcohol precursor, allowing for the straightforward separation of the acylated product from the unreacted enantiomer.[1]
Asymmetric Synthesis: The Modern Approach
Modern synthetic chemistry increasingly favors asymmetric synthesis, which creates the desired enantiomer directly and avoids the "wasted" isomer of resolution methods. For the synthesis of chiral 1-aminoindanes, asymmetric hydrogenation of a corresponding enamine or imine precursor using a chiral catalyst is a powerful strategy. Catalysts based on rhodium or iridium complexed with chiral phosphine ligands can achieve high yields and excellent enantioselectivities (>99% ee).
Another advanced method is the use of chiral Brønsted acids to catalyze the cyclization of achiral precursors, forming the chiral indane ring system with high enantiocontrol.[2] These methods are often more atom-economical and scalable, making them attractive for industrial applications.
A Comparative Purity Analysis of Commercial vs. Laboratory-Synthesized (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
A Senior Application Scientist's Guide to Assessing Quality for Drug Development In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of safety and efficacy....
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Assessing Quality for Drug Development
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive purity analysis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a key intermediate in the synthesis of pharmacologically active molecules, including sphingosine-1-phosphate (S1P) receptor modulators.[1] We will compare a commercially procured sample with a sample synthesized and purified in our laboratory, employing a suite of analytical techniques to provide a detailed characterization of both.
This guide is intended for researchers, scientists, and drug development professionals. The methodologies and analyses presented herein are designed to be both instructive and illustrative of best practices in purity assessment.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, the stability of the final active pharmaceutical ingredient (API), and ultimately, patient safety.[2] For a chiral molecule like (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, enantiomeric purity is as critical as chemical purity. The undesired enantiomer may exhibit different pharmacological or toxicological profiles.
This guide will walk through the laboratory synthesis of this intermediate, followed by a head-to-head comparison with a commercial sample using High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis and Procurement
Laboratory Synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
The laboratory synthesis followed a well-established procedure involving the N-Boc protection of (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride.[1][3]
Experimental Protocol:
(R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (1 equivalent) was dissolved in dichloromethane (DCM).
The solution was cooled to 0°C, and triethylamine (2.2 equivalents) was added.
A solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents) in DCM was added dropwise.
The reaction mixture was stirred at room temperature for 1.5 hours.
Upon completion, the mixture was washed with brine.
The organic layer was dried over anhydrous magnesium sulfate, filtered, and treated with activated carbon at reflux for 15 minutes.[1][3]
The hot solution was filtered through celite.
The filtrate was concentrated, and the product was recrystallized from ethyl acetate and hexane to yield an off-white solid.[1][3]
This multi-step purification process, including an activated carbon treatment and recrystallization, is designed to remove both process-related impurities and color.
Commercial Sample Procurement
A sample of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate was procured from a reputable chemical supplier. The certificate of analysis stated a purity of ≥98%.
Analytical Methodology for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment.[4][5][6] The following techniques were employed:
High-Performance Liquid Chromatography (HPLC): To assess chemical purity by separating the main compound from any non-volatile impurities.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) of the desired (R)-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
A Comparative Guide to the Synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate: A Cost-Benefit Analysis
In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of success. (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate stands as a cri...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of success. (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate stands as a critical building block for a number of therapeutic agents, making its synthetic route a subject of intense investigation for process chemists and researchers. This guide provides an in-depth, comparative analysis of three distinct and prominent synthetic strategies to obtain this valuable intermediate: biocatalytic asymmetric amination, chemical resolution of a racemic amine, and asymmetric reduction of a ketone precursor. We will delve into the experimental intricacies of each route, offering a critical evaluation of their respective costs, benefits, and overall viability for laboratory and industrial-scale production.
The Target Molecule: Significance and Synthetic Challenges
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a chiral amine derivative featuring a substituted indane scaffold. The precise stereochemistry at the C1 position is crucial for the biological activity of the final drug substance. The primary challenge in its synthesis lies in the efficient and highly selective installation of this stereocenter. The three routes we will explore tackle this challenge through fundamentally different chemical philosophies.
Synthetic Strategies: A Head-to-Head Comparison
The choice of a synthetic route is a multifaceted decision, balancing factors such as yield, enantioselectivity, cost of goods, process safety, and environmental impact. The following sections provide a detailed examination of each approach to inform this critical decision-making process.
Route 1: Biocatalytic Asymmetric Amination
This modern and elegant approach leverages the exquisite stereoselectivity of enzymes to directly convert a prochiral ketone into the desired chiral amine in a single step.
Chemical Principles
The core of this strategy is the use of a transaminase (TAm) enzyme. Transaminases catalyze the transfer of an amino group from a donor molecule, such as an amino acid or a simple amine, to a ketone acceptor. The enzyme's chiral active site directs the addition of the amino group to one face of the ketone, resulting in the formation of a single enantiomer of the product amine with high fidelity. The reaction equilibrium can be driven to completion by using a cheap amino donor in excess or by removing the ketone byproduct.
Experimental Protocol: Synthesis of (R)-1-Amino-4-cyano-2,3-dihydro-1H-indene
Reaction Setup: In a temperature-controlled reactor, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.
Reagent Addition: To the buffer, the transaminase enzyme, pyridoxal 5'-phosphate (PLP) cofactor, and an amino donor (e.g., L-alanine or isopropylamine) are added.
Substrate Introduction: 4-Cyano-1-indanone is then added to the mixture. The reaction may be run in the presence of a co-solvent like DMSO to improve substrate solubility.
Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) for a period of 24-48 hours.
Work-up and Isolation: Upon completion, the reaction mixture is basified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude (R)-1-amino-4-cyano-2,3-dihydro-1H-indene.
Purification: The crude product can be purified by crystallization or chromatography to achieve high chemical purity.
Boc-Protection
The resulting chiral amine is then protected with a tert-butoxycarbonyl (Boc) group.
Reaction Setup: The chiral amine is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Reagent Addition: A base (e.g., triethylamine or diisopropylethylamine) is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Conditions: The reaction is stirred at room temperature until completion, typically monitored by TLC or LC-MS.
Work-up and Isolation: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated to yield the final product, (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.
Pros and Cons
Pros
Cons
High Enantioselectivity: Typically >99% enantiomeric excess (e.e.) is achievable.
Enzyme Cost and Availability: While becoming more accessible, the initial cost of screening and purchasing specific transaminases can be a factor.
Mild Reaction Conditions: Reactions are run in aqueous media at or near physiological pH and moderate temperatures.
Process Optimization: Requires optimization of parameters such as pH, temperature, substrate loading, and cofactor concentration.
Environmentally Friendly: "Green" chemistry approach with reduced use of harsh reagents and organic solvents.
Substrate Scope: The activity of a given transaminase can be highly substrate-specific.
Single Step to Chiral Amine: Reduces the number of synthetic steps compared to resolution.
Enzyme Recyclability: Immobilized enzymes can be recycled, reducing overall cost.[1]
Route 2: Chemical Resolution of a Racemic Amine
This classical approach involves the synthesis of a racemic mixture of the amine followed by separation of the enantiomers using a chiral resolving agent.
Chemical Principles
The synthesis begins with the non-stereoselective preparation of racemic 1-amino-4-cyano-2,3-dihydro-1H-indene, for instance, through reductive amination of 4-cyano-1-indanone. The racemic amine is then treated with a single enantiomer of a chiral acid, such as (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA). This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. The less soluble salt, enriched in the desired (R)-amine, is isolated. Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure (R)-amine.
Caption: Chemical Resolution Workflow
Experimental Protocol: Resolution of (±)-1-Amino-4-cyano-2,3-dihydro-1H-indene
Racemic Amine Synthesis: Prepare racemic 1-amino-4-cyano-2,3-dihydro-1H-indene via a standard method such as reductive amination of 4-cyano-1-indanone with ammonia and a reducing agent (e.g., sodium cyanoborohydride).
Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of (-)-O,O'-Di-p-toluoyl-L-tartaric acid in the same solvent. Combine the two solutions.
Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The formation of a solid solution can be a challenge, and multiple recrystallizations may be necessary to achieve high diastereomeric excess.[2]
Isolation of the Desired Diastereomer: Collect the crystalline salt by filtration and wash with a cold solvent.
Liberation of the Chiral Amine: Treat the isolated diastereomeric salt with an aqueous base (e.g., sodium hydroxide) to deprotonate the amine.
Extraction and Purification: Extract the free (R)-amine with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched amine.
Boc-Protection: The final protection step is carried out as described in Route 1.
Pros and Cons
Pros
Cons
Well-Established Technology: A classical and widely understood method.
Yield Limitation: The theoretical maximum yield for the desired enantiomer is 50% unless the undesired enantiomer is racemized and recycled.
Potentially Lower Reagent Cost: Chiral resolving agents like tartaric acid derivatives can be more affordable than specialized enzymes or catalysts.
Labor-Intensive: Often requires multiple, careful crystallizations to achieve high enantiomeric purity.
Scalability: The process can be scaled up for industrial production.
Process Development: Finding the optimal solvent and crystallization conditions can be time-consuming.
Solid Solution Formation: The diastereomeric salts may form a solid solution, making separation by crystallization difficult.[2]
Waste Generation: The undesired enantiomer and the resolving agent need to be recovered or disposed of.
Route 3: Asymmetric Reduction of a Ketone Precursor
This route employs a chiral catalyst to stereoselectively reduce the ketone precursor, 4-cyano-1-indanone, to the corresponding chiral alcohol, which is then converted to the target amine.
Chemical Principles
The key step in this approach is the asymmetric reduction of the prochiral ketone, 4-cyano-1-indanone. This can be achieved using various catalytic systems, with Noyori-type ruthenium-BINAP catalysts being a prominent example for asymmetric hydrogenation.[3][4] Alternatively, chiral oxazaborolidine catalysts (CBS catalysts) can be used for enantioselective borane reduction.[5][6] These catalysts create a chiral environment around the ketone, forcing the hydride delivery to occur preferentially from one face, thus generating the desired enantiomer of the alcohol with high selectivity. The resulting chiral alcohol can then be converted to the amine via a Mitsunobu reaction or by activation of the hydroxyl group followed by displacement with an amine source.
Caption: Asymmetric Reduction Workflow
Experimental Protocol: Asymmetric Hydrogenation of 4-Cyano-1-indanone
Catalyst Preparation/Activation: A pre-catalyst, such as n, is activated according to established procedures, often involving reaction with a base in the presence of hydrogen.
Hydrogenation Reaction: The substrate, 4-cyano-1-indanone, is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor. The activated catalyst is then added.
Reaction Conditions: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the reduction is complete.
Work-up and Isolation: After releasing the hydrogen pressure, the solvent is removed, and the crude chiral alcohol is isolated.
Purification: The product is purified by chromatography or crystallization.
Conversion to Amine: The chiral alcohol is converted to the corresponding amine. A common sequence involves:
Activation of the alcohol as a mesylate or tosylate.
Displacement with sodium azide to form a chiral azide.
Reduction of the azide to the primary amine using, for example, catalytic hydrogenation (H₂, Pd/C).
Boc-Protection: The final protection step is carried out as described in Route 1.
Pros and Cons
Pros
Cons
High Enantioselectivity: Can achieve excellent e.e. values, often >95%.
Catalyst Cost: Chiral ruthenium and rhodium catalysts, as well as their ligands, can be expensive.
High Yield: Avoids the 50% theoretical yield limit of classical resolution.
Multi-step Process: Requires additional steps to convert the chiral alcohol to the amine, which can lower the overall yield.
Atom Economy: Asymmetric hydrogenation is an atom-economical process.
Specialized Equipment: High-pressure hydrogenation requires specialized and certified equipment.
Catalyst Sensitivity: Some catalysts are sensitive to air and moisture, requiring inert atmosphere techniques.
Substrate Specificity: The performance of a given catalyst can be highly dependent on the substrate structure.
Good to Excellent (can be >99% e.e. with optimization)
Very Good to Excellent (>95% e.e.)
Reagent Cost
Moderate to High (enzyme)
Low to Moderate (resolving agent)
High (catalyst and ligands)
Process Complexity
Moderate (requires biological expertise)
High (multiple crystallizations)
High (inert atmosphere, high pressure)
Environmental Impact
Low ("Green")
Moderate (solvent usage, waste)
Moderate (metal catalysts, solvents)
Scalability
Good
Excellent
Good
Cost Considerations:
Starting Material: The cost of 4-cyano-1-indanone is a common factor for all routes. Prices can vary, but it is a commercially available intermediate.[1][7][8][9]
Biocatalysis: The upfront cost of a specific transaminase can be significant, though the potential for enzyme recycling can mitigate this over time. The cost of the amino donor is generally low.
Chemical Resolution: (-)-O,O'-Di-p-toluoyl-L-tartaric acid is a commercially available and relatively affordable resolving agent, with prices in the range of $50-150 per 25g.[2][10]
Asymmetric Reduction: Noyori-type catalysts, such as RuCl₂[(R)-DM-BINAP][(R)-DAIPEN], can be expensive, with prices often in the range of $70 for 100mg. The cost of hydrogen gas is low, but the capital investment for high-pressure equipment is substantial.
Conclusion and Recommendation
The optimal synthetic route to (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is highly dependent on the specific needs and capabilities of the research or manufacturing environment.
For academic research and early-stage process development, where small quantities are required and access to biocatalysis expertise is available, the biocatalytic asymmetric amination offers a highly elegant, efficient, and environmentally friendly approach. Its single-step conversion to the chiral amine with excellent enantioselectivity is a significant advantage.
The chemical resolution route remains a viable and robust option, particularly when cost is a primary driver and the infrastructure for handling large volumes of solvents and performing multiple crystallizations is in place. The lower cost of the resolving agent compared to specialized enzymes or catalysts makes it an attractive choice for large-scale production, provided the challenges of yield and potential solid solution formation can be effectively managed.
Asymmetric reduction presents a powerful alternative, especially when high enantioselectivity and high throughput are desired. However, the high cost of the catalysts and the need for specialized high-pressure equipment may limit its application to high-value products or situations where the subsequent conversion of the alcohol to the amine can be achieved with high efficiency.
Ultimately, a thorough evaluation of the specific project requirements, including scale, budget, timeline, and available expertise, will guide the selection of the most appropriate and cost-effective synthetic strategy. This guide provides the foundational data and experimental insights to empower researchers and drug development professionals to make that informed decision.
References
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
O,O'-DI-p-TOLUOYL-L-TARTARIC ACID ANHYDROUS Extra Pure. Loba Chemie. [Link]
REVIEW ARTICLE Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones.
Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
RuCl2(S)-BINAP(dmf)n(R,R)-DPEN. Global Precious Metal Catalysts. [Link]
4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. Journal of the American Chemical Society.
Asymmetric Catalytic Hydrogenation.
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Tohoku University.
6-Cyano-1-indanone, min 97%, 1 gram. LabAlley. [Link]
Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Tetrahedron.
ASYMMETRIC TRANSFER HYDROGENATION OF ENONES VIA COUNTERANION ENHANCED C
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. CHIMIA.
A Spectroscopic Journey: Unraveling the Transformation of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate and Its Precursors
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecules at each stage of a synthetic pathway is paramount. This guide provides an in-depth spectroscopic com...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecules at each stage of a synthetic pathway is paramount. This guide provides an in-depth spectroscopic comparison of the chiral carbamate, (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, and its key precursors: 4-cyano-2,3-dihydro-1H-inden-1-one and (R)-4-cyano-2,3-dihydro-1H-inden-1-amine. Through a detailed analysis of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will illuminate the structural evolution from a ketone to a primary amine, and finally to the Boc-protected amine, providing researchers with a definitive guide for reaction monitoring and quality control.
Synthetic Pathway Overview
The synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically proceeds through a two-step sequence starting from the corresponding indanone. The initial step involves the reductive amination of 4-cyano-2,3-dihydro-1H-inden-1-one to yield the chiral amine, (R)-4-cyano-2,3-dihydro-1H-inden-1-amine. This intermediate is then protected with a tert-butyloxycarbonyl (Boc) group to afford the final carbamate product. Each transformation introduces significant changes to the molecular structure, which are readily observable through various spectroscopic techniques.
Caption: Synthetic route to (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.
Comparative Spectroscopic Analysis
A thorough understanding of the spectroscopic signatures of each compound is crucial for confirming the success of each synthetic step and for identifying any potential impurities.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of protons within a molecule. The transformation from the ketone to the amine and then to the carbamate results in distinct changes in chemical shifts and coupling patterns, particularly for the protons on the five-membered ring of the indane core.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
Note: Data for the amine are predicted based on analogous structures due to the lack of publicly available experimental spectra.
The most notable changes include the disappearance of the deshielded protons adjacent to the carbonyl group in the starting ketone and the appearance of a new methine proton signal (CH-N) at a higher field in the amine. Upon Boc-protection, this methine proton shifts slightly downfield, and a characteristic singlet for the nine protons of the tert-butyl group appears around 1.5 ppm. The NH proton of the carbamate also gives a distinct signal, which is often a doublet due to coupling with the adjacent methine proton.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecules. The key diagnostic signals are the carbonyl carbon in the starting material and the carbons of the newly introduced functional groups.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
The most significant change is the disappearance of the downfield carbonyl signal of the ketone and the appearance of the carbamate carbonyl signal around 155 ppm in the final product. The carbon attached to the nitrogen (CH-N) also provides a clear diagnostic peak.
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups. The transformation from a ketone to a carbamate is characterized by the disappearance and appearance of distinct vibrational bands.
Table 3: Comparative FT-IR Data (Wavenumber in cm⁻¹)
The disappearance of the strong ketone C=O stretch and the appearance of the two characteristic amide bands (Amide I and Amide II) in the carbamate are the most definitive changes observed in the FT-IR spectra. The N-H stretching region also provides clear evidence of the transformation from a primary amine to a secondary amide (carbamate).
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.
The mass spectra will clearly show the incremental increase in molecular weight corresponding to the addition of the amino group and then the Boc protecting group. The fragmentation patterns will also be distinct, with the carbamate showing characteristic loss of the tert-butyl group or the entire Boc group.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition:
Use a 400 MHz or higher field NMR spectrometer.
Acquire the spectrum at room temperature.
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
¹³C NMR Acquisition:
Use a proton-decoupled pulse sequence.
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
Caption: Standard workflow for NMR sample preparation and data acquisition.
FT-IR Spectroscopy
Sample Preparation:
Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Solid Samples (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.
Liquid/Oil Samples: Place a drop of the sample between two NaCl or KBr plates.
Data Acquisition:
Record the spectrum typically from 4000 to 400 cm⁻¹.
Co-add 16-32 scans for a good signal-to-noise ratio.
Perform a background scan prior to the sample scan.
Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Data Acquisition (Electrospray Ionization - ESI):
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Acquire the spectrum in positive ion mode.
Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.
Conclusion
The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate and its synthetic precursors. By carefully analyzing the key diagnostic signals outlined in this guide, researchers can confidently track the progress of their reactions, ensure the purity of their intermediates and final product, and build a robust data package for regulatory submissions or publication. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization process.
References
National Institute of Standards and Technology. 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Biological activity of compounds derived from (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
A Guide for Researchers in Drug Discovery and Development Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of the biological activity of Baricitinib, a Janus kinase (JAK) inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Drug Discovery and Development
Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of the biological activity of Baricitinib, a Janus kinase (JAK) inhibitor derived from the intermediate (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, with other prominent JAK inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data, methodologies, and the causal reasoning behind protocol choices.
Introduction: The Janus Kinase (JAK) Family and Its Therapeutic Importance
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. This family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). The phosphorylated STATs then translocate to the nucleus to regulate gene expression. This signaling cascade, known as the JAK-STAT pathway, is integral to immune responses, inflammation, and hematopoiesis.
Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases and cancers. Consequently, targeting JAKs with small molecule inhibitors has emerged as a successful therapeutic strategy. This guide focuses on Baricitinib and compares its biological activity with other notable JAK inhibitors, providing a framework for selecting the appropriate compound for research and development.
Comparative Biological Activity of JAK Inhibitors
The therapeutic efficacy and safety profile of a JAK inhibitor are largely determined by its selectivity for the different JAK family members. For instance, inhibiting JAK2 can affect erythropoiesis, while targeting JAK3 is primarily linked to immunosuppression. The following sections compare the in vitro potency and selectivity of Baricitinib with other well-established JAK inhibitors like Tofacitinib and Upadacitinib.
In Vitro Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of Baricitinib, Tofacitinib, and Upadacitinib against the four JAK isoforms, as determined by in vitro kinase assays.
Compound
JAK1 IC50 (nM)
JAK2 IC50 (nM)
JAK3 IC50 (nM)
TYK2 IC50 (nM)
Selectivity Profile
Baricitinib
5.9
5.7
>400
53
Potent inhibitor of JAK1 and JAK2
Tofacitinib
1-3.2
4-20
1-112
34-134
Primarily inhibits JAK1 and JAK3
Upadacitinib
43-51
110-340
2300-5800
460-2200
Selective for JAK1
Expert Interpretation: The data indicates that Baricitinib is a potent inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3 and TYK2. Tofacitinib shows potent inhibition of JAK1 and JAK3, with moderate activity against JAK2. Upadacitinib, on the other hand, demonstrates greater selectivity for JAK1 over the other JAK isoforms. This differential selectivity is a key factor in their distinct clinical profiles and approved indications.
Cellular Activity and Functional Consequences
To understand the functional consequences of JAK inhibition in a cellular context, assays measuring the phosphorylation of STATs are employed. The following table presents data on the inhibition of cytokine-induced STAT phosphorylation in relevant cell types.
Compound
Cell Line
Cytokine Stimulant
Phospho-STAT Target
IC50 (nM)
Baricitinib
Human whole blood
IL-6
pSTAT3 (JAK1/2)
49
Tofacitinib
Human NK cells
IL-2
pSTAT5 (JAK1/3)
14
Upadacitinib
Human PBMC
IL-7
pSTAT5 (JAK1/3)
74
Expert Interpretation: The cellular assay data corroborates the in vitro kinase profiles. Baricitinib effectively inhibits IL-6-mediated STAT3 phosphorylation, a pathway dependent on JAK1 and JAK2. Tofacitinib potently blocks IL-2-induced STAT5 phosphorylation, which is mediated by JAK1 and JAK3. Upadacitinib's activity against IL-7-induced STAT5 phosphorylation further highlights its JAK1-centric mechanism of action in a cellular environment. The choice of cell line and cytokine stimulant is critical for dissecting the specific JAK dependencies of a given signaling pathway.
Experimental Protocols
The following are detailed protocols for the key assays used to evaluate the biological activity of JAK inhibitors. These protocols are designed to be self-validating by including appropriate controls.
In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
Protocol Steps:
Prepare a serial dilution of the test compound (e.g., Baricitinib) in a suitable buffer.
In a 384-well plate, add the test compound, the JAK enzyme, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer.
Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 620 nm (europium) and 665 nm (Alexa Fluor™ 647).
Calculate the emission ratio (665/620) and plot the results against the compound concentration to determine the IC50 value.
Causality and Controls: The FRET signal is dependent on the proximity of the europium donor and the Alexa Fluor™ acceptor. Compound binding to the kinase displaces the tracer, disrupting FRET. A no-enzyme control and a no-compound control are essential for data normalization and validation.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay quantifies the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Protocol Steps:
Pre-incubate whole blood or PBMCs with a serial dilution of the test compound for 1 hour at 37°C.
Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2 activation) for 15-30 minutes at 37°C.
Fix the cells immediately with a formaldehyde-based buffer to preserve the phosphorylation state.
Permeabilize the cells with methanol to allow intracellular antibody staining.
Stain the cells with fluorescently labeled antibodies against a cell surface marker (e.g., CD4) and the phosphorylated STAT of interest (e.g., anti-pSTAT3-Alexa Fluor™ 647).
Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the target cell population.
Plot the MFI against the compound concentration to determine the IC50 value.
Causality and Controls: The intensity of the pSTAT signal is directly proportional to the level of cytokine-induced JAK activity. Unstimulated and cytokine-stimulated controls without the compound are crucial for defining the assay window and ensuring the observed inhibition is drug-dependent.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the signaling pathway and experimental workflows.
The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Workflow for Cellular Phospho-STAT Assay
Caption: A stepwise workflow for the cellular phospho-STAT assay using flow cytometry.
Conclusion
The selection of a JAK inhibitor for a specific research or therapeutic application requires a thorough understanding of its biological activity, particularly its potency and selectivity profile. Baricitinib, a compound derived from (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, is a potent inhibitor of JAK1 and JAK2. This profile distinguishes it from other inhibitors like Tofacitinib (JAK1/3) and the more selective Upadacitinib (JAK1). The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these compounds, enabling informed decisions in drug discovery and development. The provided data and methodologies underscore the importance of a multi-faceted approach, combining in vitro kinase assays with cellular functional assays to build a comprehensive understanding of a compound's biological activity.
References
Fridman, J. S., et al. (2010). Selective inhibition of JAK1 and JAK2 is a promising therapeutic approach for rheumatoid arthritis. Journal of Immunology, 184(9), 5298-5307. [Link]
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]
Comparative
A Comparative Guide to the Patent Landscape for the Synthesis and Use of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
This guide provides an in-depth analysis of the patented synthesis routes and applications of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a pivotal intermediate in modern drug development. Designed for r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the patented synthesis routes and applications of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, a pivotal intermediate in modern drug development. Designed for researchers, chemists, and intellectual property professionals in the pharmaceutical sector, this document compares key synthetic methodologies, offers detailed experimental protocols, and contextualizes the compound's role in the synthesis of high-value therapeutics.
Introduction: The Strategic Importance of a Chiral Intermediate
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1306763-30-3) has emerged as a critical building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs with applications in treating autoimmune diseases.[1][2][3] Notably, it is integral to the manufacturing of Ozanimod, a medication used for treating multiple sclerosis and ulcerative colitis.[4][5][6]
The molecule's value is intrinsically tied to its specific stereochemistry. The "(R)" configuration at the C1 position of the indane ring is essential for the biological activity of the final drug product. Consequently, the patent landscape is dominated by strategies that can produce this single enantiomer efficiently, cost-effectively, and with high fidelity. This guide dissects and compares the three principal patented strategies for creating the crucial chiral amine precursor, (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, which is subsequently protected to yield the title compound.
Comparative Analysis of Patented Synthetic Strategies
The core challenge in synthesizing the title compound is the enantioselective formation of the amine at the C1 position. The patent literature reveals a clear evolution from classical resolution techniques to highly efficient biocatalytic methods.
Logical Flow of Synthetic Approaches
The following diagram illustrates the main strategic pathways for producing the key chiral amine intermediate.
Caption: Comparison of synthetic strategies to the chiral amine.
1. Route A: Racemic Synthesis and Classical Resolution
This traditional approach involves the non-stereoselective synthesis of the amine followed by separation of the enantiomers.
Causality: This method is often explored early in development due to its reliance on well-established chemical principles. The racemic amine is synthesized from 4-cyano-1-indanone, and a chiral resolving agent (like tartaric acid derivatives) is used to form diastereomeric salts. These salts exhibit different solubilities, allowing for separation via crystallization. The primary drawback is the theoretical maximum yield of 50% for the desired (R)-enantiomer, making it inherently inefficient and less "green" due to the discarding of the (S)-enantiomer.[7]
2. Route B: Asymmetric Chemical Catalysis
This strategy aims to create the chiral center directly using a chiral catalyst.
Causality: The goal is to avoid the waste of the resolution step by guiding the reaction towards the desired enantiomer from the start. Research has shown methods like scandium-catalyzed enantioselective [3 + 2] annulation or Brønsted acid-catalyzed cyclization can produce chiral 1-aminoindanes.[8][9] While academically elegant and atom-efficient, these methods can be challenging to scale up industrially due to the high cost of ligands and catalysts, sensitivity to reaction conditions, and potential for metal contamination in the final product.
3. Route C: Biocatalytic Asymmetric Synthesis
This modern, patented approach utilizes enzymes to achieve high stereoselectivity. It is the most commercially viable and widely patented method.
Causality: Enzymes offer unparalleled selectivity under mild conditions (room temperature, aqueous media). The most effective patented method is the direct asymmetric reductive amination of 4-cyano-1-indanone using a transaminase (also known as an aminotransferase).[4][10] In this one-step process, the enzyme transfers an amino group from a simple amine donor (like isopropylamine) to the ketone, generating the (R)-amine with exceptional enantiomeric purity and high yield.[2][10] This approach avoids harsh reagents and the waste associated with classical resolution, aligning with green chemistry principles. A European patent (EP3553179A1) specifically protects this enantioselective biocatalytic preparation for the synthesis of Ozanimod.[4]
Performance Comparison of Synthetic Routes
The table below summarizes the key performance indicators for the different patented approaches to the chiral amine precursor.
Parameter
Route A: Classical Resolution
Route B: Asymmetric Catalysis
Route C: Biocatalytic Reductive Amination
Starting Material
4-Cyano-1-indanone
Varies (e.g., aldimines, alkenes)
4-Cyano-1-indanone
Key Reagent/Catalyst
Chiral resolving acid
Chiral metal complex or organocatalyst
Transaminase enzyme
Typical Yield
< 50% (theoretical max 50%)
70-95%
> 90%
Enantiomeric Excess (% ee)
> 99% (after resolution)
90-99%
> 99.5%
Atom Economy
Low
High
Very High
Process Complexity
Multiple steps (synthesis, resolution, isolation)
Single chemical step, but catalyst synthesis/handling can be complex
Single enzymatic step
Key Advantage
Conceptually simple
High atom economy
Exceptional selectivity, mild conditions, "green"
Key Disadvantage
Inefficient, wasteful
Catalyst cost, scalability, potential metal contamination
Enzyme cost and stability (though improving rapidly)
Recommended Protocol: Biocatalytic Synthesis and Protection
Based on the comparative analysis, the biocatalytic route is superior for industrial production. The following protocol is a self-validating system, combining the highly efficient enzymatic amination with the straightforward final protection step.
To a temperature-controlled reaction vessel, add the buffer solution and dissolve the transaminase enzyme and PLP cofactor.
Prepare a solution of 4-cyano-1-indanone in DMSO and add it to the enzyme solution.
Add the amine donor to the reaction mixture.
Maintain the reaction at a constant temperature (e.g., 40°C) with gentle agitation for 24-96 hours.
Monitor the reaction for completion using an appropriate analytical method (e.g., HPLC, TLC).
Upon completion, adjust the pH of the mixture to >10 with 10% NaOH solution to stop the reaction and deprotonate the amine product.
Extract the aqueous layer multiple times with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude (R)-amine. The product is often converted to its hydrochloride salt for stability and purification.
Part 2: Synthesis of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate[1]
Objective: To protect the synthesized chiral amine with a tert-butyloxycarbonyl (Boc) group.
Suspend the (R)-amine hydrochloride in DCM in a reaction flask and cool to 0°C in an ice bath.
Add triethylamine (approx. 2.2 equivalents) to neutralize the hydrochloride and free base the amine.
Slowly add a solution of Boc anhydride (approx. 1.1 equivalents) in DCM to the reaction mixture.
Remove the ice bath and allow the mixture to stir at room temperature for 1.5-3 hours.
Monitor the reaction for completion (e.g., by TLC).
Upon completion, wash the reaction mixture with brine.
Separate the organic layer, dry it over anhydrous MgSO4, and filter.
Concentrate the filtrate under reduced pressure.
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure title compound as an off-white solid. The yield for this step is typically high (80-95%).[1]
Patent Landscape for Use: A Gateway to S1P Modulators
The intellectual property surrounding the use of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is narrowly focused but highly valuable. Patents do not typically cover the intermediate itself but rather its application in the synthesis of a final, patent-protected active pharmaceutical ingredient (API).
The primary and most well-documented use is in the synthesis of Ozanimod. The carbamate serves as a stable, protected form of the chiral amine, allowing for subsequent chemical transformations on other parts of the molecule without affecting the critical amine functionality.
A Comparative Review of Synthetic Intermediates for Ozanimod
An In-depth Guide for Researchers and Drug Development Professionals Ozanimod (brand name Zeposia®), a selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent for autoim...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Researchers and Drug Development Professionals
Ozanimod (brand name Zeposia®), a selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent for autoimmune diseases, including relapsing multiple sclerosis and ulcerative colitis. The intricate stereochemistry of its active pharmaceutical ingredient (API) necessitates a robust and efficient synthetic strategy. This guide provides a comparative analysis of the prominent synthetic routes to Ozanimod, with a particular focus on the synthesis of its key chiral intermediate, (S)-1-amino-4-cyanoindane. We will delve into the strategic nuances, experimental data, and practical considerations of each approach to inform researchers and drug development professionals in their pursuit of optimized and scalable manufacturing processes.
The Structural Core and Synthetic Challenge
The chemical architecture of Ozanimod, 5-[3-[(1S)-2,3-dihydro-1-[(2-hydroxyethyl)amino]-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile, presents a central synthetic challenge in the stereoselective construction of the chiral aminoindane moiety. The biological activity of Ozanimod is critically dependent on the (S)-configuration at the C1 position of the indane ring. Consequently, the development of synthetic routes that can deliver this chiral amine with high enantiopurity and overall yield is of paramount importance. This review will compare three major strategies that have been employed: a diastereoselective synthesis utilizing a chiral auxiliary, a more recent enantioselective catalytic approach, and an innovative chemoenzymatic method.
Route 1: The Patented Diastereoselective Synthesis via Ellman's Auxiliary
The initial patented synthesis of Ozanimod established a foundational, albeit lengthy, approach to the molecule. This eight-step synthesis relies on the use of a chiral auxiliary, namely (R)-tert-butanesulfinamide (Ellman's auxiliary), to induce the desired stereochemistry.
The synthesis commences with the conversion of 4-bromo-1-indanone to 4-cyano-1-indanone. This key intermediate then undergoes condensation with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The pivotal step involves the diastereoselective reduction of this imine, typically with a hydride reducing agent such as sodium borohydride. The chiral auxiliary directs the hydride attack to preferentially form one diastereomer. Subsequent acidic hydrolysis removes the auxiliary to yield the desired (S)-4-cyano-1-aminoindane. The overall yield for this eight-step process is reported to be approximately 23%.[1]
Strategic Rationale: The use of a chiral auxiliary is a classic and reliable method for asymmetric synthesis. The sulfinamide group effectively shields one face of the imine, leading to a diastereoselective reduction. However, this approach necessitates additional steps for the introduction and removal of the auxiliary, which can impact the overall efficiency and atom economy. The requirement for cryogenic temperatures during the reduction step also presents a challenge for large-scale industrial production.
Diagram of the Patented Diastereoselective Route:
Caption: Patented diastereoselective synthesis of Ozanimod.
Route 2: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation
A more recent and efficient approach to Ozanimod involves an enantioselective synthesis that introduces the chiral center in a later stage of the synthesis.[1] This five-step route boasts a significantly higher overall yield of 55% with an excellent enantiomeric excess of 99%.[1]
This strategy begins with the protection of 4-cyano indanone as an acetal, which is then converted to an amidoxime.[1] This intermediate is subsequently reacted with 3-cyano-4-isopropoxybenzoic acid to construct the central 1,2,4-oxadiazole ring.[1] Following the removal of the acetal protecting group, the resulting ketone is condensed with ethanolamine to form an imine. The crucial enantioselective step is the asymmetric transfer hydrogenation (ATH) of this imine using a chiral ruthenium catalyst, such as one of Wills' catalysts, to furnish the desired (S)-aminoindane moiety directly.[1]
Strategic Rationale: This approach offers several advantages over the patented route. By introducing the stereocenter in one of the final steps, the need for carrying a chiral intermediate through multiple synthetic transformations is avoided, which can simplify the process and reduce potential loss of enantiomeric purity. Asymmetric transfer hydrogenation is a powerful and well-established method for the enantioselective reduction of imines, often proceeding with high efficiency and selectivity under mild conditions. The avoidance of cryogenic temperatures and the use of a catalytic amount of the chiral source make this route more amenable to industrial scale-up.
Diagram of the Enantioselective Catalytic Route:
Caption: Chemoenzymatic synthesis of a key Ozanimod intermediate.
Potentially favorable, but requires biocatalysis infrastructure
Detailed Experimental Protocol: Synthesis of (S)-N-(4-cyano-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide
This protocol is a representative example of the elaboration of the key chiral intermediate, (S)-4-cyano-1-aminoindane, which is a common intermediate in several synthetic routes.
To a solution of (S)-4-cyano-1-aminoindane (1.0 eq) in dichloromethane (DCM) is added 2-hydroxyacetic acid (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
The reaction mixture is stirred at room temperature for 12-16 hours.
The reaction is monitored by thin-layer chromatography (TLC) until completion.
The reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by silica gel column chromatography to afford (S)-N-(4-cyano-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide.
Conclusion
The synthesis of Ozanimod has evolved from a lengthy diastereoselective route to more efficient and elegant enantioselective catalytic and chemoenzymatic strategies. The enantioselective synthesis via asymmetric transfer hydrogenation currently appears to be the most promising for industrial production, offering a high overall yield in a reduced number of steps with excellent enantiocontrol. The chemoenzymatic route, while innovative and sustainable, would require further optimization to overcome the inherent yield limitation of a kinetic resolution or the implementation of a deracemization process.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost of starting materials and reagents, and the availability of specialized equipment and expertise. The continued exploration of novel catalytic systems and biocatalytic transformations will undoubtedly lead to even more efficient and sustainable syntheses of Ozanimod and other complex chiral pharmaceuticals in the future.
References
Taddei, M., et al. (2021). Enantioselective Synthesis of Ozanimod. ChemistryViews. [Link]
SecureGuard Chemical Disposal Protocol: (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Executive Summary This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS No. 1306763-30-3).[1] As a specializ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS No. 1306763-30-3).[1] As a specialized carbamate and nitrile-containing compound utilized in advanced drug development, its disposal requires a meticulous approach to ensure personnel safety, environmental protection, and regulatory adherence. This guide is intended for researchers, scientists, and laboratory professionals, offering a framework built on the principles of waste minimization, hazard identification, and proper waste stream management. The procedures outlined herein are grounded in established best practices for laboratory chemical waste management and are designed to integrate seamlessly into existing institutional Environmental Health and Safety (EHS) programs.
Hazard Assessment and Chemical Profile
Carbamate Moiety: Carbamates are a class of compounds, some of which are used as pesticides and are known to be cholinesterase inhibitors.[3][4] While the toxicity of this specific compound is not fully characterized, it is prudent to handle it with the potential for neurological effects in mind.
Nitrile Moiety: The cyano (-C≡N) group can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions. Therefore, it is critical to avoid mixing nitrile-containing waste with acids.
General Handling Precautions:
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields or a face shield, and chemically resistant gloves (nitrile or neoprene are recommended).[4]
The following workflow provides a systematic approach to the disposal of (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, from initial generation to final pickup by trained EHS personnel.
Caption: Waste Disposal Workflow for (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate.
Step-by-Step Disposal Procedures
Waste Minimization and Characterization
Before disposal, consider methods for waste minimization.[7][8] This includes ordering only the necessary quantities of the chemical and avoiding the preparation of excess solutions. All waste generated must be characterized as hazardous. Do not dispose of this chemical down the drain or in regular trash.[8]
Segregation of Waste Streams
Proper segregation is crucial to prevent dangerous chemical reactions.[8]
Solid Waste:
Collect unused or expired (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate powder in a dedicated solid waste container.
Contaminated items such as weigh boats, gloves, and paper towels should also be placed in this container.
Liquid Waste:
If the compound is dissolved in a solvent, collect the solution in a separate liquid waste container.
Crucially, do not mix this waste with acidic waste streams to prevent the potential release of hydrogen cyanide gas.[9]
Segregate halogenated and non-halogenated solvent waste according to your institution's guidelines.
Containerization and Labeling
Select an Appropriate Container:
Use a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a screw cap is suitable. For liquid waste, use a designated solvent waste container.
Ensure the container is in good condition, free from leaks or cracks, and has a secure, tightly fitting lid.[10]
Label the Container:
Clearly label the container with the words "Hazardous Waste."[11]
Write the full chemical name: "(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate." Avoid using abbreviations or chemical formulas.
List all constituents of the waste, including solvents and their approximate percentages.
Indicate the date when waste was first added to the container.
Temporary Storage in the Laboratory
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
Store the waste container in secondary containment to prevent spills.
Ensure incompatible wastes are segregated within the SAA.[8][12]
Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 6-12 months), arrange for its removal by your institution's EHS department.[13]
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
Small Spill (Solid):
If it is safe to do so, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
Carefully sweep the material into a designated hazardous waste container.
Clean the area with a suitable solvent and decontaminate.
Large Spill:
Evacuate the immediate area.
Alert your colleagues and supervisor.
Contact your institution's EHS or emergency response team immediately.
Personal Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5]
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Regulatory Framework
The disposal of hazardous chemical waste in a laboratory setting is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] Academic and research laboratories may have the option to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for managing hazardous waste in a laboratory environment.[13][14] It is essential to be familiar with both federal and your specific state and local regulations, as well as your institution's Laboratory Management Plan.[13]
References
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]
Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Retrieved from [Link]
American Chemical Society. (2015, December 15). ACS Safety Advisory Panel Committee on Chemical Safety. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. PubChem Compound Database. Retrieved from [Link]
Applied Microbiology and Biotechnology. (2022, September 5). Microbial elimination of carbamate pesticides: specific strains and promising enzymes. Retrieved from [Link]
Lead Sciences. (n.d.). (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved from [Link]
University of Oklahoma Health Sciences Center. (n.d.). Hazardous Waste. EHSO Manual 2025-2026. Retrieved from [Link]
Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Retrieved from [Link]
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
Home Sunshine Pharma. (n.d.). (S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS 1306763-30-3. Retrieved from [Link]
University of Pretoria. (n.d.). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
National Center for Biotechnology Information. (2023, July 31). Carbamate Toxicity. StatPearls. Retrieved from [Link]
ResearchGate. (2025, July 30). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]